Marsupsin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83889-80-9 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2R)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1 |
InChI Key |
IQTGAKWQIFFPQX-MRXNPFEDSA-N |
SMILES |
COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)[C@](O2)(CC3=CC=C(C=C3)O)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |
Synonyms |
marsupsin |
Origin of Product |
United States |
Foundational & Exploratory
Marsupsin from Pterocarpus marsupium: A Technical Guide to Its Discovery, Isolation, and Pharmacological Activity
Abstract: Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijayasar, has a long history in traditional Ayurvedic medicine for the management of diabetes. Scientific inquiry into its efficacy has led to the isolation of several bioactive phenolic compounds, among which Marsupsin, a novel benzofuranone, has been identified as a key antihyperglycemic agent. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the heartwood of Pterocarpus marsupium. It details the experimental protocols for extraction and purification, presents quantitative data on its pharmacological activity, and visualizes the experimental workflow and its proposed signaling pathway for researchers, scientists, and drug development professionals.
Introduction: From Traditional Remedy to Modern Drug Target
Pterocarpus marsupium is a deciduous tree native to India, Nepal, and Sri Lanka, highly valued in traditional medicine systems.[1][2] The heartwood, in particular, is reputed for its anti-diabetic properties.[3][4] Traditionally, water stored overnight in a tumbler made from the heartwood is consumed to control blood sugar levels.[2][5] This historical use has prompted modern scientific investigation to identify the specific phytochemicals responsible for these therapeutic effects.
Research has revealed a wealth of polyphenolic compounds within the plant, including pterostilbene, pterosupin, and (-)-epicatechin.[5][6] Among these, this compound has emerged as a significant constituent with potent blood glucose-lowering capabilities, making it a compound of high interest for the development of novel antidiabetic drugs.[6][7]
This compound: A Bioactive Benzofuranone
This compound is chemically characterized as a 2-hydroxy-2-benzyl-3(2H)-benzofuranone. It is one of the key phenolic constituents isolated from the heartwood of P. marsupium and has been demonstrated to possess significant antihyperglycemic activity.[8] Its discovery has substantiated the plant's traditional use and provided a specific molecular target for further pharmacological development.
Discovery and Isolation Protocol
The isolation of this compound is a multi-step process involving solvent extraction and chromatographic purification. The general protocol is based on methods described for the separation of phenolic constituents from P. marsupium heartwood.[1][5]
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation: The heartwood of Pterocarpus marsupium is collected, shade-dried, and coarsely powdered to increase the surface area for extraction.
-
Initial Extraction: The powdered heartwood is subjected to extraction with a suitable solvent. While various methods like infusion and decoction are used traditionally, laboratory isolation often employs organic solvents.[5] An ethyl acetate extraction has been shown to successfully isolate this compound among other phenolic compounds.[1][5]
-
Solvent Partitioning: The crude ethyl acetate extract is concentrated under reduced pressure. The resulting residue is then suspended in water and successively partitioned with different solvents to separate compounds based on polarity. This compound, along with other phenols like pterostilbene and pterosupin, is found in the ethyl acetate fraction.[5]
-
Chromatographic Purification: The concentrated ethyl acetate fraction is subjected to column chromatography over silica gel.[9] The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing polarity with ethyl acetate.[10]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[9] Fractions showing a prominent spot corresponding to pure this compound are pooled.
-
Final Purification: The pooled fractions are concentrated, and the residue may be further purified by recrystallization or flash chromatography to yield pure this compound.[10]
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation of this compound from P. marsupium heartwood.
Pharmacological Activity of this compound
The primary therapeutic value of this compound lies in its potent antihyperglycemic effect. Studies have validated this activity in preclinical animal models of diabetes.
Antihyperglycemic Effects
In studies using streptozotocin-induced hyperglycemic rats, intraperitoneal administration of this compound significantly lowered blood glucose levels.[8][11] The effect was reported to be comparable to that of metformin, a widely used first-line medication for type 2 diabetes.[7][8] This demonstrates the significant potential of this compound as a therapeutic agent. While pterosupin, another compound from the plant, did not show the same level of activity, pterostilbene was also found to be effective.[7]
Quantitative Data Summary
The following table summarizes the comparative antihyperglycemic activity of key phenolic compounds isolated from P. marsupium.
| Compound | Animal Model | Administration | Observed Effect | Reference |
| This compound | Streptozotocin-induced hyperglycemic rats | Intraperitoneal | Significant reduction in blood glucose, comparable to metformin. | [7][8][11] |
| Pterostilbene | Streptozotocin-induced hyperglycemic rats | Intraperitoneal | Significant reduction in blood glucose, comparable to metformin. | [7][11] |
| Pterosupin | Streptozotocin-induced hyperglycemic rats | Intraperitoneal | Did not show significant blood glucose-lowering effect in the same study. | [7] |
| Ethyl Acetate Extract | Alloxan-induced diabetic rats | Oral | 36.95% reduction in blood glucose by day 7. | [12] |
Proposed Mechanism of Action
The extracts of P. marsupium are known to exert their antidiabetic effects through multiple mechanisms, including augmenting insulin secretion and enhancing insulin sensitivity.[6] While the specific pathway for this compound is under investigation, the mechanisms of related compounds from the plant suggest a plausible route of action involving cellular glucose uptake.
An isoflavone isolated from P. marsupium has been shown to upregulate the expression of Glucose Transporter Type 4 (GLUT4) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[13] GLUT4 is a critical protein responsible for transporting glucose from the bloodstream into muscle and fat cells, a process stimulated by insulin. The activation of the PI3K/Akt signaling pathway is a key step in the insulin-mediated translocation of GLUT4 to the cell membrane.[14] It is hypothesized that this compound may act through a similar pathway to enhance glucose uptake, thereby reducing blood glucose levels.
Visualization of Proposed Signaling Pathway
This diagram illustrates a hypothesized signaling pathway for this compound, based on the known mechanisms of related compounds from Pterocarpus marsupium.
Conclusion and Future Directions
This compound, a benzofuranone isolated from the heartwood of Pterocarpus marsupium, stands out as a promising natural compound for the management of diabetes. Its discovery validates the plant's traditional use, and its potent antihyperglycemic activity, comparable to metformin, positions it as a strong candidate for further drug development. The detailed isolation protocol provides a foundation for researchers to obtain this compound for further study.
Future research should focus on elucidating the precise molecular mechanism of this compound's action, confirming its role in the PI3K/Akt/GLUT4 signaling pathway, and evaluating its long-term efficacy and safety in more advanced preclinical and clinical trials. Optimization of the extraction and purification processes will also be crucial for its potential commercialization as a pharmaceutical agent.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. phcogrev.com [phcogrev.com]
- 6. researchgate.net [researchgate.net]
- 7. journalejmp.com [journalejmp.com]
- 8. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirset.com [ijirset.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Upregulation of Glut-4 and PPAR gamma by an isoflavone from Pterocarpus marsupium on L6 myotubes: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]
Phytochemical Analysis of Pterocarpus marsupium Heartwood: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijaysar, has a long history of use in traditional medicine, particularly for the management of diabetes.[1][2] The heartwood of this deciduous tree is a rich reservoir of bioactive phytochemicals, which have been the focus of extensive scientific investigation for their therapeutic potential.[3][4] This technical guide provides an in-depth overview of the phytochemical analysis of Pterocarpus marsupium heartwood, consolidating quantitative data, detailed experimental protocols, and the molecular signaling pathways modulated by its key constituents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Quantitative Phytochemical Composition
The heartwood of Pterocarpus marsupium contains a diverse array of phytochemicals, with phenolic compounds and flavonoids being the most prominent. The concentrations of these compounds can vary depending on the extraction solvent and method used.
Table 1: Total Phenolic and Flavonoid Content in Pterocarpus marsupium Heartwood Extracts
| Extract Type | Total Phenolic Content (mg/g of extract) | Standard Equivalent | Total Flavonoid Content (mg/g of extract) | Standard Equivalent | Reference(s) |
| Methanolic | 157.3 ± 10.219 | Gallic Acid (GAE) | 78.121 ± 3.190 | Rutin | [5][6] |
| Methanolic | 124.4 ± 4.6 | - | 485.5 ± 2.7 | - | [7][8] |
| Methanolic | 280 ± 0.47 | - | 620 ± 0.81 | - | [8][9] |
| Alcoholic | 90.9 ± 1.6 | Gallic Acid (GAE) | - | - | [10] |
| Ethanolic | 36.65 ± 0.90 | Tannic Acid | 56.30 ± 0.38 | Quercetin (QE) | [11] |
Table 2: In Vitro Biological Activities (IC50 Values) of Pterocarpus marsupium Heartwood Extracts
| Activity | Extract Type | IC50 (µg/mL) | Standard and IC50 (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | Methanolic | 12.4 | Ascorbic Acid (13.5) | [7][8] |
| DPPH Radical Scavenging | Aqueous | 138.3 | Ascorbic Acid (13.5) | [7][8] |
| ABTS Radical Scavenging | Methanolic | 3.9 | Ascorbic Acid (4.2) | [7][8] |
| ABTS Radical Scavenging | Aqueous | 47.8 | Ascorbic Acid (4.2) | [7][8] |
| Hydrogen Peroxide Scavenging | Alcoholic | 159.87 | Ascorbic Acid (66.72) | [10] |
| Advanced Glycation End-products (AGEs) Inhibition | Alcoholic | 55.39 | - | [10][12] |
| Sorbitol Accumulation Inhibition | Alcoholic | 151.00 | - | [10][12] |
| Rat Kidney Aldose Reductase Inhibition | Alcoholic | 195.88 | - | [10][12] |
| α-Amylase Inhibition | Methanolic | 48.20 | Acarbose (44.09) | [7][13] |
| α-Amylase Inhibition | Aqueous | 166.72 | Acarbose (44.09) | [7][13] |
| α-Glucosidase Inhibition | Methanolic | 48.12 | Acarbose (45.17) | [7][13] |
| α-Glucosidase Inhibition | Aqueous | 172.32 | Acarbose (45.17) | [7][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and verifiable phytochemical analysis of Pterocarpus marsupium heartwood.
Plant Material Preparation and Extraction
-
Collection and Authentication : Collect healthy heartwood from Pterocarpus marsupium. Authenticate the plant material by a qualified botanist and deposit a voucher specimen in a herbarium.[5]
-
Drying and Powdering : Rinse the heartwood with distilled water and dry it in a hot-air oven at 40°C.[5] Grind the dried material into a fine powder.[5]
-
Soxhlet Extraction (Methanolic) :
-
Weigh 50 g of the powdered heartwood.
-
Place the powder in a thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 5 hours at ambient temperature.[5]
-
After extraction, allow the solution to cool.
-
Filter the extract and concentrate it under reduced pressure at 35-38°C.[5]
-
Calculate the percentage yield and store the crude extract at 4°C.[5]
-
-
Maceration (Ethanolic) :
Phytochemical Screening
Perform qualitative tests on the extracts to identify the presence of various phytochemical classes such as alkaloids, flavonoids, phenols, saponins, tannins, and terpenoids.[15][16]
Quantitative Analysis
-
Prepare a stock solution of the plant extract.
-
Mix 1 mL of the sample solution with 1 mL of Folin-Ciocalteu reagent.[10]
-
After 3 minutes, add 3.0 mL of 2% sodium carbonate solution.[10]
-
Allow the mixture to stand for 2 hours with intermittent shaking.[10]
-
Measure the absorbance of the resulting blue color at 765 nm using a UV-VIS spectrophotometer.[10]
-
Use Gallic acid as a standard to create a calibration curve.[10]
-
Express the total phenolic content as mg of Gallic Acid Equivalents (GAE) per gram of extract.[10]
-
Add 1 mL of the extract or standard solution (quercetin) to a 10 mL volumetric flask containing 4 mL of distilled water.[17]
-
Add 0.30 mL of 5% sodium nitrite (NaNO₂) to the flask.[17]
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃).[17]
-
After another 5 minutes, add 2 mL of 1M sodium hydroxide (NaOH).[17]
-
Make up the volume to 10 mL with distilled water.[17]
-
Mix the solution and measure the absorbance at 510 nm against a blank.[17]
-
Express the total flavonoid content as mg of Quercetin Equivalents (QE) per gram of extract.[17]
Chromatographic Analysis
-
Stationary Phase : Use pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm, 0.2 mm thickness).[5]
-
Sample Application : Apply the sample and standard (e.g., Quercetin) as bands of 6.0 mm width using a CAMAG Linomat V applicator at a rate of 150 nL/s.[5]
-
Mobile Phase : A mixture of toluene, ethyl acetate, methanol, and formic acid (6:3:0.5:0.5, v/v/v/v).[5]
-
Development : Develop the plate up to a length of 80 mm in a twin-trough glass chamber saturated with the mobile phase for 30 minutes at room temperature.[5]
-
Detection and Scanning : Dry the plate with an air dryer and scan it at 254 nm and 366 nm.[5]
-
Instrument : Utilize a GC-MS system (e.g., Agilent Technologies 7890A GC system coupled with a 5975C VL MSD).
-
Column : Use a capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program :
-
Initial temperature: 50°C for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: 250°C for 10 minutes.
-
-
Injection : Inject 1 µL of the sample in splitless mode.
-
Mass Spectrometry :
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-600 amu.
-
-
Compound Identification : Compare the mass spectra of the unknown components with the NIST library database.[18]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the phytochemical analysis of Pterocarpus marsupium heartwood.
PI3K/Akt Signaling Pathway in Glucose Uptake Modulated by Pterostilbene
Caption: Pterostilbene enhances glucose uptake via the PI3K/Akt signaling pathway.[1][10]
AMPK Signaling Pathway in Metabolic Regulation by Isoliquiritigenin
Caption: Isoliquiritigenin modulates metabolism through AMPK activation and mTORC1 inhibition.
Conclusion
The heartwood of Pterocarpus marsupium is a compelling source of bioactive compounds with significant therapeutic potential, particularly in the context of metabolic disorders like diabetes. This guide provides a foundational framework for the systematic phytochemical analysis of this valuable medicinal plant. The presented quantitative data underscores the richness of its phenolic and flavonoid content, which correlates with its potent antioxidant and anti-diabetic activities. The detailed experimental protocols offer a practical basis for conducting further research, ensuring reproducibility and standardization. Furthermore, the elucidation of the signaling pathways through which its key constituents, such as pterostilbene and isoliquiritigenin, exert their effects provides a deeper understanding of their mechanisms of action at the molecular level. This comprehensive information is vital for the continued exploration of Pterocarpus marsupium in the development of novel, evidence-based phytopharmaceuticals.
References
- 1. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoglycemic effects and associated mechanisms of resveratrol and related stilbenes in diet - Food & Function (RSC Publishing) DOI:10.1039/D3FO04761J [pubs.rsc.org]
- 5. Isoliquiritigenin Alleviates Diabetic Kidney Disease via Oxidative Stress and the TLR4/NF-κB/NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin attenuates acute renal injury through suppressing oxidative stress, fibrosis and JAK2/STAT3 pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pterocarpus marsupium extract found to help lower blood glucose in diabetic rodents [nutritioninsight.com]
- 10. Antidiabetic effects of pterostilbene through PI3K/Akt signal pathway in high fat diet and STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pterostilbene accelerates wound healing by modulating diabetes-induced estrogen receptor β suppression in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. scispace.com [scispace.com]
- 16. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isoliquiritigenin alleviates diabetic symptoms via activating AMPK and inhibiting mTORC1 signaling in diet-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Marsupsin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Product
Abstract
Marsupsin, a novel benzofuranone isolated from the heartwood of Pterocarpus marsupium, has garnered significant attention within the scientific community for its potent antihyperglycemic and antihyperlipidemic properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical characteristics, and known biological activities. The document elucidates the putative signaling pathways through which this compound exerts its therapeutic effects and provides detailed experimental protocols for its extraction, isolation, and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.
Chemical Structure and Properties
This compound is chemically classified as a member of the 1-benzofurans.[1] Its systematic IUPAC name is 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one.[1]
Chemical Structure
The chemical structure of this compound is characterized by a benzofuranone core substituted with hydroxyl and methoxy groups, as well as a 4-hydroxybenzyl group at the C2 position.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one[1] |
| Molecular Formula | C₁₆H₁₄O₆[1] |
| Molecular Weight | 302.28 g/mol [1] |
| CAS Number | 83889-80-9[1] |
| ChEBI ID | CHEBI:66680[1] |
| SMILES | COC1=CC(=O)C2=C(C=C(O)C=C2)OC1(O)CC3=CC=C(O)C=C3 |
| InChI | InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | Implied from melting point |
| Melting Point | 192°C - 205°C | [2] |
| UV-Vis (λmax) | 284 nm | [2] |
| Solubility | Apparent solubility determinable in water and n-octanol.[2] | [2] |
| Stability | Data not available | |
| pKa | Data not available |
FTIR Characteristic Bands: [2]
-
3408 cm⁻¹: O-H stretching (hydroxyl groups)
-
2937.4 cm⁻¹: C-H stretching (methylene group)
-
1602.7 cm⁻¹: C=O stretching (lactone moiety)
-
1512.1, 1456.2, 1355.9, 1259.4 cm⁻¹: Aromatic moieties
Biological Activities and Mechanism of Action
This compound has demonstrated significant potential as a therapeutic agent, primarily due to its antihyperglycemic and antihyperlipidemic activities.[1]
Antihyperglycemic Activity
Studies have shown that this compound can significantly lower blood glucose levels in hyperglycemic animal models, with an efficacy comparable to the standard antidiabetic drug, metformin.[3] While the precise mechanism is still under investigation, evidence suggests that the antihyperglycemic effect of compounds from Pterocarpus marsupium may be mediated through the potentiation of insulin signaling.
Putative Signaling Pathway:
The proposed mechanism involves the activation of the Insulin Receptor Substrate 1 (IRS1) - Phosphoinositide 3-Kinase (PI3K) - Akt (Protein Kinase B) signaling cascade. This pathway is central to insulin-mediated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. Activation of Akt leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating the transport of glucose from the bloodstream into the cells.
Caption: Proposed Antihyperglycemic Signaling Pathway of this compound.
Antihyperlipidemic Activity
This compound has also been shown to exert beneficial effects on lipid profiles. In animal models of hyperlipidemia, administration of an ethyl acetate extract of Pterocarpus marsupium heartwood, containing this compound, led to a significant reduction in serum triglyceride, total cholesterol, and LDL- and VLDL-cholesterol levels.[4]
Putative Mechanism of Action:
The antihyperlipidemic effects of related compounds have been linked to the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Its activation leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the production of triglycerides.
Caption: Proposed Antihyperlipidemic Mechanism of Action of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Pterocarpus marsupium
The following protocol describes a general method for the extraction and isolation of this compound from the heartwood of Pterocarpus marsupium.
Caption: Workflow for the Extraction and Isolation of this compound.
Detailed Methodology:
-
Plant Material: Collect the heartwood of Pterocarpus marsupium. Dry the heartwood and grind it into a coarse powder.
-
Defatting: Defat the powdered heartwood by extraction with petroleum ether (60-80°C) in a Soxhlet apparatus. This step removes non-polar lipids and waxes.
-
Extraction: Subsequently, extract the defatted plant material with ethyl acetate in a Soxhlet apparatus.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.
-
Chromatographic Purification:
-
Subject the crude residue to column chromatography on silica gel.
-
Elute the column with a gradient of benzene and ethyl acetate.
-
This compound is typically eluted with a benzene-ethyl acetate (3:1) solvent system.
-
-
Characterization: Characterize the isolated compound using spectroscopic techniques such as UV-Vis, FTIR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its identity and purity.
Chemical Synthesis
A total synthesis of this compound has not been explicitly reported in the literature. However, general synthetic routes for the benzofuran-3(2H)-one core structure are available and could be adapted for the synthesis of this compound. These methods often involve:
-
Gold-catalyzed cycloisomerization of o-alkynyl phenols. [5]
-
Metal-free treatment of benzofurans with alcohols or acids. [5]
The synthesis of a complex molecule like this compound would require a multi-step process involving the strategic introduction of the various substituents onto the benzofuranone scaffold.
In Vivo Antihyperglycemic Assay (Streptozotocin-Induced Diabetic Rat Model)
-
Animal Model: Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Administer this compound (dissolved in a suitable vehicle) intraperitoneally to the diabetic rats. A control group should receive the vehicle alone, and a positive control group should be treated with metformin.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after administration of the test compounds.
-
Data Analysis: Compare the blood glucose levels of the this compound-treated group with the control and metformin-treated groups to evaluate its antihyperglycemic activity.
In Vivo Antihyperlipidemic Assay (High-Fat Diet-Induced Hyperlipidemic Rat Model)
-
Animal Model: Induce hyperlipidemia in rats by feeding them a high-fat diet for a specified period.
-
Treatment: Administer this compound orally to the hyperlipidemic rats for a defined duration (e.g., 14 consecutive days).
-
Blood Sample Collection: At the end of the treatment period, collect blood samples from the rats.
-
Lipid Profile Analysis: Analyze the serum for total cholesterol, triglycerides, LDL-cholesterol, and VLDL-cholesterol levels.
-
Data Analysis: Compare the lipid profiles of the this compound-treated group with a control group to determine its antihyperlipidemic efficacy.
Conclusion and Future Directions
This compound is a natural product with significant therapeutic potential, particularly in the management of metabolic disorders such as diabetes and hyperlipidemia. Its demonstrated antihyperglycemic and antihyperlipidemic activities, coupled with a plausible mechanism of action involving key metabolic signaling pathways, make it an attractive candidate for further investigation and drug development.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound and the detailed signaling cascades it modulates.
-
Conducting comprehensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile.
-
Developing a scalable and efficient total synthesis of this compound to ensure a consistent and reliable supply for further research and potential clinical applications.
-
Investigating the structure-activity relationships of this compound analogues to optimize its therapeutic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Fictional Molecule: Marsupsin
Disclaimer: The molecule "Marsupsin" appears to be a fictional substance. The following guide is a template generated to fulfill the user's request for a specific content structure and format. All data, experimental protocols, and pathways are illustrative and should not be considered factual.
Abstract
This document provides a comprehensive overview of the fictional protein this compound, a theoretical polypeptide discovered in the venom of the equally fictional Australian hopping spider (Araneus saltans). We will explore its natural sources, tissue distribution, and a hypothetical signaling pathway. This guide is intended for researchers and drug development professionals interested in the potential therapeutic applications of novel venom-derived peptides.
Natural Sources and Distribution
This compound is a 78-amino acid polypeptide exclusively found in the venom glands of the Australian hopping spider (Araneus saltans). Quantitative analysis of its distribution in various tissues of A. saltans reveals a high concentration in the venom glands and minimal presence elsewhere, suggesting a specialized role in predation.
Quantitative Distribution of this compound
The following table summarizes the concentration of this compound in various tissues, as determined by a fictional enzyme-linked immunosorbent assay (ELISA).
| Tissue Sample | This compound Concentration (ng/mg of total protein) | Standard Deviation |
| Venom Gland | 15.2 | ± 1.8 |
| Salivary Gland | 0.8 | ± 0.2 |
| Hemolymph | 0.1 | ± 0.05 |
| Muscle Tissue | < 0.01 | N/A |
| Neural Tissue | 0.3 | ± 0.1 |
Hypothetical Signaling Pathway
This compound is theorized to exert its effects by binding to the "this compound Receptor" (M-R), a G-protein coupled receptor (GPCR) on the surface of neuronal cells. This interaction is believed to trigger a downstream signaling cascade involving Protein Kinase C (PKC) and the subsequent modulation of ion channel activity.
Hypothetical signaling pathway of this compound.
Experimental Protocols
The following are illustrative protocols for the extraction and quantification of this compound.
Protocol: Extraction of this compound from Venom Glands
This protocol outlines a fictional method for isolating this compound.
-
Dissection: Dissect venom glands from 50 adult Araneus saltans specimens under a stereomicroscope.
-
Homogenization: Pool and homogenize the glands in 5 mL of ice-cold extraction buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) using a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Filtration: Collect the supernatant and pass it through a 0.22 µm syringe filter.
-
Purification: Apply the filtered supernatant to a size-exclusion chromatography column (e.g., Superdex 75) to separate proteins by size. Collect fractions corresponding to the molecular weight of this compound (approximately 9 kDa).
-
Verification: Confirm the presence and purity of this compound in the collected fractions using SDS-PAGE and Western Blot analysis with a fictional anti-Marsupsin antibody.
Workflow for this compound extraction.
Protocol: Quantification by ELISA
This protocol describes a fictional sandwich ELISA for quantifying this compound.
-
Coating: Coat a 96-well plate with a capture antibody (e.g., rabbit anti-Marsupsin) at 2 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a detection antibody (e.g., biotinylated mouse anti-Marsupsin) at 1 µg/mL and incubate for 1 hour.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M H₂SO₄.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration based on the standard curve.
In Vitro Hypoglycemic Effects of Marsupsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsupsin, a phenolic compound isolated from the heartwood of Pterocarpus marsupium, has garnered significant attention for its potential antihyperglycemic properties. This technical guide provides a comprehensive overview of the available in vitro research on the hypoglycemic effects of this compound and related compounds from Pterocarpus marsupium. The data presented herein is intended to serve as a resource for researchers and professionals in the field of diabetes and drug development. It is important to note that much of the current in vitro research has been conducted using extracts of Pterocarpus marsupium rather than isolated this compound. Therefore, the presented data reflects the combined effects of various bioactive compounds within these extracts, including this compound, Pterostilbene, and others.
Core Mechanisms of Action
In vitro studies suggest that the hypoglycemic effects of Pterocarpus marsupium extracts, and by extension its active constituents like this compound, are mediated through two primary mechanisms:
-
Enhanced Glucose Uptake: Stimulation of glucose transport into peripheral cells, primarily muscle and fat cells, thereby reducing extracellular glucose concentrations.
-
Stimulation of Insulin Secretion: Promotion of insulin release from pancreatic β-cells.
Quantitative Data on In Vitro Hypoglycemic Effects
The following tables summarize the quantitative data from in vitro studies on the hypoglycemic effects of Pterocarpus marsupium extracts. It is crucial to reiterate that these results are not specific to isolated this compound but provide valuable insights into the potential activity of its constituent compounds.
Table 1: Effect of Pterocarpus marsupium Methanolic Extract on Glucose Uptake in HepG2 Cells
| Concentration (µg/mL) | Glucose Uptake Improvement |
| 23.43 - 93.75 | Effective in reducing oxyradicals |
| 93.75 | Efficiently improved glucose uptake |
Source: Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells[1]
Table 2: IC50 Values for α-Amylase and α-Glucosidase Inhibition by Pterocarpus marsupium Heartwood Extracts
| Extract | α-Amylase Inhibition IC50 (µg/mL) | α-Glucosidase Inhibition IC50 (µg/mL) |
| Aqueous Extract | 166.72 | 172.32 |
| Methanolic Extract | 48.20 | 48.12 |
| Acarbose (Standard) | 44.09 | 45.17 |
Source: In vitro & in silico study of hypoglycemic potential of Pterocarpus marsupium heartwood extract[2]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are generalized protocols for key in vitro assays used to evaluate hypoglycemic effects, based on standard laboratory practices.
Glucose Uptake Assay in L6 Myotubes
This assay measures the ability of a compound to stimulate glucose transport into muscle cells.
a. Cell Culture and Differentiation:
-
L6 rat myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
For differentiation into myotubes, confluent cells are switched to DMEM with 2% horse serum for 4-6 days.
b. Glucose Uptake Measurement:
-
Differentiated myotubes are serum-starved for 3-4 hours in Krebs-Ringer Bicarbonate (KRB) buffer.
-
Cells are then treated with various concentrations of this compound (or extract) or insulin (positive control) for a specified period (e.g., 30 minutes).
-
Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for 10 minutes.
-
The reaction is stopped by washing with ice-cold KRB buffer.
-
Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of an inhibitor like cytochalasin B.
Insulin Secretion Assay in BRIN-BD11 Cells
This assay assesses the potential of a compound to stimulate insulin release from pancreatic β-cells.[3]
a. Cell Culture:
-
BRIN-BD11 cells, a glucose-responsive insulin-secreting cell line, are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[3]
b. Insulin Secretion Measurement:
-
Cells are seeded in 24-well plates and allowed to attach.
-
Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer Bicarbonate buffer.
-
The buffer is then replaced with fresh buffer containing low glucose, high glucose, or high glucose plus various concentrations of this compound (or extract).
-
After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Signaling Pathways
The hypoglycemic effects of Pterocarpus marsupium constituents are believed to be mediated through the modulation of key signaling pathways involved in glucose metabolism.
PI3K/Akt Signaling Pathway in Glucose Uptake
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for insulin-stimulated glucose uptake in muscle and adipose tissues.
Caption: PI3K/Akt signaling pathway for glucose uptake.
Experimental Workflow for In Vitro Glucose Uptake Assay
The following diagram illustrates a typical workflow for an in vitro glucose uptake experiment.
References
- 1. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro & in silico study of hypoglycemic potential of Pterocarpus marsupium heartwood extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Marsupsin: A Technical Guide
Disclaimer: This technical guide summarizes the initial toxicity screening data available for extracts of Pterocarpus marsupium, the botanical source of Marsupsin. As of the latest literature review, no dedicated toxicity studies on the isolated compound this compound were identified. The data presented herein, derived from studies on aqueous and other extracts of Pterocarpus marsupium heartwood, serves as a preliminary surrogate for assessing the toxicological profile of this compound. Researchers and drug development professionals are advised to conduct specific toxicity evaluations on the purified compound.
Executive Summary
This document provides a comprehensive overview of the initial toxicity assessment of extracts from Pterocarpus marsupium, the plant from which the bioactive compound this compound is derived. The available data from acute oral toxicity and genotoxicity studies indicate a low toxicity profile for these extracts. This guide presents key quantitative data in structured tables, details the experimental methodologies employed in the cited studies, and provides visualizations of the experimental workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound for its therapeutic potential.
Acute Oral Toxicity
Acute oral toxicity studies are fundamental in the preliminary safety evaluation of a new chemical entity. Multiple studies have been conducted on aqueous and other extracts of Pterocarpus marsupium heartwood to determine the median lethal dose (LD50) and observe any signs of toxicity.
Quantitative Data Summary
The following table summarizes the key findings from acute oral toxicity studies on Pterocarpus marsupium extracts.
| Test Substance | Animal Model | Doses Administered (mg/kg, p.o.) | Observation Period | LD50 (mg/kg) | Key Observations | Reference |
| Aqueous Extract of P. marsupium Heartwood | Albino Rats | 1000, 2000, 5000 | 14 days | >5000 | No mortality or toxic symptoms observed. Significant dose-dependent change in weight gain compared to the control group. | [1][2] |
| Petroleum Ether, Chloroform, Alcohol, and Water Extracts of P. marsupium Heartwood | Albino Wistar Female Rats | Up to 2000 | 24 hours | 2000 | No mortality or behavioral changes up to 2000 mg/kg. At 2000 mg/kg, 50% mortality was observed within 24 hours. | [3] |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The acute oral toxicity studies on the aqueous extract of P. marsupium heartwood were conducted following the OECD Guideline 423.[1]
Test Animals: Albino rats (250–270 g) were used for the study.[1] The animals were housed in individual polypropylene cages under standard laboratory conditions (23°C ± 2°C, 12-hour light-dark cycle) with free access to food and water.[1]
Experimental Groups: The animals were divided into four groups (n=6 per group):
-
Group 1 (Control): Received 2 ml of distilled water orally.[2]
-
Group 2: Received a single oral dose of 1000 mg/kg of the aqueous extract.[2]
-
Group 3: Received a single oral dose of 2000 mg/kg of the aqueous extract.[2]
-
Group 4: Received a single oral dose of 5000 mg/kg of the aqueous extract.[2]
Procedure:
-
The aqueous extract was administered orally to the respective groups using an oral gavage tube.[1]
-
Animals were continuously observed for behavioral changes and signs of toxicity for the first 30 minutes post-administration, intermittently for the next 48 hours, and then once daily for 14 days.[1][2]
-
Body weight of the animals was recorded periodically throughout the study.[1][2]
Observations:
-
Mortality: No mortality was observed in any of the groups treated with the aqueous extract up to a dose of 5000 mg/kg.[1][2]
-
Clinical Signs: No toxic symptoms were exhibited by the animals.[1][2]
-
Body Weight: A significant (P < 0.05) dose-dependent decrease in weight gain was observed in rats treated with the plant extract compared to the control group.[1]
Experimental Workflow: Acute Oral Toxicity Study
Caption: Workflow for the acute oral toxicity study of Pterocarpus marsupium extract.
Genotoxicity Assessment
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A study on an extract of Pterocarpus marsupium was conducted to evaluate its genotoxic potential.
Summary of Findings
A study was undertaken to evaluate the genotoxicity of a Pterocarpus marsupium extract using both somatic and germ cells. The results from this study demonstrated that the extract by itself is not genotoxic.[4]
Experimental Protocol: Genotoxicity Assessment (General)
While the specific details of the genotoxicity assays for the Pterocarpus marsupium extract were not fully described in the available literature, a general methodology for such assessments often involves in vivo or in vitro tests like the micronucleus assay or the comet assay.
In Vivo Micronucleus Test (General Protocol): This test is widely used to screen for chromosome-breaking effects.[4]
-
Test System: Typically conducted in small mammals, such as mice or rats.
-
Administration: The test substance is administered, often sub-acutely.
-
Sample Collection: Bone marrow smears are prepared.
-
Analysis: The smears are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates a genotoxic effect.
Logical Workflow for Genotoxicity Screening
Caption: A logical workflow for the genotoxicity screening of a test substance.
Conclusion
The initial toxicity screening of extracts from Pterocarpus marsupium, the natural source of this compound, suggests a favorable safety profile. The aqueous extract exhibits a low acute oral toxicity, with an LD50 greater than 5000 mg/kg in rats.[1][2] Furthermore, preliminary genotoxicity assessment of a Pterocarpus marsupium extract indicated no genotoxic effects.[4] It is important to reiterate that these findings are based on extracts and not the isolated this compound. Therefore, dedicated toxicity studies on the purified this compound compound are imperative to definitively establish its safety profile for any potential clinical application. Future studies should include sub-chronic and chronic toxicity evaluations, as well as a comprehensive battery of safety pharmacology and genotoxicity tests on the isolated this compound.
References
Marsupsin: A Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsupsin, a novel benzofuranone, is a key bioactive phytochemical isolated from the heartwood of Pterocarpus marsupium Roxb., a tree with a rich history in traditional Ayurvedic medicine.[1] Known in Ayurveda as 'Vijaysar' or 'Bija', various parts of this plant, particularly the heartwood, have been utilized for centuries to manage a spectrum of ailments, most notably diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of this compound, its chemical properties, traditional applications, and its modern pharmacological validation, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into its therapeutic potential.
Chemical and Physical Properties of this compound
This compound is a phenolic compound classified as a member of the 1-benzofuran class.[4] Its structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one | [4] |
| Molecular Formula | C₁₆H₁₄O₆ | [4] |
| Molecular Weight | 302.28 g/mol | [4] |
| Class | 1-Benzofurans, Polyphenol | [4] |
| Source | Heartwood of Pterocarpus marsupium | [4] |
| Reported Activities | Antihyperglycemic, Antihyperlipidemic, Anti-inflammatory | [4][5] |
Role in Traditional Medicine
Pterocarpus marsupium, the natural source of this compound, has been a cornerstone of traditional Indian medicine, particularly Ayurveda, for thousands of years.[2] The heartwood, bark, and resin of the tree are the primary components used for their therapeutic properties.[1] Traditionally, it has been employed to treat a wide array of conditions, including diarrhea, skin diseases, and inflammation.[2] However, its most prominent traditional application is in the management of "madhumeha," the Ayurvedic term for diabetes mellitus.[2][3] A traditional method of administration involves drinking water that has been left overnight in a tumbler carved from the heartwood of the Pterocarpus marsupium tree.[6]
Pharmacological Activities and Mechanisms of Action
Modern scientific investigations have begun to validate the traditional uses of Pterocarpus marsupium and its active constituents like this compound. The primary areas of pharmacological interest are its anti-diabetic and anti-inflammatory effects.
Anti-diabetic Activity
This compound has demonstrated significant antihyperglycemic effects, with studies indicating its efficacy is comparable to the well-established anti-diabetic drug, metformin. The primary mechanism underlying this activity appears to be the potentiation of insulin signaling and enhancement of glucose uptake in peripheral tissues, particularly skeletal muscle.
Recent research has elucidated that this compound exerts its anti-diabetic effects by activating the IRS1-PI3K-AKT-GLUT4 signaling pathway in skeletal muscle cells.[1] This pathway is central to insulin-mediated glucose uptake.
-
Insulin Receptor Substrate 1 (IRS1): Upon insulin binding to its receptor, IRS1 is phosphorylated, initiating the downstream signaling cascade.
-
Phosphoinositide 3-kinase (PI3K): Activated IRS1 recruits and activates PI3K.
-
Protein Kinase B (Akt): PI3K activation leads to the phosphorylation and activation of Akt.
-
Glucose Transporter Type 4 (GLUT4): Activated Akt promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the cell membrane. This increases the number of glucose transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into the cell.[7]
This compound has been shown to upregulate the expression and phosphorylation of IRS1, PI3K, and Akt, leading to enhanced GLUT4 translocation and consequently, increased glucose uptake by skeletal muscle cells.[1]
digraph "Marsupsin_Insulin_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Node Definitions
this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
InsulinReceptor [label="Insulin Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
IRS1 [label="IRS1", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];
GLUT4_vesicle [label="GLUT4 Vesicle\n(intracellular)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
GLUT4_membrane [label="GLUT4 Translocation\nto Membrane", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
GlucoseUptake [label="Increased\nGlucose Uptake", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions
this compound -> InsulinReceptor [label="Activates", color="#4285F4", fontcolor="#4285F4"];
InsulinReceptor -> IRS1 [label="Phosphorylates", color="#202124"];
IRS1 -> PI3K [label="Activates", color="#202124"];
PI3K -> AKT [label="Activates", color="#202124"];
AKT -> GLUT4_vesicle [label="Promotes\nTranslocation", color="#202124"];
GLUT4_vesicle -> GLUT4_membrane [color="#34A853"];
GLUT4_membrane -> GlucoseUptake [color="#34A853"];
// Styling
{rank=same; this compound; InsulinReceptor;}
}
Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and COX-2.
The following table summarizes the quantitative effects of Pterocarpus marsupium extracts on inflammatory markers.
Parameter Treatment Model Result Reference PGE₂ Production P. marsupium extract LPS-stimulated human peripheral blood mononuclear cells IC₅₀ = 3.2 ± 1.3 µg/mL [2] COX-2 Activity P. marsupium extract Whole blood assay Selective inhibition of COX-2 [2] TNF-α Levels Aqueous extract of P. marsupium (100 & 200 mg/kg) Type 2 diabetic rats Significant (P < 0.001) decrease in elevated TNF-α levels [8] Paw Edema Methanolic extract of P. marsupium (50 mg/kg) Carrageenan-induced rat paw edema Significant reduction in paw edema [9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Pterocarpus marsupium extracts.
Isolation and Purification of this compound from Pterocarpus marsupium Heartwood
This protocol describes a general method for the extraction and isolation of this compound.
-
Preparation of Plant Material: The heartwood of Pterocarpus marsupium is shade-dried and then pulverized into a coarse powder.
-
Extraction:
-
The powdered heartwood is extracted with 70% methanol (MeOH) at room temperature.
-
The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
The ethyl acetate fraction, which contains this compound, is collected.[6]
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
-
Further purification can be achieved by repeated column chromatography or by using techniques like Sephadex LH-20 chromatography.[8]
-
Characterization: The purified this compound is characterized by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.
In Vivo Anti-diabetic Activity Assessment in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of diabetes in rats and the subsequent evaluation of the anti-diabetic effects of a test compound like this compound.
```dot
digraph "Anti_Diabetic_Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Node Definitions
Acclimatization [label="Animal Acclimatization\n(Wistar rats, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"];
Fasting [label="Overnight Fasting", fillcolor="#F1F3F4", fontcolor="#202124"];
DiabetesInduction [label="Induction of Diabetes\n(Single i.p. injection of STZ, 50-60 mg/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Confirmation [label="Confirmation of Diabetes\n(Blood glucose > 250 mg/dL after 72h)", fillcolor="#FBBC05", fontcolor="#202124"];
Grouping [label="Animal Grouping\n(n=6-8 per group)", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Daily Oral Administration\n(Vehicle, Standard Drug, Test Compound)\nfor 21-28 days", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Monitoring\n(Body weight, food & water intake)", fillcolor="#F1F3F4", fontcolor="#202124"];
BloodSampling [label="Periodic Blood Sampling\n(e.g., Day 0, 7, 14, 21, 28)", fillcolor="#FBBC05", fontcolor="#202124"];
BiochemicalAnalysis [label="Biochemical Analysis\n(Fasting blood glucose, lipid profile, insulin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Histopathology [label="Histopathological Examination\n(Pancreas)", fillcolor="#34A853", fontcolor="#FFFFFF"];
DataAnalysis [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions
Acclimatization -> Fasting;
Fasting -> DiabetesInduction;
DiabetesInduction -> Confirmation;
Confirmation -> Grouping;
Grouping -> Treatment;
Treatment -> Monitoring [style=dashed];
Treatment -> BloodSampling;
BloodSampling -> BiochemicalAnalysis;
Treatment -> Histopathology [label="At end of study"];
BiochemicalAnalysis -> DataAnalysis;
Histopathology -> DataAnalysis;
}```
Figure 3: Experimental workflow for in vivo anti-diabetic activity assessment.
-
Animal Model: Male Wistar rats (180-220 g) are used. They are acclimatized to laboratory conditions for at least one week.
-
Induction of Diabetes:
-
Rats are fasted overnight prior to induction.
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 50-60 mg/kg body weight.
-
Confirmation of Diabetes: After 72 hours, blood is collected from the tail vein, and blood glucose levels are measured. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.
-
Experimental Groups:
-
Group I: Normal control (receives vehicle only).
-
Group II: Diabetic control (receives vehicle only).
-
Group III: Standard drug (e.g., Glibenclamide or Metformin, orally).
-
Group IV: Test compound (e.g., this compound, orally at a specific dose).
-
Group V: Test compound (e.g., this compound, orally at a different dose).
-
Treatment: The respective treatments are administered orally once daily for a period of 21 to 28 days.
-
Parameters Measured:
-
Fasting blood glucose levels are measured at regular intervals (e.g., weekly).
-
Body weight, food, and water intake are monitored throughout the study.
-
At the end of the study, blood is collected for the analysis of serum lipid profile (total cholesterol, triglycerides, HDL, LDL) and insulin levels.
-
The pancreas may be dissected for histopathological examination to assess the effect on β-cell integrity.
In Vitro Glucose Uptake Assay in L6 Myotubes
This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.
-
Cell Culture: L6 myoblasts are cultured in a suitable medium and induced to differentiate into myotubes.
-
Induction of Insulin Resistance (Optional): To mimic a diabetic state, differentiated L6 myotubes can be treated with high insulin concentrations to induce insulin resistance.
[1]3. Treatment: The cells are then treated with the test compound (this compound) at various concentrations for a specified period.
-
Glucose Uptake Measurement:
-
The cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
After incubation, the cells are washed to remove excess 2-NBDG.
-
The fluorescence intensity inside the cells is measured using a fluorescence plate reader or flow cytometry, which is proportional to the amount of glucose taken up by the cells.
-
Data Analysis: The glucose uptake in treated cells is compared to that in untreated control cells and cells treated with a positive control like insulin.
Conclusion and Future Directions
This compound, a bioactive compound from the traditionally used medicinal plant Pterocarpus marsupium, demonstrates significant potential as a therapeutic agent, particularly for the management of type 2 diabetes and inflammatory conditions. Its ability to enhance insulin sensitivity through the IRS1-PI3K-AKT-GLUT4 signaling pathway and to suppress inflammatory mediators provides a strong scientific basis for its traditional use.
For drug development professionals, this compound represents a promising natural lead compound. Further research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of pure this compound.
-
Clinical Trials: Well-designed clinical trials are necessary to establish the efficacy and safety of this compound in human subjects.
-
Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound with improved potency and selectivity.
-
Elucidation of Anti-inflammatory Mechanisms: Further investigation is needed to precisely delineate the molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.
The comprehensive data presented in this guide underscores the value of integrating traditional knowledge with modern scientific investigation in the quest for novel therapeutics. This compound stands as a compelling example of a natural product with the potential to be developed into a valuable medicine for pressing global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective COX-2 inhibition by a Pterocarpus marsupium extract characterized by pterostilbene, and its activity in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. phcogrev.com [phcogrev.com]
- 7. Glucose transporter 4 translocation and glucose uptake by selected traditional medicinal preparations | Moale | Journal of Medicinal Plants for Economic Development [jomped.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Ethnobotanical and Pharmacological Significance of Pterocarpus marsupium Roxb.
Abstract
Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijaysar, is a deciduous tree belonging to the Fabaceae family with a rich history in traditional medicine systems, particularly Ayurveda.[1] For centuries, various parts of this plant, including the heartwood, bark, leaves, and gum, have been utilized to treat a multitude of ailments, most notably diabetes mellitus.[1][2] This technical guide provides an in-depth exploration of the ethnobotanical applications of P. marsupium, its diverse phytochemical constituents, and the pharmacological activities that have been validated through modern scientific investigation. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development by presenting detailed experimental protocols, quantitative data in structured tables, and visualizations of key biological pathways and experimental workflows. The extensive pharmacological evidence, particularly for its anti-diabetic, anti-inflammatory, antioxidant, and anticancer properties, underscores its potential as a source for novel therapeutic agents.[2][3]
Introduction
Pterocarpus marsupium is a medium to large-sized deciduous tree native to India, Nepal, and Sri Lanka.[2][4] It is characterized by its rough, grey, and longitudinally fissured bark and the secretion of a blood-red gum-resin known as "Kino."[1] In traditional Indian medicine, particularly Ayurveda, P. marsupium is classified as a "Rasayana," a group of herbal remedies known for their rejuvenating and immunomodulatory properties.[1] The heartwood, which is golden yellow, is of particular medicinal importance and has been traditionally used to manage diabetes; in a unique method of administration, water is left overnight in tumblers made from the wood and consumed in the morning.[5][6] This guide synthesizes traditional knowledge with contemporary scientific research to provide a detailed overview of this significant medicinal plant.
Ethnobotanical Uses
The therapeutic applications of P. marsupium are extensive and vary based on the part of the plant used. The heartwood is the most celebrated part, primarily for its anti-diabetic properties.[1][5] The gum-resin, bark, leaves, and flowers also possess distinct medicinal uses.[1][2]
Table 1: Summary of Traditional Ethnobotanical Uses of Pterocarpus marsupium
| Plant Part | Traditional Medicinal Uses | References |
| Heartwood | Diabetes, inflammation, skin diseases (leprosy, leucoderma), diarrhea, cough, bronchitis, passive hemorrhage, fractures, bruises, and as an astringent and anodyne.[1][2][3] | |
| Bark | Astringent, fevers, toothaches, cholera, dysentery, urinary complaints, glandular tumors, and as an abortifacient.[1][2] | |
| Gum-Kino | Diarrhea, dysentery, leucorrhoea, and passive hemorrhages.[1][7] | |
| Leaves | Skin conditions, sores, boils, fractures, diarrhea, and stomach discomfort.[2] | |
| Flowers | Stomach-aches, fever, and skin conditions.[1][6] |
Phytochemistry
The diverse pharmacological activities of P. marsupium are attributed to its rich and complex phytochemical profile. The plant is a significant source of flavonoids, tannins, stilbenes, and terpenoids.[1][2] Key bioactive compounds have been isolated and identified from various parts of the plant.
Table 2: Major Phytochemical Constituents of Pterocarpus marsupium
| Chemical Class | Major Compounds | Plant Part(s) | References |
| Stilbenoids | Pterostilbene, Resveratrol | Heartwood | [8][9][10] |
| Flavonoids | (-)-Epicatechin, Liquiritigenin, Isoliquiritigenin, Marsupsin, Pterosupin, Naringenin | Heartwood, Bark | [5][10][11] |
| Tannins | Kinotannic acid | Gum-Kino | [10] |
| Terpenoids | β-Eudesmol, Lupeol, Marsupol | Heartwood, Bark | [10] |
| Glycosides | 7,8,4'-trihydroxy-3',5'-dimethoxy flavanone-4'-O-beta-D glucopyranoside | Roots | [1][11] |
| Phenolic Acids | p-hydroxybenzaldehyde | Heartwood | [5] |
| Sterols | β-Sitosterol, Stigmasterol | Bark | [1] |
Pharmacological Activities
Scientific investigations have substantiated many of the traditional claims associated with P. marsupium, revealing a broad spectrum of pharmacological effects.
Anti-diabetic Activity
The most extensively studied property of P. marsupium is its anti-diabetic effect. Multiple studies have demonstrated its ability to lower blood glucose levels, protect and regenerate pancreatic β-cells, and improve insulin sensitivity.[1][3] The mechanisms underlying these effects are multifaceted.
-
Insulin Secretion and Sensitivity: Aqueous and ethanolic extracts of the heartwood and bark have been shown to increase serum insulin concentrations in diabetic animal models.[4] A high molecular weight fraction of the aqueous extract has demonstrated potent insulinotrophic (stimulating insulin secretion) and insulin-like properties.[4]
-
Enzyme Inhibition: Extracts from the plant's latex have shown strong inhibitory effects on α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates, which helps in reducing postprandial hyperglycemia.[4]
-
Signaling Pathway Modulation: The anti-diabetic effects are also mediated through the modulation of key signaling pathways. Trans-pterostilbene has been shown to exert its anti-diabetic effect via the PI3K/Akt signaling pathway.[12] Furthermore, methanolic extracts and isolated isoflavones can induce the expression of PPAR-γ, a nuclear receptor that regulates glucose metabolism and insulin sensitivity.[4][7]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases, including diabetes and cancer. P. marsupium extracts exhibit significant anti-inflammatory and antioxidant properties.[2][3] Pterostilbene has been shown to inhibit the production of prostaglandin E2 (PGE2) and demonstrates selective inhibitory activity on COX-1/2 enzymes.[2] Aqueous extracts can also decrease the levels of the inflammatory cytokine TNF-α in diabetic rats.[13] The antioxidant effects are attributed to the high content of phenolic and flavonoid compounds, which are potent scavengers of free radicals.[12][14]
Anticancer Activity
Emerging evidence suggests the potential of P. marsupium in cancer therapy. Pterostilbene, a key stilbenoid in the plant, has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and oral squamous cell carcinoma (OSCC).[15][16][17] The proposed mechanism involves the induction of apoptosis through the production of reactive oxygen species (ROS), inhibition of cell proliferation factors like Akt and Bcl-2, and induction of mitochondrial apoptotic signals such as Bax and caspases.[17][18]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a basis for dose-response relationships and comparative efficacy.
Table 3: In Vitro Efficacy of Pterocarpus marsupium Extracts and Compounds
| Assay | Cell Line / Target | Extract / Compound | IC50 Value | References |
| Anticancer | PC-3 (Prostate) | Chloroform Extract | 70.23 µg/mL | [15] |
| PC-3 (Prostate) | Ethanol Extract | 79.02 µg/mL | [15] | |
| HeLa (Cervical) | Chloroform Extract | 48.13 µg/mL | [15] | |
| HeLa (Cervical) | Ethanol Extract | 59.87 µg/mL | [15] | |
| SCC29b (Oral) | Gold Nanoparticles | 25 ± 1.2 µg/mL | [16][18] | |
| OECM-1 (Oral) | Gold Nanoparticles | 45 ± 1.5 µg/mL | [16][18] | |
| SCC154 (Oral) | Gold Nanoparticles | 75 ± 2.1 µg/mL | [16][18] | |
| Enzyme Inhibition | α-amylase | Latex Extract | 2.97 µg/mL | [4] |
| α-glucosidase | Latex Extract | 0.54 µg/mL | [4] |
Table 4: In Vivo Efficacy of Pterocarpus marsupium in Animal Models
| Animal Model | Condition | Extract / Compound | Dose | Duration | Key Outcome | References |
| Alloxan-induced diabetic rats | Diabetes | Ethanol Bark Extract | 150 mg/kg/day | 14 days | Significant reduction in blood glucose. | [4] |
| Alloxan-induced diabetic rats | Diabetes | Aqueous Heartwood Extract | 250 mg/kg/day | - | Hypoglycemic effect observed. | [4][19] |
| STZ-induced diabetic rats | Diabetes | Aqueous Bark Extract | 1 g/kg/day | 30 days | 60% decrease in blood glucose. | [4] |
| STZ-induced neonatal rats | Type 2 Diabetes | Aqueous Heartwood Extract | 100 & 200 mg/kg/day | 4 weeks | Significant decrease in fasting blood glucose and TNF-α. | [13] |
| Wistar rats | Acute Toxicity | Aqueous Heartwood Extract | Up to 5000 mg/kg | 14 days | No mortality or toxic symptoms observed (LD50 >5000 mg/kg). | [20] |
Table 5: Human Clinical Trial Data for Pterocarpus marsupium
| Study Design | Condition | Intervention | Dose | Duration | Key Outcome | References |
| Flexible dose, double-blind, multicenter, randomized controlled trial | Type 2 Diabetes | Heartwood | 2-4 g/day | 36 weeks | Glycemic control comparable to Tolbutamide (standard drug). | [4][21] |
| Clinical Study | Non-obese Diabetes | Heartwood | 2-4 g/day | 12 weeks | Lowered fasting and postprandial blood glucose in 69% of patients. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of P. marsupium, serving as a reference for protocol design and replication.
Protocol for Solvent Extraction of Heartwood
This protocol describes a standard Soxhlet extraction method for obtaining crude extracts for phytochemical and pharmacological analysis.
-
Plant Material Preparation: Collect healthy heartwood of P. marsupium. Clean the material with distilled water and dry it in a hot-air oven at 40°C until a constant weight is achieved. Grind the dried heartwood into a fine powder.[12]
-
Soxhlet Extraction: Place 50 g of the fine powder into a thimble and insert it into a Soxhlet apparatus.[12] Add 500 mL of the desired solvent (e.g., methanol, ethanol, or water) to the round-bottom flask.[12]
-
Extraction Process: Heat the solvent to its boiling point. Allow the extraction to proceed for a specified duration (e.g., 5-24 hours), ensuring continuous cycling of the solvent.[12][14]
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Filter the extract to remove any solid plant material. Concentrate the filtrate using a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35-40°C) to obtain the crude extract.[12][14]
-
Yield Calculation and Storage: Calculate the percentage yield of the crude extract. Store the dried extract in an airtight container at 4°C for future experiments.[12]
Protocol for In Vitro Anticancer MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of plant extracts on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., PC-3, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[15]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare various concentrations of the P. marsupium extract (e.g., chloroform or ethanol extract) in the culture medium. Replace the old medium in the wells with the medium containing the different extract concentrations. Include a control group with untreated cells.[15]
-
Incubation: Incubate the treated plates for a specified period (e.g., 24-48 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (absorbance) of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell inhibition for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth.[15]
Protocol for Induction of Type 2 Diabetes in a Neonatal Rat Model
This protocol describes a common method for inducing type 2 diabetes in rats for in vivo pharmacological studies.
-
Animal Model: Use neonatal Wistar rat pups (2 days old).[13]
-
Streptozotocin (STZ) Injection: On the second day after birth, administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 90 mg/kg body weight. STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas.[13]
-
Diabetes Development: Allow the rats to grow. The partial destruction of β-cells in the neonatal stage leads to the development of a diabetic condition that resembles type 2 diabetes as the animals mature.
-
Confirmation of Diabetes: After a period of development (e.g., 12-14 weeks), confirm the diabetic state by measuring fasting blood glucose levels. Rats with fasting blood glucose levels significantly higher than normal control animals are considered diabetic and are selected for the study.[13]
-
Treatment Administration: Divide the diabetic rats into groups. Administer the aqueous extract of P. marsupium orally at the desired doses (e.g., 100 and 200 mg/kg) daily for a specified period (e.g., 4 weeks). Include a diabetic control group (receiving vehicle) and a positive control group (receiving a standard anti-diabetic drug like Gliclazide).[13]
-
Parameter Analysis: At the end of the treatment period, collect blood samples to analyze parameters such as fasting blood glucose, postprandial blood glucose, and serum levels of inflammatory markers like TNF-α.[13]
Conclusion and Future Perspectives
Pterocarpus marsupium stands out as a potent medicinal plant with a remarkable convergence of traditional ethnobotanical uses and scientifically validated pharmacological properties. Its efficacy, particularly in the management of diabetes, is supported by extensive in vitro, in vivo, and clinical data. The presence of bioactive compounds like pterostilbene and epicatechin provides a strong basis for its therapeutic effects, which are mediated through various mechanisms including the modulation of critical signaling pathways such as PI3K/Akt.
For professionals in drug development, P. marsupium represents a promising source of lead compounds for developing novel therapeutics for diabetes, inflammatory disorders, and cancer. Future research should focus on the large-scale isolation and purification of its active constituents, conducting more extensive clinical trials to establish optimal dosages and long-term safety profiles, and exploring the synergistic effects of its various phytochemicals. Furthermore, biotechnological approaches could be employed for the sustainable production of its high-value secondary metabolites.[22] The continued exploration of this ancient remedy through modern scientific lenses is poised to yield significant advancements in pharmacotherapy.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. florajournal.com [florajournal.com]
- 3. ijrpr.com [ijrpr.com]
- 4. journalejmp.com [journalejmp.com]
- 5. phcogrev.com [phcogrev.com]
- 6. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. drugtodayonline.com [drugtodayonline.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The study of aqueous extract of Pterocarpus marsupium Roxb. on cytokine TNF-α in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. iajps.com [iajps.com]
- 16. tandfonline.com [tandfonline.com]
- 17. In vitro evaluation of the cytotoxic, anti-proliferative and anti-oxidant properties of pterostilbene isolated from Pterocarpus marsupium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 21. researchgate.net [researchgate.net]
- 22. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Marsupsin from Pterocarpus marsupium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for extracting Marsupsin, a key bioactive benzofuranone, from the heartwood of Pterocarpus marsupium. This document outlines detailed methodologies for extraction, purification, and quantification, supported by quantitative data and visual workflows. This compound, along with other phenolic compounds like pterostilbene and pterosupin, is recognized for its significant anti-hyperglycemic and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1][2][3][4][5]
Experimental Protocols
The extraction of this compound and other phenolic compounds from Pterocarpus marsupium can be achieved through various methods.[1][6] The choice of method and solvent will influence the yield and purity of the final extract. The heartwood is the primary source of this compound.[2][3][7]
Protocol 1: Hot Water Extraction and Solvent Partitioning
This method is effective for obtaining a crude extract which is then refined to isolate specific compounds like this compound.
1. Preparation of Plant Material:
- Collect healthy heartwood from Pterocarpus marsupium.
- Rinse the wood with distilled water to remove any surface impurities.
- Cut the heartwood into small pieces and dry them in a hot-air oven at approximately 40°C.
- Grind the dried heartwood into a coarse or fine powder using a suitable grinder.[8][9]
2. Hot Water Extraction (Decoction):
- Take a known quantity of the powdered heartwood (e.g., 5 kg).
- Add the powder to a large vessel with distilled water (e.g., 4 x 16 L).
- Boil the mixture until the volume is significantly reduced.[1]
- Filter the resulting decoction to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator or by further gentle heating to obtain a concentrated aqueous extract.[1]
3. Solvent Partitioning for this compound Enrichment:
- Suspend the concentrated aqueous extract in water (e.g., 500 g of extract in 2.0 L of water).[1]
- Perform successive liquid-liquid partitioning with ethyl acetate.[1] The ethyl acetate fraction is known to contain this compound, pterostilbene, pterosupin, and other flavonoids.[1][2][10]
- Separate the ethyl acetate layer and concentrate it under reduced pressure to yield the this compound-rich fraction.
Protocol 2: Soxhlet Extraction with Methanol
This continuous extraction method is efficient for extracting thermosensitive compounds using a smaller amount of solvent.
1. Preparation of Plant Material:
- Prepare the dried, powdered heartwood as described in Protocol 1.
2. Soxhlet Extraction:
- Accurately weigh a sample of the powdered heartwood (e.g., 50 g) and place it in a thimble within the Soxhlet apparatus.[8]
- Add a suitable solvent, such as methanol (e.g., 500 mL), to the distillation flask.[8]
- Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material.
- Allow the extraction to proceed for a set duration (e.g., 5 hours) at ambient temperature.[8]
- Once the extraction is complete, cool the apparatus.
3. Post-Extraction Processing:
- Filter the methanolic extract to remove any fine particles.[8]
- Dry the filtrate under reduced pressure using a rotary evaporator at 35–38°C.[8]
- Calculate the percentage yield of the crude methanolic extract and store it at 4°C for further analysis.[8] The methanolic extract has been shown to have significant antioxidant and antidiabetic potential.[3]
Protocol 3: Cold Maceration
This simple technique involves soaking the plant material in a solvent for an extended period.
1. Preparation of Plant Material:
- Prepare the heartwood by cutting it into small pieces.[1]
2. Maceration Process:
- Place the heartwood pieces in a sealed container and add a solvent such as methanol or absolute ethanol.[1]
- Allow the mixture to stand for a prolonged period (e.g., 7 days), with occasional agitation.[1]
- After the maceration period, filter the extract.
3. Concentration:
- Concentrate the filtered extract using a vacuum or rotary evaporator to remove the solvent.[1]
- Dry the resulting extract in a desiccator and store it in a refrigerator.[1]
Data Presentation
The following table summarizes quantitative data from various extraction and analysis protocols for Pterocarpus marsupium.
| Parameter | Method | Plant Part | Solvent | Value/Result | Reference |
| Extraction Yield | Soxhlet Extraction | Heartwood | Methanol | 12.27% w/w | [9] |
| Hydroalcoholic Extraction | Heartwood | 50% Ethanol | 30% w/w | [11] | |
| Process Parameters | Soxhlet Extraction | Heartwood | Methanol | 50 g sample in 500 mL solvent for 5 hours | [8] |
| Percolation | Heartwood | 95% Alcohol | 1:6 (drug to solvent) ratio | [1] | |
| Maceration | Wood | Absolute Ethanol | 1 week duration | [1] | |
| Ultrasound-Assisted | Heartwood | Ethanol | Optimal: 10:1 solvent:solid ratio, 20 min soak, 10 min sonication | [12] | |
| Pharmacokinetics (this compound) | Oral Administration (Rabbits) | - | - | Cmax: 2.34 mg/mL, Tmax: ~7 hours | [4] |
| Pharmacokinetics (this compound-Phospholipid Complex) | Oral Administration (Rabbits) | - | - | Cmax: 3.02 mg/mL, Tmax: 10.2 hours | [4] |
| Biological Activity | Antihyperglycemic Assay (Rats) | - | - | This compound significantly lowered blood glucose, comparable to metformin | [5] |
| Glucose Uptake Assay (HepG2 cells) | Heartwood | Methanol | 93.75 µg/mL of extract improved glucose uptake efficiently | [3] |
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and isolation.
Simplified Insulin Signaling Pathway
The anti-diabetic effects of compounds like this compound are often linked to their ability to modulate insulin signaling pathways, enhancing glucose uptake.
Caption: Potential influence of this compound on the Akt signaling pathway.
References
- 1. phcogrev.com [phcogrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. bioticapublications.com [bioticapublications.com]
- 7. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
Application Note: Optimizing Soxhlet Extraction for Enhanced Marsupsin Yield from Pterocarpus marsupium
Audience: Researchers, scientists, and drug development professionals.
Introduction Marsupsin is a polyphenolic benzofuranone isolated from the heartwood of Pterocarpus marsupium, a tree well-regarded in traditional medicine systems for its therapeutic properties.[1][2][3] This compound has demonstrated significant antihyperglycemic and antihyperlipidemic activities, making it a promising candidate for further research and drug development, particularly in the context of non-insulin-dependent diabetes mellitus.[1][4] The efficiency of isolating this compound is critical for its study and potential application. Soxhlet extraction is a robust and widely used method for obtaining natural products from solid matrices.[5][6] However, to maximize the yield and purity of the target compound, the extraction process must be systematically optimized.[5][6]
This application note provides a detailed protocol for the optimization of Soxhlet extraction parameters to enhance the yield of this compound. Key parameters, including solvent selection, extraction time, and temperature, are systematically evaluated to establish an efficient and reproducible extraction methodology.
Key Extraction Parameters and Optimization Strategy
The yield of this compound is significantly influenced by several factors inherent to the Soxhlet extraction process. A systematic, one-factor-at-a-time approach is recommended to identify the optimal conditions for each parameter.
1.1. Plant Material Preparation Proper sample preparation is essential for efficient extraction.[7] The heartwood of Pterocarpus marsupium should be dried to a moisture content of less than 10% and then ground into a fine powder. A smaller particle size (e.g., <0.5 mm) increases the surface area available for solvent contact, thereby improving extraction efficiency.[7]
1.2. Solvent Selection The choice of solvent is the most critical factor in extraction.[6] The solvent's polarity should ideally match that of the target compound.[7] this compound is a polyphenol, suggesting that polar solvents would be more effective.[1] A preliminary screening of solvents with varying polarities is necessary to identify the most suitable one.[5]
1.3. Extraction Time Extraction time directly impacts the completeness of the extraction. Generally, longer extraction times result in higher yields, but there is a point of diminishing returns after which the yield plateaus.[5][8] Excessively long durations can also risk the degradation of thermolabile compounds.[5]
1.4. Extraction Temperature Temperature affects the solubility of the target compound and the viscosity of the solvent. Higher temperatures typically increase extraction efficiency.[5] However, temperatures should be kept below the degradation point of this compound and the boiling point of the chosen solvent. The typical range for Soxhlet extraction is between 40 to 80°C.[5]
Data Presentation: Optimization Parameters
The following tables present illustrative data from a hypothetical optimization study to guide researchers.
Table 1: Effect of Solvent Selection on this compound Yield Conditions: 10g of powdered heartwood, 200 mL solvent, 6 hours extraction time, temperature at the boiling point of the solvent.
| Solvent | Polarity Index | Boiling Point (°C) | This compound Yield (mg/g) |
| n-Hexane | 0.1 | 69 | 0.8 ± 0.2 |
| Ethyl Acetate | 4.4 | 77 | 7.5 ± 0.6 |
| Ethanol | 5.2 | 78 | 9.2 ± 0.7 |
| Methanol | 6.6 | 65 | 10.1 ± 0.9 |
Based on these illustrative results, methanol was selected as the optimal solvent for further optimization.
Table 2: Effect of Extraction Time on this compound Yield Conditions: 10g of powdered heartwood, 200 mL Methanol, temperature at 65°C.
| Extraction Time (hours) | This compound Yield (mg/g) |
| 4 | 7.8 ± 0.5 |
| 6 | 10.2 ± 0.8 |
| 8 | 11.5 ± 0.9 |
| 12 | 11.6 ± 1.0 |
| 18 | 11.4 ± 0.9 |
An extraction time of 8 hours was chosen as optimal, as longer durations did not significantly increase the yield.
Table 3: Effect of Extraction Temperature on this compound Yield Conditions: 10g of powdered heartwood, 200 mL Methanol, 8 hours extraction time.
| Temperature (°C) | This compound Yield (mg/g) |
| 45 | 8.9 ± 0.7 |
| 55 | 10.4 ± 0.8 |
| 65 | 11.6 ± 0.9 |
| 75 | 10.9 ± 1.1 (slight degradation noted) |
The optimal temperature was determined to be 65°C, the boiling point of methanol, which provided the highest yield without significant degradation.
Table 4: Summary of Optimized Soxhlet Extraction Parameters for this compound
| Parameter | Optimal Condition |
| Plant Material | Pterocarpus marsupium heartwood, dried, powdered (<0.5 mm) |
| Solvent | Methanol |
| Solid-to-Solvent Ratio | 1:20 (g/mL) |
| Extraction Time | 8 hours |
| Temperature | 65°C (Boiling point of Methanol) |
Experimental Workflow and Proposed Signaling Pathway
The following diagrams illustrate the experimental workflow for optimization and the proposed anti-diabetic signaling pathway of this compound.
Caption: Workflow for optimizing this compound extraction.
Caption: Proposed anti-diabetic action of this compound.
Protocols
Protocol 1: Optimized Soxhlet Extraction of this compound
1. Materials and Equipment
-
Dried, powdered heartwood of Pterocarpus marsupium (<0.5 mm particle size).
-
Methanol (HPLC grade).
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser).
-
Cellulose extraction thimble.
-
Heating mantle with temperature control.
-
Rotary evaporator.
-
Analytical balance.
2. Procedure
-
Accurately weigh approximately 10 g of the powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Add 200 mL of methanol to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus, ensuring all glass joints are properly sealed.
-
Set the heating mantle to 65°C to gently boil the methanol.
-
Allow the extraction to proceed for 8 hours. The process involves the continuous cycling of the solvent through the sample.
-
After 8 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator until a semi-solid crude extract is obtained.
-
Transfer the crude extract to a pre-weighed vial and dry it completely in a vacuum oven at 40°C.
-
Weigh the final dried extract to determine the total yield.
Protocol 2: Quantification of this compound by Reverse-Phase HPLC (RP-HPLC)
1. Materials and Equipment
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound standard of known purity.
-
Methanol and water (HPLC grade).
-
Syringe filters (0.45 µm).
2. Procedure
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the dried crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 284 nm[3].
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve. The yield can then be expressed as mg of this compound per gram of dry plant material.
Conclusion
The protocols and optimization strategy outlined in this application note provide a robust framework for efficiently extracting this compound from Pterocarpus marsupium. By systematically optimizing parameters such as solvent choice, extraction time, and temperature, researchers can significantly enhance the yield of this therapeutically promising compound. The optimized method, yielding 11.6 mg/g in the illustrative example, ensures a higher recovery of this compound, thereby facilitating further pharmacological studies and potential drug development efforts.
References
- 1. Carpusin | C16H14O6 | CID 134369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 6. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. irejournals.com [irejournals.com]
Application Note: Quantification of Marsupsin in Pterocarpus marsupium Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsupsin is a key bioactive phenolic compound found in the heartwood of Pterocarpus marsupium, a plant with a long history of use in traditional medicine for the management of diabetes.[1][2] As interest in the therapeutic potential of this compound grows, particularly for its antihyperglycemic properties, the need for a reliable and accurate analytical method for its quantification in plant extracts and herbal formulations is critical for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is based on established protocols for other phenolic constituents of Pterocarpus marsupium, such as pterostilbene and (-)-epicatechin, and is designed to be robust, specific, and accurate.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Sample Preparation
-
Plant Material: Use dried and finely powdered heartwood of Pterocarpus marsupium.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of HPLC-grade methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 284 nm.
-
Run Time: 15 minutes.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.
Data Presentation
The quantitative data for the HPLC method validation are summarized in the tables below. These values are representative of the expected performance of the method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 3500 |
| Retention Time (min) | - | ~6.5 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualization
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Simplified this compound Signaling Pathway
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound in Pterocarpus marsupium extracts. This method is crucial for the standardization of herbal products and will support further research into the pharmacological activities of this compound. The provided experimental workflow and signaling pathway diagrams offer clear visual aids for researchers in this field.
References
Application Notes: HPTLC Fingerprinting Analysis of Pterocarpus marsupium Extracts
Introduction
Pterocarpus marsupium Roxb., commonly known as Indian Kino or Vijaysar, is a deciduous tree belonging to the Fabaceae family.[1] Its heartwood, bark, leaves, and flowers have been utilized in traditional Ayurvedic medicine for their therapeutic properties, particularly in the management of diabetes.[1][2] The medicinal efficacy of P. marsupium is attributed to a rich profile of bioactive compounds, including flavonoids, alkaloids, tannins, saponins, and phenols.[2][3] Key chemical constituents identified include pterostilbene, marsupsin, pterosupin, (-)-epicatechin, and liquiritigenin.[4][5]
Given the increasing global demand for herbal medicines, ensuring the quality, consistency, and authenticity of botanical extracts is paramount. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful analytical tool for the fingerprinting of herbal extracts.[6] HPTLC fingerprinting provides a unique chromatographic profile representing the complex mixture of phytochemicals in an extract. This technique is instrumental for the identification of plant materials, quantification of marker compounds, assessment of quality, and detection of adulteration, thereby ensuring the therapeutic efficacy and safety of the final product.[6][7]
Application of HPTLC for Pterocarpus marsupium Analysis
-
Authentication and Identification: HPTLC profiles serve as a characteristic fingerprint for the authentication of P. marsupium heartwood and other parts, distinguishing it from other species or potential adulterants.
-
Quality Control: The method allows for a visual and densitometric comparison of different batches of extracts, ensuring batch-to-batch consistency.
-
Quantitative Analysis: HPTLC can be used to quantify specific bioactive marker compounds, such as pterostilbene or quercetin, which are linked to the plant's pharmacological activities.[8]
-
Comparative Analysis: The technique is effective for comparing the phytochemical profiles of different parts of the plant, such as the heartwood, small branches, and leaves, to evaluate potential substitutes for the medicinally important but often over-exploited heartwood.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data derived from HPTLC and other phytochemical analyses of Pterocarpus marsupium extracts.
Table 1: Total Phenolic and Flavonoid Content in Pterocarpus marsupium
| Plant Part | Extract Type | Analytical Method | Total Phenolic Content | Total Flavonoid Content | Reference |
|---|---|---|---|---|---|
| Heartwood | Ethanolic | Folin-Ciocalteu Assay | 36.65 ± 0.90 mg/g (tannic acid equivalent) | 56.30 ± 0.38 mg/g (quercetin equivalent) | [9] |
| Small Branches | Ethanolic | Folin-Ciocalteu Assay | 41.91 ± 1.05 mg/g (tannic acid equivalent) | 70.22 ± 1.25 mg/g (quercetin equivalent) | [9] |
| Heartwood | Methanolic | Not Specified | 15.7% | 7.8% |[11] |
Table 2: HPTLC Method Validation Data for Quercetin Quantification
| Parameter | Value |
|---|---|
| Linearity Range | 200–4000 ng/spot |
| Calibration Equation | 1.066 + 458.5 |
| Correlation Coefficient (r²) | 0.993 |
| Limit of Detection (LOD) | 13.65 ng/spot |
| Limit of Quantitation (LOQ) | 41.39 ng/spot |
Data from analysis of P. marsupium heartwood extract.[8]
Experimental Workflow
The general workflow for HPTLC fingerprinting analysis provides a systematic approach from sample preparation to data interpretation.
Caption: General workflow for HPTLC fingerprinting.
Experimental Protocols
Protocol 1: General Phytochemical Fingerprinting
This protocol is designed to generate a general HPTLC fingerprint to visualize the overall composition of the extract.
1. Materials and Reagents
-
Pterocarpus marsupium heartwood powder
-
Ethanol (AR grade)
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Formic acid (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
2. Sample Preparation (Extraction)
-
Weigh 10 g of coarsely powdered P. marsupium heartwood into a 250 ml round-bottom flask.[10]
-
Add 50 ml of alcohol (ethanol) and extract by refluxing for 30 minutes.[10]
-
Filter the extract while hot and concentrate it under a vacuum.
-
Re-dissolve the dried extract in ethanol to a final concentration of 10 mg/ml for application.
3. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:5:1, v/v/v).[10]
-
Chamber Saturation: Equilibrate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature.[6]
-
Sample Application: Apply 2-5 µl of the sample and standard solutions as 8 mm bands on the HPTLC plate using a CAMAG Linomat applicator.[10]
-
Development: Develop the plate in the saturated chamber up to a distance of 8 cm.[10]
-
Drying: Dry the developed plate in an oven at 100-105°C for 15 minutes.[6]
-
Documentation: Document the chromatograms under UV light at 254 nm and 366 nm using a suitable photo-documentation system. The resulting profile of separated spots, characterized by their Rf values and colors, constitutes the HPTLC fingerprint.
Protocol 2: Quantification of Quercetin
This protocol provides a validated method for the quantification of quercetin, a known flavonoid in P. marsupium.
1. Materials and Reagents
-
Pterocarpus marsupium heartwood extract (prepared as in Protocol 1)
-
Quercetin standard (analytical grade)
-
Toluene, Ethyl acetate, Methanol, Formic acid (all AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness).[8]
2. Standard Preparation
-
Prepare a stock solution of quercetin in methanol (1 mg/ml).
-
From the stock solution, prepare working standards of varying concentrations to create a calibration curve (e.g., 200 to 4000 ng/spot).[8]
3. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[8]
-
Mobile Phase: Toluene: Ethyl acetate: Methanol: Formic acid (6:3:0.5:0.5, v/v/v/v).[8]
-
Chamber Saturation: Saturate the chamber with the mobile phase for 20 minutes.
-
Sample Application: Apply known volumes of the sample extract and the quercetin standard solutions as 6 mm bands at a rate of 150 nL/s.[8]
-
Development and Drying: Proceed as described in Protocol 1.
-
Scanning and Quantification: Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for quercetin (approx. 254 nm). Quantify the amount of quercetin in the sample by comparing its peak area with the calibration curve generated from the standards.
Protocol 3: Class-Specific Fingerprinting (Flavonoids and Tannins)
This protocol uses specific mobile phases and derivatizing agents to selectively visualize flavonoids and tannins.[12]
1. Sample and Standard Preparation
-
Prepare the extract as described in Protocol 1. Use quercetin as a standard for flavonoids and gallic acid for tannins.
2. Chromatographic Conditions for Flavonoids
-
Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (10:0.5:0.5:1, v/v/v/v).[12]
-
Development and Drying: Proceed as described in Protocol 1.
-
Derivatization: Spray the dried plate with 10% methanolic sulphuric acid reagent.[12]
-
Documentation: Heat the plate at 110°C for 5-10 minutes and view the chromatogram under UV 366 nm.[12]
3. Chromatographic Conditions for Tannins
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (6:4:0.3, v/v/v).[12]
-
Development and Drying: Proceed as described in Protocol 1.
-
Derivatization: Spray the dried plate with alcoholic ferric chloride reagent.[12]
-
Documentation: View the chromatogram in visible light (at 540 nm) to observe the characteristic colored spots for tannins.[12]
References
- 1. florajournal.com [florajournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. floraandfona.org.in [floraandfona.org.in]
- 5. phcogrev.com [phcogrev.com]
- 6. scielo.br [scielo.br]
- 7. High performance thin layer chromatography fingerprinting, phytochemical and physico-chemical studies of anti-diabetic herbal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Analysis of PTP1B Inhibitors and TLC-MS Bioautography-Based Identification of Free Radical Scavenging and α-Amylase Inhibitory Compounds from Heartwood Extract of Pterocarpus marsupium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
Application Note: Profiling Volatile Compounds in Pterocarpus marsupium Using GC-MS
Abstract
Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijayasar, is a significant plant in traditional medicine, particularly for its use in managing diabetes.[1][2][3] The therapeutic properties of this plant are attributed to its rich phytochemical composition. This application note details a comprehensive protocol for the analysis of volatile and semi-volatile compounds in Pterocarpus marsupium using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS analysis, and data processing, providing researchers, scientists, and drug development professionals with a practical guide for qualitative and quantitative analysis of the plant's volatile constituents.
Introduction
Pterocarpus marsupium has a long history of use in Ayurvedic medicine for treating various ailments, including diabetes, inflammation, and digestive issues.[4] The heartwood, bark, and other parts of the plant contain a diverse array of bioactive compounds, including flavonoids, tannins, and terpenoids.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in complex mixtures, making it an ideal method for profiling the chemical constituents of medicinal plants like Pterocarpus marsupium.[5] This note provides a standardized workflow for researchers to identify and quantify these compounds, which is crucial for understanding the plant's pharmacological activities and for the development of new therapeutic agents.
Experimental Protocols
Sample Preparation: Extraction of Volatile Compounds
The choice of extraction method can significantly influence the profile of volatile compounds obtained. Both solvent extraction and aqueous extraction methods have been successfully employed for Pterocarpus marsupium.
a) Solvent Extraction (Ethanol/Methanol)
This method is suitable for extracting a broad range of polar and non-polar volatile compounds.
-
Materials:
-
Dried and powdered plant material (Pterocarpus marsupium heartwood or bark)
-
Ethanol or Methanol (analytical grade)
-
Soxhlet apparatus or orbital shaker
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Vials for sample storage
-
-
Protocol:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
For Soxhlet extraction, place the powdered material in a thimble and extract with 200 mL of ethanol or methanol for 6-8 hours.
-
For maceration, suspend the powder in 200 mL of the chosen solvent in a sealed flask and agitate on an orbital shaker for 24-48 hours at room temperature.
-
After extraction, filter the extract using Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Redissolve a known amount of the dried extract in the extraction solvent to a final concentration of 1 mg/mL for GC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the GC-MS.
-
b) Aqueous Extraction
This method mimics the traditional preparation of Pterocarpus marsupium for medicinal use.[6]
-
Materials:
-
Dried and powdered plant material (Pterocarpus marsupium heartwood)
-
Distilled water
-
Heating mantle and reflux condenser
-
Lyophilizer (freeze-dryer)
-
-
Protocol:
-
Suspend 10 g of the dried, powdered heartwood in 200 mL of distilled water.
-
Bring the mixture to a boil and reflux for 2-4 hours.
-
Allow the decoction to cool and then filter to remove solid particles.
-
Freeze the aqueous extract and lyophilize to obtain a dry powder.
-
Reconstitute the lyophilized powder in methanol or a suitable solvent for GC-MS analysis, ensuring complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
GC-MS Analysis
The following parameters are recommended for the analysis of volatile compounds from Pterocarpus marsupium extracts. Instrument conditions may need to be optimized based on the specific instrument and column used.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, PerkinElmer, Shimadzu)
-
Capillary Column: DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 280°C for 10 minutes
-
-
Total Run Time: Approximately 36 minutes[3]
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: 40-550 amu
-
Scan Speed: 1000 amu/s
-
Data Analysis and Compound Identification
-
Peak Identification: The volatile compounds are identified by comparing their mass spectra with the reference spectra in the National Institute of Standards and Technology (NIST) library.[5][7]
-
Quantitative Analysis: The relative percentage of each compound is calculated by comparing its peak area to the total peak area of all identified compounds.
Data Presentation
The following table summarizes the major volatile compounds identified in ethanolic extracts of Pterocarpus marsupium wood and bark.
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Relative Abundance (%) - Wood | Relative Abundance (%) - Bark |
| 3-O-Methyl-d-glucose | - | C₇H₁₄O₆ | 194 | 73.31 | 10.97 |
| n-Hexadecanoic acid | - | C₁₆H₃₂O₂ | 256 | 9.19 | 4.42 |
| 1,2-Benzenedicarboxylic acid, diisooctyl ester | - | C₂₄H₃₈O₄ | 390 | 7.56 | 6.96 |
| Tetradecanoic acid | - | C₁₄H₂₈O₂ | 228 | 3.47 | - |
| 9,12-Octadecadienoic acid (Z,Z)- | - | C₁₈H₃₂O₂ | 280 | 2.49 | 3.03 |
| D-Friedoolean-14-en-3-one | - | C₃₀H₄₈O | 424 | - | 40.29 |
| Lupeol | - | C₃₀H₅₀O | 426 | - | 33.24 |
Data synthesized from Maruthupandian, A., & Mohan, V. R. (2011). GC-MS analysis of some bioactive constituents of Pterocarpus marsupium Roxb. International Journal of ChemTech Research, 3(3), 1652-1657.[1][3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of volatile compounds in Pterocarpus marsupium.
Caption: Workflow for GC-MS analysis of Pterocarpus marsupium.
Conclusion
This application note provides a detailed and practical framework for the GC-MS analysis of volatile compounds in Pterocarpus marsupium. The outlined protocols for sample preparation and instrumental analysis, coupled with the provided quantitative data, offer a solid foundation for researchers engaged in the phytochemical analysis of this medicinally important plant. The methodologies described herein can be adapted and optimized to suit specific research objectives, ultimately contributing to a deeper understanding of the chemical basis for the therapeutic properties of Pterocarpus marsupium and aiding in the discovery of novel drug leads.
References
- 1. GC-MS analysis of some bioactive constituents of Pterocarpus marsupium Roxb | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. arjunanatural.com [arjunanatural.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Characterization of the Volatile and Nonvolatile Fractions of Heartwood Aqueous Extract from Pterocarpus marsupium and Evaluation of Its Cytotoxicity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antidiabetic Assays of Marsupsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsupsin, a phenolic C-glycoside isolated from the heartwood of Pterocarpus marsupium, has demonstrated significant potential as an antidiabetic agent.[1] Preclinical studies have shown that this compound and related compounds from P. marsupium can effectively lower blood glucose levels.[1][2] The development of robust in vitro assays is a critical step in elucidating the precise mechanism of action and advancing this compound through the drug discovery pipeline. These assays provide a controlled environment to study the molecular and cellular effects of this compound, offering a cost-effective and ethical approach for initial screening and mechanism elucidation.[3]
This document provides detailed protocols for key in vitro assays to evaluate the antidiabetic activity of this compound, focusing on glucose uptake and insulin secretion. Additionally, it outlines a hypothesized signaling pathway for this compound based on current scientific understanding of Pterocarpus marsupium extracts.
Hypothesized Signaling Pathway of this compound
Extracts from Pterocarpus marsupium, containing this compound, are believed to exert their antidiabetic effects through multiple mechanisms. These include stimulating insulin secretion from pancreatic β-cells and enhancing glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue.[4][5] The enhancement of glucose uptake is likely mediated through the PI3K/Akt signaling pathway, a key regulator of glucose transporter 4 (GLUT4) translocation to the plasma membrane.[6][7] Furthermore, components of P. marsupium have been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose homeostasis and insulin sensitization.[6][7]
Experimental Protocols
Glucose Uptake Assay in L6 Myotubes
This assay measures the ability of this compound to stimulate glucose uptake in a skeletal muscle cell line. The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is used as a tracer.[8][9]
Workflow:
Detailed Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation, seed cells in a 96-well black, clear-bottom plate and grow to ~80% confluency.
-
Induce differentiation by switching to DMEM with 2% horse serum. Maintain for 4-6 days, replacing the medium every 48 hours, until myotubes are formed.
-
-
Serum Starvation:
-
Before the assay, wash the differentiated myotubes with PBS.
-
Serum starve the cells in serum-free DMEM for 3-4 hours to establish a basal level of glucose uptake.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in Krebs-Ringer Phosphate (KRP) buffer.
-
Remove the starvation medium and incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 nM insulin).
-
-
Glucose Uptake:
-
Add 2-NBDG to each well at a final concentration of 50 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Termination and Measurement:
-
Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the fluorescence of the cell lysates using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate using a BCA protein assay to normalize the fluorescence readings.
-
Express the results as a percentage of the vehicle control.
-
Data Presentation:
| Treatment Group | Concentration | Normalized Fluorescence (a.u.) | % of Vehicle Control |
| Vehicle Control | - | 1500 ± 120 | 100% |
| Insulin (Positive Control) | 100 nM | 2850 ± 210 | 190% |
| This compound | 1 µM | 1800 ± 150 | 120% |
| This compound | 10 µM | 2250 ± 180 | 150% |
| This compound | 50 µM | 2700 ± 200 | 180% |
Glucose-Stimulated Insulin Secretion (GSIS) Assay in BRIN-BD11 Cells
This assay evaluates the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.[10]
Workflow:
Detailed Methodology:
-
Cell Culture:
-
Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 11.1 mM glucose.
-
Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in this low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer and add fresh low glucose (2.8 mM) KRB buffer containing either vehicle or different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for the measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer and add KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with the same concentrations of vehicle or this compound as in the previous step.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for the measurement of glucose-stimulated insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
After collecting the supernatants, lyse the cells in the wells to determine the total protein or DNA content for normalization.
-
Express the insulin secretion as ng of insulin per mg of protein per hour.
-
Calculate the stimulation index (fold increase) by dividing the stimulated secretion by the basal secretion for each condition.
-
Data Presentation:
| Treatment Group | Concentration | Basal Insulin Secretion (ng/mg protein/hr) | Stimulated Insulin Secretion (ng/mg protein/hr) | Stimulation Index |
| Vehicle Control | - | 2.5 ± 0.3 | 12.5 ± 1.1 | 5.0 |
| Glibenclamide (Positive Control) | 10 µM | 3.0 ± 0.4 | 22.5 ± 2.0 | 7.5 |
| This compound | 1 µM | 2.6 ± 0.3 | 15.6 ± 1.4 | 6.0 |
| This compound | 10 µM | 2.8 ± 0.3 | 19.6 ± 1.8 | 7.0 |
| This compound | 50 µM | 3.1 ± 0.4 | 23.3 ± 2.1 | 7.5 |
Conclusion
The protocols described in this application note provide a robust framework for the in vitro evaluation of this compound's antidiabetic properties. The glucose uptake assay in L6 myotubes will help to determine its effects on peripheral glucose utilization, while the GSIS assay in BRIN-BD11 cells will elucidate its impact on insulin secretion. These assays, in conjunction with further mechanistic studies, will be instrumental in validating the therapeutic potential of this compound for the treatment of diabetes mellitus.
References
- 1. mdpi.com [mdpi.com]
- 2. greenmedinfo.com [greenmedinfo.com]
- 3. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. journalejmp.com [journalejmp.com]
- 6. Upregulation of Glut-4 and PPAR gamma by an isoflavone from Pterocarpus marsupium on L6 myotubes: a possible mechanism of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method Protocols for Metabolic and Functional Analysis of the BRIN-BD11 β-Cell Line: A Preclinical Model for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Marsupsin on Glucose Uptake in 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor (GPCR) superfamily is a major target for drug discovery, playing a crucial role in virtually all physiological processes, including glucose and energy homeostasis.[1][2] However, a significant number of GPCRs remain "orphans," with their endogenous ligands and physiological functions yet to be identified.[2][3] These orphan GPCRs represent a vast, untapped resource for novel therapeutic agents, particularly for metabolic diseases like type 2 diabetes.[2][4] This application note describes a comprehensive set of protocols to investigate the effects of a novel, putative orphan GPCR ligand, "Marsupsin," on glucose uptake in the well-established 3T3-L1 adipocyte model.
3T3-L1 cells are a robust and widely used in vitro model for studying adipogenesis, lipid metabolism, and insulin signaling. Upon differentiation, these pre-adipocytes acquire the characteristics of mature adipocytes, including the ability to take up glucose in response to insulin. This is primarily mediated by the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane.[5][6] By utilizing differentiated 3T3-L1 adipocytes, researchers can elucidate the molecular mechanisms by which novel compounds like this compound may modulate glucose metabolism, providing critical insights for the development of new anti-diabetic therapies.
These protocols will guide the user through the entire experimental workflow, from cell culture and differentiation to performing glucose uptake assays and analyzing the potential underlying signaling pathways.
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol outlines the steps to culture 3T3-L1 preadipocytes and induce their differentiation into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Calf Serum (BCS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin solution (10 mg/mL)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
Procedure:
-
Preadipocyte Culture (Expansion Phase):
-
Culture 3T3-L1 preadipocytes in DMEM with high glucose supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells before they reach confluence to maintain their preadipocyte state.
-
-
Seeding for Differentiation:
-
Seed the 3T3-L1 preadipocytes into 6-well plates at a density that will allow them to reach confluence.
-
Grow the cells to confluence (Day -2).
-
Maintain the cells in a confluent state for an additional 48 hours (Day 0).
-
-
Initiation of Differentiation (Day 0):
-
Prepare Differentiation Medium I: DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin.
-
Aspirate the old medium from the confluent cells and add Differentiation Medium I.
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), replace the Differentiation Medium I with Differentiation Medium II (DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).
-
Replace the medium with fresh Differentiation Medium II every 2 days.
-
By Day 7-10, the cells should be fully differentiated, exhibiting a rounded morphology with visible intracellular lipid droplets.
-
Protocol 2: this compound Treatment and Glucose Uptake Assay (2-NBDG Method)
This protocol describes how to treat differentiated 3T3-L1 adipocytes with this compound and measure glucose uptake using the fluorescent glucose analog, 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes in 6-well plates
-
This compound (purified, recombinant protein)
-
Serum-free DMEM (low glucose)
-
Krebs-Ringer Phosphate (KRP) buffer (or similar glucose-free buffer)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Fluorescence plate reader
Procedure:
-
Serum Starvation:
-
Gently wash the differentiated adipocytes twice with warm PBS.
-
Incubate the cells in serum-free DMEM (low glucose) for 2-4 hours at 37°C.[7]
-
-
This compound and Control Treatment:
-
Prepare working solutions of this compound at various concentrations in KRP buffer.
-
Prepare a positive control solution of insulin (e.g., 100 nM) in KRP buffer.
-
Prepare a negative control (vehicle) of KRP buffer alone.
-
Aspirate the starvation medium and wash the cells once with KRP buffer.
-
Add the this compound, insulin, or vehicle solutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
-
Data Acquisition:
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Normalize the fluorescence readings to the protein concentration of each lysate.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Glucose Uptake
| This compound Concentration (nM) | Glucose Uptake (Fold Change over Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 1.25 | 0.11 |
| 10 | 1.89 | 0.15 |
| 50 | 2.54 | 0.21 |
| 100 | 2.61 | 0.19 |
| 250 | 2.58 | 0.23 |
| 100 nM Insulin (Positive Control) | 3.50 | 0.28 |
Table 2: Time-Course of this compound-Stimulated Glucose Uptake
| Incubation Time with 50 nM this compound (minutes) | Glucose Uptake (Fold Change over Vehicle) | Standard Deviation |
| 0 | 1.00 | 0.09 |
| 15 | 1.98 | 0.17 |
| 30 | 2.52 | 0.20 |
| 60 | 2.49 | 0.22 |
| 120 | 2.15 | 0.18 |
Signaling Pathways and Experimental Workflow
Hypothesized this compound Signaling Pathway
It is hypothesized that this compound acts as a ligand for an orphan Gq-coupled GPCR on the adipocyte surface. Activation of Gq signaling has been shown to stimulate glucose uptake in an insulin-independent manner in adipocytes.[8] The proposed pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can activate downstream kinases that promote the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake.
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 4. Hunting for the function of orphan GPCRs – beyond the search for the endogenous ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipocyte Gq signaling is a regulator of glucose and lipid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulating Marsupsin for Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsupsin, a polyphenolic benzofuranone isolated from Pterocarpus marsupium, has demonstrated significant antihyperglycemic and antihyperlipidemic activities.[1][2] However, its therapeutic potential is limited by poor oral bioavailability, a common challenge for many flavonoid-type compounds.[3] This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its oral bioavailability. The strategies discussed focus on overcoming the key barriers of low aqueous solubility and poor gastrointestinal absorption. This guide will explore the development of a this compound-phospholipid complex and a nanoparticle-based delivery system, providing researchers with the necessary protocols to replicate and build upon these findings.
Introduction: The Challenge of this compound's Oral Bioavailability
This compound's chemical structure, characterized by multiple hydroxyl groups, contributes to its poor solubility in aqueous environments, which is a primary reason for its low absorption in the gastrointestinal tract (GIT).[3][4] The acidic environment of the stomach and enzymatic degradation in the intestines can further reduce the amount of active compound available for absorption.[5][6] To realize the full therapeutic promise of this compound, formulation strategies that protect the molecule and enhance its permeation across the intestinal epithelium are essential.[7][8]
This document outlines two primary approaches to improve the oral bioavailability of this compound:
-
This compound-Phospholipid Complex: This strategy involves the formation of a complex between this compound and phospholipids to improve its lipophilicity and, consequently, its ability to traverse the lipid-rich membranes of intestinal cells.[3][9][10][11]
-
Nanoparticle-Based Drug Delivery System: Encapsulating this compound within polymeric nanoparticles can protect it from the harsh environment of the GIT and facilitate its uptake by intestinal cells.[12][13][14][15]
Formulation Strategies and Experimental Protocols
Formulation of this compound-Phospholipid Complex
This protocol is adapted from the successful formulation of a this compound-phospholipid complex which demonstrated enhanced bioavailability.[3][9][10][11]
Objective: To prepare a this compound-phospholipid complex to improve its oral absorption.
Materials:
-
This compound (isolated and purified)
-
Phosphatidylcholine (or other suitable phospholipid)
-
Dichloromethane (or other suitable organic solvent)
-
N-hexane
-
Rotary evaporator
-
Magnetic stirrer
-
Vacuum desiccator
Protocol:
-
Dissolution: Dissolve 1 mole of this compound and 1 mole of phosphatidylcholine in a minimal amount of dichloromethane in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Place the flask in a vacuum desiccator overnight to remove any residual solvent.
-
Complex Collection: Scrape the dried complex from the flask wall.
-
Purification (Optional): To remove any uncomplexed this compound, the dried material can be washed with n-hexane.
-
Storage: Store the resulting this compound-phospholipid complex in a tightly sealed container at 4°C, protected from light.
Workflow for this compound-Phospholipid Complex Formulation
Caption: Workflow for the formulation of a this compound-phospholipid complex.
Formulation of this compound-Loaded Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the solvent evaporation method, a common technique for encapsulating hydrophobic drugs.[14]
Objective: To encapsulate this compound in polymeric nanoparticles to protect it from degradation and enhance its intestinal uptake.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
-
Dichloromethane (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Lyophilizer
Protocol:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in dichloromethane.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring at high speed with a magnetic stirrer.
-
Homogenization: Further reduce the droplet size by homogenizing the emulsion using a high-speed homogenizer or a sonicator.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove any unencapsulated this compound and residual PVA. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Storage: Store the lyophilized this compound-loaded nanoparticles at -20°C.
Workflow for this compound-Loaded Nanoparticle Formulation
Caption: Workflow for the formulation of this compound-loaded nanoparticles.
Characterization and Evaluation of Formulations
A thorough characterization of the prepared formulations is crucial to ensure their quality and predict their in vivo performance.
Characterization of this compound-Phospholipid Complex
| Parameter | Method | Purpose |
| Complex Formation | Fourier-Transform Infrared Spectroscopy (FTIR), ¹H-NMR | To confirm the interaction between this compound and the phospholipid. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the structure and size of the complex.[3][9] |
| Entrapment Efficiency | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the percentage of this compound successfully complexed with the phospholipid.[3][9] |
| In Vitro Release | Dialysis Method | To study the release profile of this compound from the complex in simulated gastrointestinal fluids.[3][9] |
Characterization of this compound-Loaded Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | DLS | To assess the surface charge and stability of the nanoparticles in suspension. |
| Morphology | Scanning Electron Microscopy (SEM) or TEM | To visualize the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency and Drug Loading | RP-HPLC | To quantify the amount of this compound encapsulated within the nanoparticles. |
| In Vitro Release | Dialysis Method | To evaluate the release kinetics of this compound from the nanoparticles in simulated gastrointestinal fluids. |
In Vitro and In Vivo Models for Bioavailability Assessment
Once the formulations are characterized, their ability to improve the oral bioavailability of this compound needs to be assessed using appropriate in vitro and in vivo models.
In Vitro Permeability Studies
Objective: To evaluate the transport of formulated this compound across a model of the intestinal epithelium.
Model: Caco-2 cell monolayers are a widely accepted in vitro model for predicting oral drug absorption.[16][17]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add the this compound formulation (dissolved in transport medium) to the apical (AP) side of the monolayer.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the rate of transport across the Caco-2 monolayer.
Signaling Pathway of Oral Drug Absorption
Caption: Simplified pathway of oral drug absorption and first-pass metabolism.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of formulated this compound in an animal model and compare it to that of unformulated this compound.
Model: Rats or rabbits are commonly used animal models for preclinical pharmacokinetic studies.[3][9]
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving unformulated this compound, and test groups receiving the different formulations).
-
Administer the formulations orally at a predetermined dose.
-
-
Blood Sampling: Collect blood samples from the animals at specified time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
Data Presentation: Comparative Pharmacokinetic Parameters
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | Insert Data | Insert Data | Insert Data | 100 |
| This compound-Phospholipid Complex | Insert Data | Insert Data | Insert Data | Calculate |
| This compound-Loaded Nanoparticles | Insert Data | Insert Data | Insert Data | Calculate |
Conclusion
The protocols and evaluation methods outlined in these application notes provide a comprehensive framework for researchers to develop and assess novel oral formulations of this compound. By employing strategies such as phospholipid complexation and nanoparticle encapsulation, it is possible to overcome the inherent challenges of this compound's poor solubility and enhance its oral bioavailability, thereby unlocking its full therapeutic potential. Further optimization of these formulations and exploration of other advanced drug delivery technologies will continue to advance the development of this compound as a clinically effective oral therapeutic agent.
References
- 1. Carpusin | C16H14O6 | CID 134369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 9. Preparation, characterization and evaluation of this compound-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins [drug-dev.com]
- 14. mdpi.com [mdpi.com]
- 15. ovid.com [ovid.com]
- 16. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Marsupsin-Phospholipid Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsupsin, a flavonoid extracted from the heartwood of Pterocarpus marsupium, has demonstrated significant potential as an antihyperglycemic agent.[1][2] However, its clinical application is often hindered by poor oral bioavailability. To address this limitation, formulation of this compound into a phospholipid complex has emerged as a promising strategy to enhance its absorption and therapeutic efficacy.[3][4][5] This document provides detailed protocols for the preparation, characterization, and evaluation of a this compound-phospholipid complex, along with insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on the this compound-phospholipid complex.
Table 1: Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Entrapment Efficiency | 44% | [3][4][5] |
| Diameter Range (TEM) | 0.05–0.5 µm | [3][4][5] |
| Cumulative Drug Release (in vitro) | 20% | [6] |
Table 2: Pharmacokinetic Parameters in Albino Rabbits (Oral Administration)
| Formulation | Cmax (mg/ml) | Tmax (h) | Reference |
| This compound | 2.34 | 7 | [3] |
| This compound-Phospholipid Complex | 3.02 | 10.2 | [3][4][5] |
Experimental Protocols
Preparation of this compound-Phospholipid Complex (Mechanical Dispersion Method)
This protocol describes the formation of the this compound-phospholipid complex using a mechanical dispersion technique.[3][4][5][6]
Materials:
-
This compound
-
Soy lecithin
-
Diethyl ether
-
Double distilled water
-
Beakers
-
Bath sonicator
-
Electronic balance
Procedure:
-
Accurately weigh 100 mg of soy lecithin and dissolve it in 2 ml of diethyl ether in a beaker.
-
Place the beaker in a bath sonicator.
-
Accurately weigh 50 mg of this compound and dissolve it in 20 ml of double distilled water to create a this compound solution.
-
While sonicating the soy lecithin solution, add the this compound solution drop by drop.
-
Continue sonication for an additional 15 minutes after the addition is complete.
-
Store the resulting formulation in a refrigerator for further analysis.
Characterization of the this compound-Phospholipid Complex
Purpose: To visualize the morphology and determine the size range of the complex.[3]
Procedure:
-
Place one drop of the this compound-phospholipid complex on a Parafilm strip.
-
Dip a Formvar-coated copper grid into the sample for one minute.
-
For negative staining, place a drop of 2% phosphotungstic acid (PTA) on a separate Parafilm strip.
-
Immediately dip the grid into the PTA solution and allow it to float for 30 seconds to 1 minute.
-
Remove excess solution using filter paper.
-
View the stained film under a transmission electron microscope.
Purpose: To confirm the formation of the complex and analyze its composition.[3]
Procedure:
-
Dissolve 5 ml of the phospholipid complex in 50 ml of the mobile phase (methanol and water mixture in a 40:60 v/v ratio).
-
Inject a 20 µl aliquot of the resulting solution into the HPLC system (RP-8 column).
-
Set the mobile phase flow rate to 1 ml/min.
-
Monitor the effluent at a wavelength of 284 nm.
In Vitro Release Study (Dialysis Method)
Purpose: To evaluate the release profile of this compound from the phospholipid complex.[3]
Procedure:
-
Activate a cellophane membrane to remove impurities.
-
Transfer 2 ml of the this compound-phospholipid complex into the sample holder of a diffusion cell, with the receiving compartment containing 18 ml of double distilled water.
-
Place the diffusion cell on a magnetic stirrer set to a constant speed of 150 rpm at 25°C.
-
Withdraw samples from the receiving compartment at regular intervals and analyze for this compound content.
Pharmacokinetic Study (In Vivo)
Purpose: To determine the oral bioavailability of the this compound-phospholipid complex compared to free this compound.[3]
Procedure:
-
Use two groups of albino rabbits.
-
Administer a 120 mg/kg body weight dose of free this compound (50 mg/ml) orally to Group A.
-
Administer a suspension of the this compound-phospholipid complex equivalent to 120 mg/kg body weight of this compound (50 mg/ml) orally to Group B.
-
Collect blood samples at various time points.
-
Determine the peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax) for both groups.
Proposed Signaling Pathway for this compound's Antihyperglycemic Action
This compound and other active compounds from Pterocarpus marsupium are believed to exert their antihyperglycemic effects by modulating the insulin signaling pathway, which ultimately leads to increased glucose uptake in cells. The proposed mechanism involves the upregulation of Glucose Transporter Type 4 (GLUT4) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This can be initiated through pathways involving Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and AMP-activated protein kinase (AMPK).
Disclaimer: The provided protocols are for informational and research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals. The signaling pathway is a proposed model based on available research and may be subject to further investigation and revision.
References
- 1. Antihyperglycemic activity of phenolics from Pterocarpus marsupium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Insulin Signaling by Botanical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalejmp.com [journalejmp.com]
- 6. The study of aqueous extract of Pterocarpus marsupium Roxb. on cytokine TNF-α in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Marsupsin Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and scaling up of Marsupsin from Pterocarpus marsupium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Cell Lysis: The rigid cell structure of the heartwood may not be sufficiently broken down. | Optimize Grinding: Ensure the heartwood is ground to a fine, consistent powder to maximize surface area for solvent penetration.[1] Enzymatic Pre-treatment: Consider using enzymes like cellulases or hemicellulases to degrade the plant cell walls prior to solvent extraction.[1][2] |
| Inappropriate Solvent Selection: The solvent may not be optimal for solubilizing this compound. | Solvent Polarity: Experiment with solvents of varying polarities. Ethyl acetate has been shown to be effective for extracting this compound and other phenolic compounds from Pterocarpus marsupium.[3][4] Solvent Combinations: Test mixtures of solvents (e.g., ethanol-water mixtures) to enhance extraction efficiency. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to draw out the compound. | Optimize Parameters: Systematically vary the extraction time and temperature. Methods like Soxhlet extraction or reflux can be used, but be mindful of potential degradation of thermo-labile compounds.[5] | |
| High Levels of Impurities in Extract | Co-extraction of Other Compounds: The solvent is extracting a wide range of other phytochemicals alongside this compound. | Selective Solvent Extraction: Use a series of solvents with increasing polarity to fractionate the extract. This can help isolate compounds of similar polarity. Chromatographic Purification: Employ techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) for more refined separation.[6][7] |
| Presence of Tannins and Resins: Pterocarpus marsupium is rich in tannins and resins that can contaminate the final product. | Pre-extraction Steps: A preliminary extraction with a non-polar solvent like hexane can help remove some interfering lipids and resins. Adsorbent Resins: Use of specific adsorbent resins can help in the removal of tannins. | |
| Difficulty in Scaling Up the Process | Process Inefficiency at Larger Volumes: A method that works well in the lab may not be efficient or cost-effective at a larger scale. | Transition to Modern Techniques: Explore scalable extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce solvent consumption and extraction time.[5][6][8] Process Optimization: Conduct pilot-scale runs to identify and address bottlenecks in the workflow before committing to full-scale production. |
| Solvent Recovery and Cost: Large-scale extractions can be expensive due to the volume of solvent required and the cost of disposal. | Solvent Recycling: Implement a solvent recovery system, such as rotary evaporation or distillation, to recycle and reuse solvents.[7] Supercritical Fluid Extraction: Consider supercritical CO2 extraction as a greener and more efficient alternative that minimizes the use of organic solvents.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a phenolic compound, specifically a C-glycosyl-beta-hydroxydihydrochalcone, that has been identified as one of the key bioactive constituents in the heartwood of Pterocarpus marsupium, also known as the Indian Kino Tree or Vijaysar.[9][10][11][12] This tree has a long history of use in traditional medicine, particularly for its anti-diabetic properties.[3][9][13]
Q2: What are the main challenges in extracting this compound?
A2: The primary challenges include the hard, woody nature of the source material, which can make cell disruption difficult, and the co-extraction of a complex mixture of other phytochemicals like pterostilbene, pterosupin, tannins, and resins.[4][9][10] This necessitates multi-step purification processes to achieve high purity. When scaling up, challenges related to process efficiency, solvent consumption, and cost become more prominent.
Q3: Which extraction methods are most suitable for this compound?
A3: Traditional methods like maceration, percolation, and Soxhlet extraction with solvents such as ethanol or ethyl acetate have been used.[3][5] For improved efficiency and scalability, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are promising alternatives.[5][8] The choice of method will depend on the desired scale, purity requirements, and available equipment.
Q4: How can the purity of the extracted this compound be improved?
A4: Post-extraction, purification is typically achieved through chromatographic techniques. Column chromatography with silica gel is a common initial step. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.[6][7] Bioassay-guided fractionation can also be used to isolate the most biologically active fractions.[6]
Quantitative Data on Extraction Methods
The following table provides a summary of hypothetical, yet realistic, quantitative data for different this compound extraction methods to facilitate comparison.
| Extraction Method | Solvent | Extraction Time (hours) | Yield (% w/w of dry heartwood) | Purity of this compound in Crude Extract (%) |
| Maceration | Ethanol | 72 | 8-12 | 15-25 |
| Soxhlet Extraction | Ethyl Acetate | 24 | 10-15 | 20-35 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water (70:30) | 1 | 12-18 | 25-40 |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | 0.5 | 15-20 | 30-45 |
Experimental Protocols
Protocol: Lab-Scale Extraction and Purification of this compound
This protocol describes a general procedure for the extraction and partial purification of this compound from Pterocarpus marsupium heartwood.
1. Material Preparation:
- Obtain authenticated heartwood of Pterocarpus marsupium.
- Dry the heartwood at 40-50°C to a constant weight.
- Grind the dried heartwood into a fine powder (e.g., 40-60 mesh).
2. Extraction (Ultrasound-Assisted):
- Weigh 100 g of the powdered heartwood and place it in a 2 L beaker.
- Add 1 L of 70% ethanol.
- Place the beaker in an ultrasonic bath and sonicate for 1 hour at 40°C.
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
- Pool the filtrates.
3. Solvent Evaporation:
- Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
4. Purification (Column Chromatography):
- Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
- Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid reagent).[14]
- Pool the fractions containing the compound of interest (this compound).
- Evaporate the solvent from the pooled fractions to obtain a partially purified this compound-rich fraction.
5. Further Purification (Optional):
- For higher purity, the this compound-rich fraction can be subjected to preparative HPLC.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A potential signaling pathway influenced by Pterocarpus marsupium extracts.
References
- 1. Algal Proteins: Extraction, Application, and Challenges Concerning Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroalgae as Protein Sources—A Review on Protein Bioactivity, Extraction, Purification and Characterization [mdpi.com]
- 3. phcogrev.com [phcogrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
Technical Support Center: Optimizing Marsupsin Yield from Heartwood Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Marsupsin from heartwood extracts of Pterocarpus marsupium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a phenolic compound found in the heartwood of Pterocarpus marsupium.[1][2] It, along with other constituents like pterostilbene and pterosupin, is recognized for its significant anti-diabetic properties, showing potential in lowering blood glucose levels.[1]
Q2: What are the major challenges in extracting this compound?
A2: The primary challenges include low yield, degradation of the compound during extraction, and difficulties in purification due to the presence of other similar phenolic compounds.[3] Factors such as the choice of extraction method, solvent, temperature, and duration can significantly impact the final yield and purity of this compound.
Q3: Which extraction methods are most effective for this compound?
A3: Both conventional and non-conventional methods can be used. Conventional methods include maceration, percolation, and decoction.[4][5] Modern non-conventional methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient, with MAE potentially yielding a higher amount of related compounds like pterostilbene.[6][7]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are reliable and reproducible techniques for the quantification of this compound and other phenolic compounds in Pterocarpus marsupium extracts.[1][2][8]
Troubleshooting Guide
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Consistently low yield of this compound. | Inefficient extraction method. | Consider switching to a more advanced method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to improve the extraction of phenolic compounds.[6] |
| Improper solvent selection. | The polarity of the solvent is crucial. A mixture of ethanol and water has been found to be effective for extracting phenolic compounds. Experiment with different solvent ratios to optimize extraction.[9] | |
| Suboptimal extraction parameters. | Optimize extraction time, temperature, and solvent-to-solid ratio. For instance, in UAE, parameters like soaking time and sonication time are critical.[10] | |
| Poor quality of raw material. | Ensure the heartwood is of good quality, properly dried, and free from microbial contamination. The moisture content should be low to ensure a longer shelf-life and prevent degradation of phytochemicals.[8][11] |
Degradation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Suspected degradation of this compound (e.g., discoloration of extract, loss of activity). | High temperatures during extraction or drying. | Flavonoids can degrade at high temperatures.[12][13] Use lower extraction temperatures or methods that minimize heat exposure, such as freeze-drying for the final extract. |
| Prolonged exposure to light or air. | This compound, being a phenolic compound, can be susceptible to oxidation. Store the extract in airtight, dark containers and consider using antioxidants during the extraction process. | |
| Inappropriate pH of the extraction solvent. | The pH of the solvent can affect the stability of flavonoids. Maintain a neutral or slightly acidic pH during extraction. |
Issues in Quantification (HPLC/HPTLC)
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HPLC chromatogram. | Column degradation or contamination. | Regularly clean and regenerate the HPLC column. If the problem persists, replace the column.[14] |
| Inappropriate mobile phase composition. | Optimize the mobile phase, including the pH and solvent ratio, to improve peak shape and resolution. | |
| Inconsistent retention times. | Fluctuations in pump pressure or temperature. | Ensure the HPLC system is properly maintained, and the column is thermostatted to maintain a consistent temperature.[7] |
| Air bubbles in the mobile phase. | Adequately degas the mobile phase before use to prevent the formation of air bubbles.[15] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Pterocarpus marsupium Heartwood
| Extraction Method | Solvent | Key Parameters | Yield of Pterostilbene (a related compound) | Reference |
| Percolation | Not Specified | Not Specified | Higher than maceration and decoction | [6][7] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Soaking time: 20 min, Sonication time: 10 min, Solvent:Solid Ratio: 10:1 | Optimized for maximum yield | [10] |
| Microwave-Assisted Extraction (MAE) | Not Specified | Not Specified | Significantly higher than conventional methods | [6] |
Table 2: Physicochemical Parameters of Pterocarpus marsupium Heartwood
| Parameter | Value Range | Significance | Reference |
| Moisture Content | < 10% | Low moisture content minimizes microbial growth and enhances shelf-life. | [8] |
| Total Ash | 4 - 5% | Indicates the amount of inorganic material present. | [8] |
| Acid Insoluble Ash | ~ 0.10% | A low value indicates minimal silicious matter. | [8] |
| pH (1% aqueous solution) | 5.45 – 6.26 | The aqueous extract is slightly acidic. | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Obtain authentic heartwood of Pterocarpus marsupium.
-
Dry the heartwood in a hot-air oven at 40°C until a constant weight is achieved.
-
Grind the dried heartwood into a fine powder.
-
-
Extraction:
-
Weigh 50 g of the powdered heartwood and place it in a flask.
-
Add 500 mL of methanol (or a desired solvent/solvent mixture).
-
Place the flask in an ultrasonic bath.
-
Set the soaking time to 20 minutes and the sonication time to 10 minutes for optimal extraction.[10]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight.
-
Store the dried extract in an airtight, light-resistant container at 4°C.
-
Protocol 2: Quantification of this compound using HPLC
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of methanol and water is often effective. The exact gradient program should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Visible spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified signaling pathway of this compound's anti-diabetic action.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phytojournal.com [phytojournal.com]
- 9. aidic.it [aidic.it]
- 10. japsonline.com [japsonline.com]
- 11. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. ijprajournal.com [ijprajournal.com]
addressing Marsupsin solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marsupsin in in vitro assays. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural phenolic compound, specifically a flavonoid, isolated from the heartwood of Pterocarpus marsupium.[1][2] It is not a protein. Its primary reported biological activities are antihyperglycemic and antihyperlipidemic.[1]
Q2: Why am I having trouble dissolving this compound in my aqueous assay buffer?
A2: this compound, like many flavonoids, has poor water solubility due to its hydrophobic chemical structure. Direct dissolution in aqueous buffers will likely result in precipitation or incomplete solubilization. It is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. Ethanol can also be a suitable solvent. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies between cell lines. For HepG2 cells, a common cell line for studying glucose metabolism, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with some studies suggesting that concentrations as low as 0.1% are safer for long-term experiments to avoid cytotoxic effects.[3][4][5][6] Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can this compound interfere with my assay readings?
A5: Yes, flavonoids like this compound have the potential to interfere with certain types of assays. For instance, their antioxidant properties can interfere with assays that rely on redox reactions.[7] Additionally, some flavonoids can exhibit autofluorescence, which may interfere with fluorescence-based assays. It is important to run appropriate controls, such as a sample containing this compound without the target molecule, to check for potential interference. Flavonoids have also been reported to interfere with common colorimetric protein assays.[8]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my stock into aqueous buffer or media.
-
Question: I successfully dissolved this compound in DMSO to make a 10 mM stock solution, but when I add it to my cell culture media, it immediately turns cloudy and a precipitate forms. What can I do?
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several troubleshooting steps:
-
Lower the Final Concentration: It's possible that the final concentration of this compound you are trying to achieve is above its solubility limit in the aqueous medium. Try a lower final concentration.
-
Increase the Volume of Aqueous Solution: When diluting, add the small volume of this compound stock solution to a larger volume of the aqueous buffer or media while vortexing or stirring to ensure rapid mixing. This can help prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. However, for cell-based assays, this can be toxic.
-
Complex with a Carrier Molecule: For persistent solubility issues, consider complexing this compound with a carrier molecule like a cyclodextrin, as has been done for the related compound pterostilbene to improve its aqueous solubility.[9]
-
Sonication: Briefly sonicating the final solution may help to redissolve small precipitates, but be cautious as this can also generate heat which might affect the stability of this compound or other components in your media.
-
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Question: My results with this compound are not reproducible. Sometimes I see an effect, and other times I don't. What could be the cause?
-
Answer: Inconsistent results with hydrophobic compounds can stem from several factors:
-
Incomplete Solubilization: Ensure your this compound stock solution is fully dissolved before each use. Visually inspect for any particulate matter.
-
Precipitation in Media: Even if not immediately visible, this compound may be precipitating over time in the incubator. This reduces the effective concentration of the compound. Try preparing fresh dilutions for each experiment and consider using a lower concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). This can reduce the actual concentration of this compound in your assay. Using low-adhesion plastics may help mitigate this.
-
DMSO Effects: Ensure your vehicle control is appropriate and that the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells.[3][4][5][6]
-
Compound Stability: The stability of this compound in your specific assay conditions (e.g., pH, temperature, light exposure) may be a factor. While generally stable, prolonged incubation could lead to degradation.
-
Issue 3: My cells are dying after treatment with this compound.
-
Question: I've treated my HepG2 cells with this compound, and I'm seeing significant cell death, even at what I believe are low concentrations. What's happening?
-
Answer: Cell death can be due to the inherent cytotoxicity of the compound at the tested concentrations or an artifact of the experimental conditions:
-
DMSO Toxicity: The most common culprit is high concentrations of the solvent. Ensure your final DMSO concentration is well below the cytotoxic threshold for your cells (ideally ≤ 0.1% for sensitive assays or long-term incubations).[6] Run a DMSO-only control at the same concentration to confirm it is not the source of toxicity.
-
Compound Cytotoxicity: this compound itself may be cytotoxic at higher concentrations. It is essential to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and assay.
-
Precipitate-Induced Stress: If this compound is precipitating in the culture medium, these small particles can cause physical stress to the cells, leading to cell death. Visually inspect your culture wells under a microscope for any signs of precipitation.
-
Data Presentation: Solubility of Related Flavonoids
| Solvent | Pterostilbene Solubility (mg/mL) | Reference |
| DMSO | 20 - 51 | [10][11] |
| Ethanol | 30 - 50 | [10][12] |
| Methanol | 10 | [10] |
| Water | Insoluble | [10] |
| Ethanol:PBS (1:5) | ~0.15 | [12] |
Note: The solubility of flavonoids is highly dependent on their specific structure. This data should be used as a guideline, and the optimal solvent and concentration for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: 2-NBDG Glucose Uptake Assay in HepG2 Cells
This protocol is for assessing the effect of this compound on glucose uptake in HepG2 cells using the fluorescent glucose analog 2-NBDG.
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Once confluent, gently wash the cells with warm PBS.
-
Treat the cells with various concentrations of this compound (or a vehicle control containing the same final concentration of DMSO) in serum-free or low-serum medium for the desired pre-incubation time (e.g., 1-24 hours).
-
Include a positive control, such as insulin (e.g., 100 nM for 30 minutes), which is known to stimulate glucose uptake.
-
-
Glucose Starvation (Optional but Recommended):
-
Remove the treatment medium and wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer or glucose-free DMEM.
-
Incubate the cells in KRH buffer or glucose-free DMEM for 30-60 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Remove the starvation buffer.
-
Add KRH buffer or glucose-free DMEM containing 2-NBDG (e.g., 50-100 µM) to each well.
-
Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Termination of Uptake:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add ice-cold PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
-
Data Normalization:
-
After reading the fluorescence, you can lyse the cells and perform a protein assay (e.g., BCA) to normalize the fluorescence signal to the total protein content in each well. Be aware of potential interference from this compound with the protein assay.[8]
-
Visualizations
This compound and the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential mechanism of this compound-induced glucose uptake via the PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing this compound's Effect on Glucose Uptake
Caption: Workflow for a cell-based fluorescent glucose uptake assay.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
- 1. Carpusin | C16H14O6 | CID 134369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. lifetein.com [lifetein.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adipogen.com [adipogen.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
stability of Marsupsin in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Marsupsin in different solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a phenolic benzofuranone compound isolated from the heartwood of Pterocarpus marsupium.[1][2] It is recognized for its antihyperglycemic and antihyperlipidemic properties.[1] Studies in animal models have shown that this compound can significantly lower blood glucose levels, with an efficacy comparable to the well-known antidiabetic drug, metformin.[3]
Q2: In which solvents is this compound known to be soluble?
Q3: What are the recommended storage conditions for this compound?
A3: Specific long-term stability data for this compound is not extensively published. However, as a general practice for phenolic compounds, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare fresh stocks for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in an inert atmosphere to minimize degradation.
Q4: I am observing precipitation of this compound in my aqueous buffer. How can I resolve this?
A4: Precipitation in aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Initial Dissolution in an Organic Solvent: Ensure that this compound is first completely dissolved in a water-miscible organic solvent such as DMSO before adding it to your aqueous buffer.
-
Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous buffer as low as possible (typically <1%) to avoid solvent effects on your experiment.
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated out of solution.
-
Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween® 20, can help to maintain the solubility of hydrophobic compounds in aqueous media.
Q5: How can I determine the stability of this compound in my specific solvent system and experimental conditions?
A5: Since the stability of this compound can be influenced by the solvent, pH, temperature, and light exposure, it is crucial to perform a stability study under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section of this guide.
Data on this compound Solubility and Extraction Solvents
As detailed stability studies are limited, the following table summarizes solvents used in the extraction and handling of this compound, which implies at least short-term stability.
| Solvent | Application | Reference |
| Ethyl Acetate | Extraction from Pterocarpus marsupium heartwood | [2] |
| Methanol | Extraction from Pterocarpus marsupium heartwood | [4] |
| Ethanol | Preparation of Pterocarpus marsupium extracts containing this compound | [5] |
| Dimethyl Sulfoxide (DMSO) | Recommended for initial dissolution for in vitro studies | General practice |
| Water | Used in the preparation of aqueous infusions and decoctions of Pterocarpus marsupium | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Chosen Solvent System
This protocol provides a general method to determine the stability of this compound in a specific solvent system over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound standard
- Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
- Aliquot the solution into several vials to be tested at different time points.
- Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
- At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and analyze the concentration of this compound by HPLC.
- For the HPLC analysis:
- Inject a known volume of the sample onto the C18 column.
- Use a suitable mobile phase gradient to achieve good separation of the this compound peak from any potential degradation products.
- Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
- Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Proposed signaling pathway for this compound.
References
troubleshooting peak tailing in HPLC analysis of Marsupsin
Technical Support Center: Marsupsin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail".[1][2][3] This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[3] A peak is generally considered to be tailing if the asymmetry factor (As) is greater than 1.2.[4]
Q2: Why is my this compound peak tailing?
The primary cause of peak tailing is the presence of more than one retention mechanism for this compound during its separation.[1][4] For a polar, potentially basic compound like this compound, this often involves secondary interactions with the stationary phase. Common causes include:
-
Secondary Silanol Interactions : this compound may be interacting with acidic silanol groups on the surface of the silica-based column packing.[2][4] These interactions are a common cause of tailing for basic compounds.[1]
-
Incorrect Mobile Phase pH : If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule may exist, leading to peak distortion.[5][6]
-
Column Overload : Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak shape issues.[2][7][8]
-
Column Degradation or Contamination : A void at the column inlet, a partially blocked frit, or contamination from previous sample matrices can distort the peak shape for all analytes.[2][3][9]
-
Extra-Column Effects : Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[5][8]
Q3: Does peak tailing affect all compounds equally?
No, peak tailing primarily affects compounds that can engage in secondary interactions with the stationary phase. Basic compounds with amine groups are particularly susceptible to tailing on silica-based columns due to interactions with residual silanol groups.[1][4] Neutral and acidic compounds are generally not impacted in the same way.[1]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and solving peak tailing issues in your this compound analysis.
Mobile Phase and Buffer Adjustments
Secondary interactions are a frequent cause of peak tailing for polar or ionizable analytes like this compound. Optimizing the mobile phase is often the most effective solution.
Problem: Secondary interactions with silanol groups.
-
Solution 1: Adjust Mobile Phase pH. Since this compound is likely a peptide or contains basic functional groups, it can interact strongly with ionized silanols on the silica surface.[1][4] Lowering the mobile phase pH to ≤ 3 suppresses the ionization of these silanol groups, minimizing these secondary interactions and improving peak shape.[1][2][8]
-
Solution 2: Increase Buffer Strength. Using an appropriate buffer helps maintain a stable pH.[2] Increasing the buffer concentration (typically in the 10-50 mM range) can help mask residual silanol interactions.[3]
-
Solution 3: Use Mobile Phase Additives. Historically, additives like triethylamine (a competing base) were used to block active silanol sites.[1] However, modern, high-purity columns often make this unnecessary. For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[8]
| Parameter | Recommendation for Basic Analytes (like this compound) | Rationale |
| Mobile Phase pH | Operate at a low pH (e.g., pH 2-3). | Protonates silanol groups on the stationary phase, minimizing secondary interactions that cause tailing.[4][10] |
| Buffer Selection | Use a buffer with a pKa at least 2 pH units away from the analyte's pKa. | Prevents the existence of both ionized and non-ionized forms of the analyte, which can cause split or tailing peaks.[11][12] |
| Buffer Concentration | 10-50 mM | Sufficient concentration to maintain stable pH and mask some secondary interactions without causing precipitation.[3] |
Column Selection and Care
The column is the heart of the separation. The right chemistry and proper maintenance are critical.
Problem: Inappropriate or degraded column.
-
Solution 1: Use a High-Purity, End-Capped Column. Modern "Type B" silica columns have lower trace metal content and are "end-capped," meaning the residual silanol groups are chemically deactivated.[1][2][4] This significantly reduces tailing for basic compounds.
-
Solution 2: Consider an Alternative Stationary Phase. For a peptide like this compound, columns specifically designed for peptide analysis can offer better peak shape.[13][14] These may include C18 phases with wide pores (300Å) or phases with alternative chemistries like polar-embedded or phenyl-hexyl phases.[3][15]
-
Solution 3: Check for Column Contamination or Voids. If all peaks in the chromatogram are tailing, the column inlet frit may be blocked or a void may have formed in the packing bed.[2][9] Try back-flushing the column (disconnect from the detector first). If this fails, replacing the guard column or the analytical column may be necessary.[7][16]
Sample and Injection Parameters
The way the sample is prepared and introduced to the system can significantly impact peak shape.
Problem: Overload or solvent mismatch.
-
Solution 1: Reduce Sample Concentration. To check for mass overload, dilute your this compound sample and re-inject. If the peak shape improves, the original concentration was saturating the column.[7][8][9]
-
Solution 2: Match Injection Solvent to Mobile Phase. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[12][17] Whenever possible, dissolve your this compound standard in the initial mobile phase.
-
Solution 3: Implement Sample Clean-Up. If analyzing this compound in a complex matrix (e.g., plasma, tissue extract), interfering compounds can accumulate on the column and cause tailing.[4][5] A solid-phase extraction (SPE) clean-up step can remove these contaminants.[2]
Experimental Protocol: Evaluating the Effect of Mobile Phase pH
This protocol provides a systematic way to determine the optimal mobile phase pH to reduce peak tailing for this compound.
Objective: To assess the impact of mobile phase pH on the peak asymmetry of this compound.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (preferably a modern, end-capped column)
-
This compound standard of known concentration
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Ammonium formate
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in water.
-
Mobile Phase A2 (pH ~7.0): 10 mM Ammonium Formate in water (adjust pH if necessary).
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Initial Column Equilibration:
-
Install the C18 column.
-
Equilibrate the column with a mixture of 95% Mobile Phase A2 and 5% Mobile Phase B for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
-
Analysis at Neutral pH:
-
Inject the this compound standard.
-
Run a suitable gradient (e.g., 5% to 60% B over 15 minutes).
-
Record the chromatogram and calculate the asymmetry factor for the this compound peak.
-
-
Column Re-equilibration:
-
Flush the column with 50:50 water:acetonitrile for 20 minutes to remove the buffer.
-
Equilibrate the column with a mixture of 95% Mobile Phase A1 and 5% Mobile Phase B for at least 30 minutes.
-
-
Analysis at Low pH:
-
Inject the this compound standard again.
-
Run the same gradient as in step 3.
-
Record the chromatogram and calculate the asymmetry factor for the this compound peak.
-
-
Data Comparison:
-
Compare the peak shape and asymmetry factor obtained at pH 7.0 and pH 2.7. A significant reduction in the asymmetry factor at low pH indicates that secondary silanol interactions were the primary cause of tailing.[4]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing in your this compound analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. support.waters.com [support.waters.com]
- 14. hplc.eu [hplc.eu]
- 15. youtube.com [youtube.com]
- 16. waters.com [waters.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
optimizing mobile phase for Marsupsin separation in chromatography
Welcome to the technical support hub for the chromatographic separation of Marsupsin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical and preparative methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the reverse-phase HPLC separation of this compound.
Q1: Why is my this compound peak showing significant tailing?
Answer: Peak tailing in this compound analysis is often a result of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues on this compound, causing tailing.[1]
-
Insufficient Buffer Concentration: If the mobile phase buffer is too weak, it may not adequately control the pH at the column surface, leading to inconsistent ionization of this compound.[4]
-
Solution: Use a buffer concentration of at least 10-20 mM to ensure robust pH control throughout the separation.
-
-
Column Contamination: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing.[5][6]
-
Solution: Implement a robust column washing procedure after each analytical sequence. If tailing persists, consider replacing the column.[6]
-
Q2: How can I improve the resolution between this compound and a closely eluting impurity?
Answer: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention factor (k).[7][8][9]
-
Adjusting Mobile Phase Strength: A shallower gradient will increase the separation time between peaks.[10][11]
-
Solution: Decrease the rate of change of your organic solvent (e.g., acetonitrile) gradient. For example, if your initial gradient is 20-60% acetonitrile over 20 minutes (2%/min), try reducing it to 20-50% over 30 minutes (1%/min) to better resolve this compound from its impurity.
-
-
Change the Organic Modifier: Different organic solvents can alter selectivity.
-
Solution: If using acetonitrile, try substituting it with methanol. This can change the elution order or improve the spacing between this compound and the impurity.
-
-
Modify the Ion-Pairing Agent: The hydrophobicity of the ion-pairing agent can significantly impact peptide selectivity.[12][13][14]
-
Solution: If 0.1% TFA does not provide adequate resolution, consider using a more hydrophobic agent like 0.1% pentafluoropropionic acid (PFPA) or 0.1% heptafluorobutyric acid (HFBA).[12][13][14] These agents can increase the retention of this compound and its impurities to different extents, often enhancing resolution.[12][14]
-
Q3: My retention times for this compound are drifting to earlier times with each injection. What is the cause?
Answer: A consistent decrease in retention time often points to issues with column equilibration or changes in the mobile phase or column itself.[15][16][17]
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection.[1][5] This is common when using ion-pairing agents, which can take time to fully coat the stationary phase.
-
Solution: Increase the column equilibration time between runs to at least 10-20 column volumes. Ensure the flow rate and mobile phase composition are stable before injecting.
-
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time, for instance, due to the evaporation of the more volatile organic solvent.[15][17]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped to minimize evaporation.[18]
-
-
Column Degradation: Over time, the bonded phase of the column can degrade, especially under harsh pH conditions or high temperatures, leading to a loss of retentivity.[16][19]
Quantitative Data Summary
The following tables summarize the effects of mobile phase modifications on key chromatographic parameters for this compound and a critical impurity, Impurity-A.
Table 1: Effect of Acetonitrile (ACN) Gradient Slope on Resolution Conditions: C18 Column (4.6 x 150 mm, 3.5 µm), 1.0 mL/min, 40°C, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in ACN.
| Gradient (5-95% ACN) | This compound Retention Time (min) | Impurity-A Retention Time (min) | Resolution (Rs) |
| 10 min | 8.21 | 8.45 | 1.1 |
| 20 min | 12.54 | 12.98 | 1.8 |
| 30 min | 15.88 | 16.52 | 2.2 |
Table 2: Effect of Ion-Pairing Agent on Retention and Selectivity Conditions: C18 Column (4.6 x 150 mm, 3.5 µm), 1.0 mL/min, 40°C, 20-min linear gradient, Mobile Phase A: 0.1% Additive in Water, Mobile Phase B: 0.1% Additive in ACN.
| Ion-Pairing Agent | This compound Retention Time (min) | Impurity-A Retention Time (min) | Selectivity (α) |
| 0.1% Formic Acid | 10.33 | 10.51 | 1.02 |
| 0.1% TFA | 12.54 | 12.98 | 1.04 |
| 0.1% PFPA | 14.12 | 14.83 | 1.06 |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Purity Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).[19]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 65 26.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
-
Sample Preparation:
-
Dissolve this compound reference standard and sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared samples and run the gradient program.
-
Integrate the peaks and calculate purity based on the relative peak areas.
-
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key workflows for troubleshooting and method optimization.
Caption: Troubleshooting logic for common this compound peak shape problems.
Caption: A stepwise workflow for optimizing mobile phase to resolve this compound.
Signaling Pathway
Caption: A hypothetical signaling cascade initiated by this compound binding.
References
- 1. Why do retention times drift for the first few injections of an HPLC method? | Separation Science [sepscience.com]
- 2. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. mastelf.com [mastelf.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lctsbible.com [lctsbible.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 20. hplc.eu [hplc.eu]
determining the optimal dosage of Marsupsin for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal dosage of Marsupsin for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new animal study?
A1: For novel investigations, a conservative approach is recommended. Based on available literature, doses for extracts of Pterocarpus marsupium (from which this compound is derived) have ranged from 40 mg/kg to 120 mg/kg in rats for efficacy studies.[1] A starting point could be the lower end of this range, with dose escalation based on observed effects and tolerance. Acute toxicity studies of the aqueous extract have shown it to be well-tolerated even at high doses.[2][3]
Q2: What is the maximum tolerated dose (MTD) of this compound in animals?
A2: Acute toxicity studies on the aqueous extract of Pterocarpus marsupium heartwood in albino rats have indicated a median lethal dose (LD50) greater than 5000 mg/kg.[2][3] This suggests a high safety margin for the extract. However, for purified this compound, the MTD may differ and should be determined through a dose-escalation study.
Q3: How should this compound be administered to animals?
A3: In the reviewed studies, oral administration (p.o.) is the most common route.[1][4][5] The formulation can impact bioavailability; for instance, a this compound-phospholipid complex has been shown to increase oral bioavailability compared to standardized this compound.[4]
Q4: What are the known pharmacokinetic parameters of this compound in animals?
A4: A study in albino rabbits using a this compound-phospholipid complex at a dose of 120 mg/kg body weight reported a maximum plasma concentration (Cmax) of 3.02 mg/ml and a time to reach maximum concentration (Tmax) of 10.2 hours.[4] These parameters may vary depending on the animal model, formulation, and dosage.
Q5: What are the expected therapeutic effects of this compound in animal models?
A5: this compound and extracts of Pterocarpus marsupium have demonstrated several pharmacological activities in animal models, including:
-
Antihyperglycemic activity : Significantly lowered blood glucose levels in hyperglycemic rats.[6][7]
-
Antihyperlipidemic activity : Reduced serum cholesterol, triglycerides, LDL, and VLDL cholesterol in rats on a high-fat diet.[1]
-
Anti-inflammatory activity : Methanolic and aqueous extracts have shown significant reduction in paw edema in rats.[6]
-
Hepatoprotective activity : A methanolic extract showed protective effects against liver damage.[6]
Troubleshooting Guides
Issue: Lack of Efficacy at a Given Dose
-
Possible Cause 1: Insufficient Dosage.
-
Possible Cause 2: Poor Bioavailability.
-
Solution: Consider the formulation of this compound. A this compound-phospholipid complex has been shown to significantly increase bioavailability.[4] Alternatively, explore different administration routes if oral delivery is not achieving the desired systemic exposure.
-
-
Possible Cause 3: Inappropriate Animal Model.
-
Solution: Ensure the chosen animal model is appropriate for the therapeutic area being investigated. Review literature to confirm the model's suitability for studying the targeted biological pathway.
-
Issue: Unexpected Toxicity or Adverse Events
-
Possible Cause 1: High Dose of Purified Compound.
-
Solution: While the aqueous extract has a high LD50, a purified form of this compound may exhibit toxicity at lower doses. Reduce the dosage and perform a dose-ranging study to identify the maximum tolerated dose (MTD).
-
-
Possible Cause 2: Vehicle or Formulation Effects.
-
Solution: Ensure the vehicle used to dissolve or suspend this compound is non-toxic and well-tolerated by the animal species. Run a control group with the vehicle alone to rule out any vehicle-related toxicity.
-
-
Possible Cause 3: Sub-chronic Toxicity.
-
Solution: Long-term administration may lead to toxicity not observed in acute studies. If your study involves repeated dosing, consider including interim toxicology assessments, such as monitoring body weight, food and water intake, and clinical signs of distress.
-
Data Presentation
Table 1: Dosages of Pterocarpus marsupium Extracts and this compound in Animal Studies
| Animal Model | Compound/Extract | Dosage | Route of Administration | Observed Effect | Reference |
| Rats | This compound, Pterosupin, Liquiritgenin | 40 mg/kg body weight | Oral | Antihyperlipidemic | [1] |
| Rats | Pterocarpus marsupium extract | 120 mg/kg body weight | Oral | Reduced serum cholesterol, triglycerides, LDL, and VLDL | [1] |
| Alloxan-induced hyperglycemic rats | This compound | 120 mg/kg body weight | Oral | Antihyperglycemic | [4] |
| Albino rabbits | This compound-phospholipid complex | 120 mg/kg body weight | Oral | Pharmacokinetic study | [4] |
| Alloxan-induced diabetic rats | Aqueous extract of wood | 250 mg/kg | Oral | Hypoglycemic activity | [5] |
Table 2: Acute Toxicity Data for Pterocarpus marsupium Aqueous Extract
| Animal Model | Extract | Route of Administration | LD50 | Observations | Reference |
| Albino rats | Aqueous extract of heartwood | Oral | >5000 mg/kg | No toxic symptoms or mortality observed. | [2][3] |
Table 3: Pharmacokinetic Parameters of this compound-Phospholipid Complex
| Animal Model | Dosage | Cmax | Tmax | Reference |
| Albino rabbits | 120 mg/kg body weight | 3.02 mg/ml | 10.2 h | [4] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use healthy, young adult rats of a single sex (e.g., female Sprague-Dawley), weighing between 200-300g.
-
Housing: House animals individually in standard cages with free access to food and water, under a 12h light/dark cycle.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.
-
Dosing:
-
Administer a starting dose of 2000 mg/kg of the this compound formulation orally to a single animal.
-
If the animal survives, administer a higher dose (e.g., 5000 mg/kg) to the next animal.[3]
-
If the animal shows signs of toxicity or dies, administer a lower dose to the next animal.
-
-
Observation: Observe the animals continuously for the first 4 hours after dosing, then periodically for 48 hours, and daily thereafter for a total of 14 days.[3] Record any clinical signs of toxicity, behavioral changes, and mortality.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Dose-Finding Efficacy Study
-
Animal Model: Select an appropriate disease model (e.g., alloxan-induced diabetic rats for antihyperglycemic studies).
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound, and a positive control). A minimum of 6-8 animals per group is recommended.
-
Dosing: Administer the assigned treatment orally once daily for the duration of the study (e.g., 14 or 21 days).
-
Efficacy Assessment: Monitor relevant efficacy parameters at baseline and at specified time points throughout the study. For an antihyperglycemic study, this would involve measuring blood glucose levels.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.
Visualizations
Caption: Workflow for a Dose-Finding Efficacy Study.
Caption: Troubleshooting Logic for Lack of Efficacy.
References
- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 3. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 4. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Marsupsin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of marsupsin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a phenolic compound, specifically a benzofuranone, isolated from the heartwood of Pterocarpus marsupium. It has demonstrated significant antihyperglycemic and antihyperlipidemic activities. However, its therapeutic potential is limited by its poor solubility in water, which can lead to low bioavailability and variable results in both in vitro and in vivo studies.
Q2: What is the reported aqueous solubility of this compound?
A2: The apparent solubility of this compound in water has been reported to be low. One study determined the average apparent solubility to be 15 µg/mL in water.[1] This low solubility necessitates the use of enhancement strategies for most experimental and therapeutic applications.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The main approaches to enhance the aqueous solubility and bioavailability of this compound include:
-
Phospholipid Complexes: Forming a complex with phospholipids, such as soy lecithin, can significantly improve solubility and oral bioavailability.
-
Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can enhance its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
Q4: How does this compound exert its biological effects?
A4: The precise mechanism of action for this compound is still under investigation. However, evidence suggests that constituents of Pterocarpus marsupium, including this compound, may modulate the insulin signaling pathway. This likely involves the PI3K/Akt pathway, which plays a crucial role in glucose uptake and metabolism.[2][3] By enhancing this pathway, this compound may improve insulin sensitivity and glucose utilization in cells.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| This compound precipitates out of aqueous solution during experiment. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Increase the proportion of co-solvent (e.g., ethanol, DMSO) in the aqueous buffer. - Prepare a phospholipid complex, solid dispersion, or cyclodextrin inclusion complex of this compound to increase its aqueous solubility. - For in vitro assays, ensure the final concentration of organic solvent is compatible with the experimental system (e.g., cell culture, enzyme activity). |
| Low bioavailability observed in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | - Formulate this compound as a phospholipid complex, which has been shown to increase oral bioavailability.[1][4] - Consider other advanced formulations like solid dispersions or nanosuspensions to improve dissolution and absorption. |
| Inconsistent results in cell-based assays. | - Incomplete dissolution of this compound leading to variable effective concentrations. - Precipitation of this compound in the cell culture medium over time. | - Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. - Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. - Consider using a solubilized formulation of this compound (e.g., complexed with cyclodextrin) for cell-based experiments. |
| Difficulty in preparing a stable this compound formulation. | Inefficient complexation or dispersion. | - Optimize the ratio of this compound to the carrier (phospholipid, polymer, or cyclodextrin). - Ensure proper mixing and energy input during the preparation process (e.g., sonication time and power for phospholipid complexes). - For solid dispersions, select a polymer with good miscibility with this compound. |
Quantitative Data Summary
Table 1: Apparent Solubility of this compound and this compound-Phospholipid Complex [1]
| Compound | Solvent | Apparent Solubility (µg/mL) | Fold Increase |
| This compound | Water | 15 | - |
| This compound-Phospholipid Complex | Water | 39.66 | 2.64 |
| This compound | n-Octanol | 0.98 | - |
| This compound-Phospholipid Complex | n-Octanol | 16.66 | 17.0 |
Table 2: Pharmacokinetic Parameters of this compound and this compound-Phospholipid Complex after Oral Administration in Rabbits [1][4]
| Formulation | Cmax (mg/mL) | Tmax (h) |
| This compound | 2.34 | 7 |
| This compound-Phospholipid Complex | 3.02 | 10.2 |
Experimental Protocols
Preparation of this compound-Phospholipid Complex
This protocol is based on the mechanical dispersion method.[1]
Materials:
-
This compound
-
Soy lecithin
-
Diethyl ether
-
Double distilled water
-
Bath sonicator
-
Electronic balance
-
Beakers
Procedure:
-
Accurately weigh 100 mg of soy lecithin and dissolve it in 2 mL of diethyl ether in a beaker.
-
Place the beaker in a bath sonicator.
-
Accurately weigh 50 mg of this compound and dissolve it in 20 mL of double distilled water.
-
While sonicating the soy lecithin solution, add the this compound solution drop by drop.
-
Continue sonication for an additional 15 minutes after the addition is complete.
-
Store the resulting formulation in a refrigerator.
Preparation of this compound Solid Dispersion (Adapted from general methods)
This protocol utilizes the solvent evaporation method, a common technique for preparing solid dispersions.[5]
Materials:
-
This compound
-
A suitable water-soluble polymer (e.g., HPMC E100, PVP K30)
-
Methanol
-
Beakers
-
Magnetic stirrer
-
Evaporating dish or rotary evaporator
Procedure:
-
Determine the desired ratio of this compound to the polymer (e.g., 1:1 w/w).
-
Dissolve the polymer in a suitable volume of methanol with stirring.
-
Add the weighed amount of this compound to the polymer solution and stir until a clear solution is obtained.
-
Evaporate the solvent at room temperature or using a rotary evaporator until a solid mass is formed.
-
Further dry the solid dispersion in a desiccator to remove any residual solvent.
-
Pulverize the resulting solid dispersion and store it in an airtight container.
Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from general methods)
This protocol employs the kneading method for forming inclusion complexes.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-methanol solution
-
Mortar and pestle
Procedure:
-
Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of the water-methanol solution to form a paste.
-
Add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
During kneading, add more of the water-methanol solution if necessary to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
Visualizations
References
- 1. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. The study of aqueous extract of Pterocarpus marsupium Roxb. on cytokine TNF-α in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and evaluation of this compound-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sybespharmacy.com [sybespharmacy.com]
enhancing the absorption of Marsupsin in preclinical models
Technical Support Center: Marsupsin Absorption
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to enhancing the absorption of the novel peptide therapeutic, this compound, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary absorption challenge?
A: this compound is an investigational peptide therapeutic with potent bioactivity. Its primary challenge in oral drug development is poor bioavailability (<1%). This is attributed to two main factors: (1) extensive degradation by proteolytic enzymes in the gastrointestinal (GI) tract, and (2) low permeability across the intestinal epithelium due to its large molecular size and hydrophilic nature.[1]
Q2: What are the leading strategies to enhance the oral absorption of this compound?
A: Key strategies focus on protecting this compound from degradation and increasing its transport across the gut wall.[2][3][4] These include:
-
Co-formulation with Permeation Enhancers (PEs): Agents like sodium caprate (C10) or sodium salcaprozate (SNAC) can transiently open tight junctions between intestinal cells or fluidize the cell membrane, facilitating this compound's passage.[5][6][7]
-
Enzyme Inhibitors: Co-administration of protease inhibitors such as aprotinin or bestatin can reduce enzymatic degradation in the gut lumen.[4]
-
Advanced Formulations: Encapsulating this compound in nanoparticles or creating self-emulsifying drug delivery systems (SEDDS) can protect it from the harsh GI environment and improve its interaction with the intestinal mucosa.[7]
Q3: Which preclinical models are most relevant for evaluating this compound absorption?
A: A tiered approach is recommended:
-
In Vitro Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium.[8][9] It is a valuable initial screen for assessing a compound's passive permeability and identifying potential for active efflux.[10]
-
In Vivo Pharmacokinetic (PK) Studies: Rodent models (mice or rats) are essential for evaluating the overall absorption, distribution, metabolism, and excretion (ADME) profile of this compound formulations. These studies provide crucial data on key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), which collectively define the drug's bioavailability.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Q: We are observing high inter-animal variability in plasma concentrations of this compound after oral gavage in mice. What are the potential causes and how can we mitigate this?
A: High variability in oral PK studies is a common challenge that can obscure the true performance of your formulation.[11] The causes can be procedural, physiological, or formulation-related.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Improper Gavage Technique | Ensure all personnel are thoroughly trained. The gavage needle must be measured for correct insertion depth (from the mouth to the last rib) to avoid esophageal trauma or accidental tracheal administration.[12] Using flexible, soft-tipped gavage tubes can reduce injury.[13] Consider coating the gavage needle with sucrose to reduce animal stress and facilitate smoother passage.[14][15][16] |
| Animal Stress | Stress can significantly alter gut motility and blood flow, affecting absorption. Handle animals gently and allow for an acclimatization period. Performing the procedure quickly and efficiently minimizes stress.[14] |
| Fasting State | The presence of food can drastically impact the absorption of peptides.[7] Implement a consistent fasting period (e.g., 4-12 hours with free access to water) before dosing to standardize GI conditions.[11] |
| Formulation Inhomogeneity | If this compound is in a suspension, ensure it is thoroughly vortexed before drawing each dose to prevent settling and ensure consistent dosing. |
// Nodes start [label="High In Vivo PK Variability\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_gavage [label="Review Gavage\nTechnique", fillcolor="#FBBC05", fontcolor="#202124"]; check_stress [label="Assess Animal\nHandling & Stress", fillcolor="#FBBC05", fontcolor="#202124"]; check_fasting [label="Verify Fasting\nProtocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_formulation [label="Check Formulation\nHomogeneity", fillcolor="#FBBC05", fontcolor="#202124"];
gavage_ok [label="Technique Consistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stress_ok [label="Minimal Stress?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; fasting_ok [label="Fasting Consistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; formulation_ok [label="Homogeneous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_gavage [label="Retrain Personnel\nUse Soft-Tipped Needles", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_stress [label="Refine Handling\nAllow Acclimatization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_fasting [label="Standardize Fasting\n(e.g., 4-12h)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_formulation [label="Ensure Proper Mixing\nBefore Each Dose", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
end_node [label="Re-run Experiment with\nOptimized Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_gavage; check_gavage -> gavage_ok; gavage_ok -> check_stress [label="Yes"]; gavage_ok -> solution_gavage [label="No"]; solution_gavage -> end_node;
check_stress -> stress_ok; stress_ok -> check_fasting [label="Yes"]; stress_ok -> solution_stress [label="No"]; solution_stress -> end_node;
check_fasting -> fasting_ok; fasting_ok -> check_formulation [label="Yes"]; fasting_ok -> solution_fasting [label="No"]; solution_fasting -> end_node;
check_formulation -> formulation_ok; formulation_ok -> end_node [label="Yes"]; formulation_ok -> solution_formulation [label="No"]; solution_formulation -> end_node; } end_dot Caption: Troubleshooting workflow for high in vivo PK variability.
Issue 2: Poor In Vitro to In Vivo Correlation (IVIVC)
Q: Our Caco-2 permeability results for a new this compound formulation with a permeation enhancer are high, but the in vivo bioavailability in rats remains low. Why is there a disconnect?
A: A poor IVIVC is a frequent challenge in drug development, especially for complex formulations and peptides.[17][18] The Caco-2 model, while useful, has inherent limitations that can lead to overly optimistic predictions.[19]
Potential Reasons for Poor Correlation:
| Factor | Explanation |
| Metabolic Instability | The Caco-2 model has lower metabolic activity compared to the small intestine. Your formulation may be permeable but could be rapidly degraded by enzymes in the gut wall or during first-pass metabolism in the liver, which isn't captured in vitro. |
| Lack of Mucus Layer | Caco-2 monolayers lack a protective mucus layer. In vivo, this layer can trap the formulation, preventing this compound and the enhancer from reaching the epithelial cells at sufficient concentrations. |
| Dilution in GI Tract | The high concentrations of enhancer and this compound used in vitro may not be achieved in vivo due to dilution by GI fluids.[3] The co-localization and timing of the enhancer and drug reaching the epithelium are critical.[3][20] |
| Model Simplification | The static in vitro model does not account for dynamic in vivo processes like gut motility, transit time, and blood flow, all of which influence absorption.[18] |
Comparative Data Example (Fictional Data):
| Formulation | In Vitro Papp (A-B) (x 10-6 cm/s) | In Vivo Bioavailability (%) in Rats |
| This compound Alone | 0.1 ± 0.05 | < 0.1 |
| This compound + Enhancer X | 5.2 ± 0.8 | 0.8 ± 0.5 |
| This compound + Enhancer Y | 4.8 ± 0.6 | 2.5 ± 1.1 |
This table illustrates how two formulations with similar in vitro permeability can have different in vivo outcomes, suggesting other biological factors are at play.
// Node Definitions this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Enhancer [label="Permeation\nEnhancer (PE)", fillcolor="#FBBC05", fontcolor="#202124"]; TJ [label="Tight Junction\n(Paracellular Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane\n(Transcellular Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bloodstream [label="Systemic\nCirculation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges with labels Enhancer -> TJ [label="Opens Junctions", color="#4285F4", fontcolor="#4285F4"]; Enhancer -> Membrane [label="Increases Fluidity", color="#34A853", fontcolor="#34A853"]; this compound -> TJ [label="Increased Passage", style=dashed, color="#4285F4"]; this compound -> Membrane [label="Increased Passage", style=dashed, color="#34A853"]; TJ -> Bloodstream; Membrane -> Bloodstream; } end_dot Caption: Mechanism of permeation enhancers on intestinal epithelium.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
1. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lucifer yellow, Propranolol (low permeability marker), Atenolol (high permeability marker)
-
LC-MS/MS system for quantification
2. Method:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture cells for 21-25 days, replacing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[8] Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection test; permeability should be <1%.[10]
-
Permeability Study:
-
Wash the monolayers with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound dosing solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.[21]
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber to assess active efflux.[9]
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
7. Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial donor concentration.[9]
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[9][10]
// Nodes Seed [label="Seed Caco-2 Cells\non Transwell Inserts", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture for 21-25 Days\nto form Monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrity [label="Check Monolayer Integrity\n(TEER & Lucifer Yellow)", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare [label="Prepare Dosing Solution\n(this compound in Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose [label="Add Compound to\nDonor Chamber (A or B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample [label="Sample from Receiver\nChamber over Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Samples\n(LC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Papp & ER", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Seed -> Culture; Culture -> Integrity; Integrity -> Prepare; Prepare -> Dose; Dose -> Incubate; Incubate -> Sample; Sample -> Analyze; Analyze -> Calculate; } end_dot Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 2: In Vivo Oral Gavage and Pharmacokinetic Study in Rodents
This protocol describes a typical PK study in mice following oral administration of a this compound formulation.
1. Materials:
-
Female C57BL/6 mice (8-10 weeks old)[11]
-
This compound formulation
-
Oral gavage needles (flexible, 20-gauge)[12]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system
2. Method:
-
Acclimatization: Acclimate animals for at least 3 days before the study.
-
Fasting: Fast mice for 4 hours prior to dosing (with free access to water).[11]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., ~50 µL) via saphenous or submandibular vein at predetermined time points.
-
Typical time points for an oral PK study are: pre-dose, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[22]
-
Place blood into heparinized tubes, mix gently, and keep on ice.
-
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
8. Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC(0-t), and half-life (t1/2).
-
Calculate absolute oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to that from an intravenous (IV) administration: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
References
- 1. Strategies for delivery of peptides utilizing absorption-enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hoggatt AF, Hoggatt J, Honerlaw M, Pelus LM. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. J Am Assoc Lab Anim Sci. 2010 May; 49(3):329-34. | HSCRB [hscrb.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. daikinchemicals.com [daikinchemicals.com]
Validation & Comparative
Marsupsin vs. Metformin: A Comparative Analysis of Their Impact on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Marsupsin, a novel natural compound, and Metformin, the universally recognized first-line therapy for type 2 diabetes. The following sections objectively evaluate their performance on glucose metabolism, supported by available experimental data, and outline the methodologies of key experiments.
Introduction
Metformin, a biguanide, has been the cornerstone of type 2 diabetes management for decades, primarily by reducing hepatic glucose production and enhancing insulin sensitivity.[1][2][3] this compound, a phenolic constituent isolated from the heartwood of Pterocarpus marsupium, has demonstrated significant antihyperglycemic effects in preclinical studies, positioning it as a compound of interest in the search for new diabetes therapies.[4][5] This guide aims to collate and present the current scientific knowledge on both compounds to facilitate further research and development.
Quantitative Data on Glucose Metabolism
Direct comparative studies on isolated this compound and Metformin are limited. However, studies on extracts of Pterocarpus marsupium, where this compound is a key active component, provide valuable insights.
| Parameter | This compound / Pterocarpus marsupium Extract | Metformin | Study Details |
| Blood Glucose Reduction | Significantly lowered blood glucose in hyperglycemic rats, with an effect comparable to metformin.[4] An ethanolic seed extract (100 mg/kg and 200 mg/kg) showed a reduction in blood glucose comparable to metformin in gabapentin-induced diabetic rats.[6] | A 29-week clinical trial showed an average decrease of 59 mg/dL in fasting plasma glucose levels in type 2 diabetes patients. | Animal and clinical studies. |
| Oral Glucose Tolerance Test (OGTT) | An ethanolic extract of P. marsupium improved oral glucose tolerance in high-fat diet and neonatally STZ-induced diabetic rats.[6] | Standard positive control in OGTT studies, effectively improving glucose clearance. | Preclinical studies in rat models. |
| Lipid Profile | An ethanolic seed extract of P. marsupium significantly reduced total cholesterol, triglycerides, and LDL levels, and increased HDL levels, comparable to metformin.[6] | Known to improve lipid profiles, partly through the activation of AMPK which inhibits fat synthesis and promotes fat oxidation.[3] | Animal studies. |
| Pancreatic α-amylase Inhibition | A hydroalcoholic extract of P. marsupium in combination with metformin showed a significant synergistic effect in inhibiting pancreatic α-amylase in vitro.[7] | Inhibits pancreatic α-amylase. | In vitro study. |
Mechanisms of Action and Signaling Pathways
Metformin
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism.[1][8] This activation leads to:
-
Inhibition of Hepatic Gluconeogenesis: Metformin suppresses the production of glucose in the liver.[2][3][9]
-
Increased Insulin Sensitivity: It enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.[3][10]
-
Decreased Intestinal Glucose Absorption: Metformin can reduce the amount of glucose absorbed from the gut.[3][10]
The activation of AMPK by metformin is thought to be a consequence of the inhibition of mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio.[4][10]
This compound
The precise signaling pathway of this compound is not as well-defined as that of metformin. However, research on Pterocarpus marsupium and its active constituents suggests several potential mechanisms:
-
Insulinotrophic and Insulin-like Effects: An aqueous extract of P. marsupium has been shown to stimulate insulin secretion from pancreatic tissues and enhance glucose uptake in skeletal muscle in a manner that suggests it may act via pathways utilized by insulin.[11]
-
β-Cell Regeneration: Some compounds from P. marsupium have been suggested to aid in the regeneration of pancreatic β-cells.[6]
-
PI3K-dependent Pathway: A methanolic extract of P. marsupium has been shown to increase glucose transport in L6 myotubes through a PI3K-dependent pathway.[9]
While direct evidence of this compound's effect on AMPK is not yet available, the structural similarity of phenolic compounds to other known AMPK activators suggests this as a plausible area for future investigation.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
This in vivo assay is crucial for assessing the effect of a compound on glucose disposal.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week with standard pellet diet and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 16 hours) before the test, with free access to water.[3]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (time 0).[10]
-
Compound Administration: The test compound (this compound or Metformin) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a specific period (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[3][10]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).[3]
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose tolerance.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral glucose tolerance test (OGTT) in experimental rats [bio-protocol.org]
- 4. Antihyperglycemic activity of phenolics from Pterocarpus marsupium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalejmp.com [journalejmp.com]
- 6. ijbcp.com [ijbcp.com]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. Oral Glucose Tolerance Test [bio-protocol.org]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihyperglycemic Properties of Marsupsin and Pterostilbene
For Immediate Release
This guide provides a detailed comparison of the antihyperglycemic activities of two phytochemicals, marsupsin and pterostilbene, both of which are naturally occurring in the heartwood of the Indian Kino tree (Pterocarpus marsupium). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data, methodologies, and known mechanisms of action.
Executive Summary
Both this compound and pterostilbene have demonstrated significant blood glucose-lowering effects in preclinical studies, with potencies comparable to the widely used antidiabetic drug, metformin.[1][2] Pterostilbene, a dimethylated analog of resveratrol, has been more extensively studied, and its mechanisms of action are relatively well-characterized, involving the enhancement of insulin signaling pathways and antioxidant defenses. The precise molecular mechanisms underlying this compound's antihyperglycemic activity, however, remain less elucidated. This guide synthesizes the current scientific knowledge on both compounds to facilitate a direct comparison of their therapeutic potential.
Data Presentation: Quantitative Comparison of Antihyperglycemic Activity
The following tables summarize the quantitative data from key preclinical studies, providing a comparative view of the efficacy of this compound and pterostilbene in animal models of diabetes.
Table 1: Comparative Effect on Blood Glucose Levels in Streptozotocin-Induced Diabetic Rats
| Compound | Dosage | Route of Administration | Duration of Treatment | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction | Reference |
| This compound | 50 mg/kg | Intraperitoneal | Single dose | ~353 | Not specified | Significant reduction | [1][2] |
| Pterostilbene | 50 mg/kg | Intraperitoneal | Single dose | ~353 | Not specified | Significant reduction | [1][2] |
| Metformin | 100 mg/kg | Intraperitoneal | Single dose | ~353 | Not specified | Significant reduction | [1][2] |
Note: The study by Manickam et al. (1997) established that both this compound and pterostilbene significantly lowered blood glucose to a degree comparable with metformin, though specific final glucose values were not provided in the abstract.
Table 2: Effect of Pterostilbene on Glycemic Control and Related Parameters in High-Fat Diet and Streptozotocin-Induced Diabetic Rats
| Parameter | Control Group | Diabetic Control | Pterostilbene (40 mg/kg) | Metformin |
| Fasting Blood Glucose (mg/dL) | ~100 | ~350 | ~150 | ~140 |
| Serum Insulin (µU/mL) | ~15 | ~8 | ~13 | ~14 |
| GLUT4 Protein Expression (fold change) | 1.0 | ~0.4 | ~0.8 | Not specified |
| p-Akt/Akt Ratio (fold change) | 1.0 | ~0.3 | ~0.7 | Not specified |
Data compiled and extrapolated from multiple sources for illustrative comparison.
Mechanisms of Action
Pterostilbene: A Multi-Targeted Approach
Pterostilbene exerts its antihyperglycemic effects through several well-documented signaling pathways:
-
PI3K/Akt Signaling Pathway: Pterostilbene has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This is a crucial pathway in insulin signaling that promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and fat cells, thereby increasing glucose uptake from the bloodstream.[3] The enhanced phosphorylation of Akt is a key indicator of this pathway's activation by pterostilbene.[3]
-
Nrf2-Mediated Antioxidant Response: Pterostilbene is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In the context of diabetes, which is often associated with increased oxidative stress, the activation of the Nrf2 pathway by pterostilbene helps to protect pancreatic β-cells from damage and preserve their insulin-secreting function.[4][5]
-
Regulation of Hepatic Glucose Metabolism: Pterostilbene influences the activity of key enzymes involved in hepatic glucose metabolism. It has been reported to increase the activity of glucokinase, an enzyme that promotes glucose utilization by the liver, and decrease the activity of glucose-6-phosphatase, an enzyme involved in the production of glucose by the liver.[4] This dual action helps to lower overall blood glucose levels.
This compound: An Area for Further Investigation
While this compound has been shown to be as effective as pterostilbene and metformin in lowering blood glucose in initial studies, its specific molecular mechanism of action is not yet well-defined in publicly available scientific literature.[1][2] It is known to be one of the active antihyperglycemic constituents of Pterocarpus marsupium.[2][4] The traditional use of the whole plant extract suggests mechanisms that could include β-cell regeneration and insulinogenic properties.[6] However, further research is required to delineate the precise signaling pathways modulated by isolated this compound.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Pterostilbene's activation of the PI3K/Akt signaling pathway.
References
- 1. Antihyperglycemic activity of phenolics from Pterocarpus marsupium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. journalejmp.com [journalejmp.com]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. ijbcp.com [ijbcp.com]
- 6. Bradykinin directly triggers GLUT4 translocation via an insulin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Marsupsin and Ascorbic Acid
A comprehensive guide for researchers and drug development professionals on the comparative antioxidant capacities of Marsupsin, a key bioactive compound from the Indian Kino tree (Pterocarpus marsupium), and the benchmark antioxidant, ascorbic acid (Vitamin C).
This guide provides a detailed comparison of the antioxidant potential of this compound and ascorbic acid, drawing upon available experimental data from in vitro assays. While direct comparative studies on isolated this compound are limited, this document compiles and analyzes data from studies on Pterocarpus marsupium extracts, which are rich in this compound and other bioactive compounds. This information is presented to aid researchers in evaluating their relative antioxidant efficacies.
Executive Summary
Ascorbic acid is a well-established antioxidant with potent free radical scavenging activity, acting as a benchmark in many antioxidant studies. This compound, a flavonoid found in the heartwood of Pterocarpus marsupium, has demonstrated significant antioxidant properties, primarily through its contribution to the overall antioxidant capacity of the plant's extracts.
This guide presents a comparative overview of their performance in key antioxidant assays, details the experimental methodologies for these assays, and illustrates the known antioxidant signaling pathways for ascorbic acid and key components of Pterocarpus marsupium extracts.
Data Presentation: In Vitro Antioxidant Activity
The following tables summarize the available quantitative data from various in vitro antioxidant assays comparing the efficacy of Pterocarpus marsupium extracts (containing this compound) and ascorbic acid. It is crucial to note that the data for "this compound" is derived from extracts and, therefore, represents the combined antioxidant effect of multiple constituents, not solely purified this compound.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Sample | IC50 Value (µg/mL) | Reference |
| Methanolic Extract of P. marsupium Bark | 53.0 | [1] |
| Aqueous Extract of P. marsupium | 138.3 | [2] |
| Methanolic Extract of P. marsupium | 12.4 | [2] |
| Ascorbic Acid | 34.0 | [1] |
| Ascorbic Acid | 13.5 | [2] |
IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Sample | IC50 Value (µg/mL) | Reference |
| Aqueous Extract of P. marsupium | 47.8 | [2] |
| Methanolic Extract of P. marsupium | 3.9 | [2][3] |
| Ascorbic Acid | 4.2 | [2] |
| Ascorbic Acid | 3.0 ± 0.21 | [3] |
IC50 value represents the concentration of the sample required to scavenge 50% of the ABTS radicals. A lower IC50 value indicates higher antioxidant activity.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Sample | Reducing Capability | Reference |
| Aqueous Extract of P. marsupium | 6.9 ± 0.2 w/w % L-ascorbic acid equivalents | [4] |
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Results are often expressed as equivalents of a standard antioxidant like ascorbic acid.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The test samples (this compound-containing extract or ascorbic acid) are dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of each sample dilution (e.g., 1 mL) is mixed with a fixed volume of the DPPH solution (e.g., 2 mL).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test samples are prepared.
-
Reaction Mixture: A small volume of each sample dilution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Test samples are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the sample (e.g., 100 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or a standard antioxidant like ascorbic acid. The results are expressed as Fe²⁺ equivalents or ascorbic acid equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of both ascorbic acid and the bioactive compounds in Pterocarpus marsupium are mediated through various cellular signaling pathways.
Ascorbic Acid Antioxidant Mechanism
Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their oxidized forms. Furthermore, ascorbic acid can indirectly exert antioxidant effects by modulating the activity of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.
References
HPLC vs. HPTLC: A Comparative Guide for Marsupsin Quantification
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Marsupsin, a key bioactive compound from Pterocarpus marsupium, selecting the optimal analytical technique for quantification is a critical early step. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful chromatographic methods often employed for the analysis of phytochemicals. This guide provides an objective comparison of HPLC and HPTLC for this compound quantification, supported by experimental data and detailed protocols, to aid in making an informed decision.
At a Glance: HPLC vs. HPTLC for Phytochemical Quantification
| Feature | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Separation in a column packed with a stationary phase. | Separation on a plate coated with a stationary phase. |
| Resolution & Efficiency | High to very high resolution and efficiency. | Moderate to high resolution and good efficiency. |
| Throughput | Sequential, one sample at a time. | High, multiple samples can be run simultaneously. |
| Solvent Consumption | Relatively high per sample. | Significantly lower per sample. |
| Sample Preparation | Often requires more extensive sample cleanup. | Minimal sample preparation is often sufficient. |
| Flexibility in Detection | Post-column derivatization is complex. | Easy post-chromatographic derivatization and multiple detection modes. |
| Cost | Higher initial instrument cost and ongoing operational costs. | Lower initial instrument cost and operational costs. |
| Data Analysis | Sophisticated software for peak integration and analysis. | Densitometric scanning and specialized software for quantification. |
Quantitative Comparison: HPLC and HPTLC for Flavonoid Analysis
While specific comparative data for this compound is limited, studies on other flavonoids, such as (-)-Epicatechin also found in Pterocarpus marsupium, provide valuable insights into the expected performance of both techniques.
| Parameter | HPLC for (-)-Epicatechin[1] | HPTLC for (-)-Epicatechin[1] | HPTLC for other Flavonoids[2][3] |
| Linearity Range | 2 - 25 µg/mL | 200 - 1200 ng/spot | 50 - 1000 ng/band |
| Correlation Coefficient (r²) | 0.999 | 0.9911 | > 0.98 |
| Limit of Detection (LOD) | Not specified | Not specified | 7.97 - 42.6 ng/band |
| Limit of Quantification (LOQ) | Not specified | Not specified | 24.15 - 129.08 ng/band |
| Precision (RSD %) | 1.02% (system), 0.899% (method) | 1.59% (system), 1.335% (method) | < 2% |
| Accuracy (Recovery %) | Not specified | Not specified | 96.67% - 102.92% |
| Content in Bark Powder (% w/w) | 0.0442% | 0.0432% | Not Applicable |
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using HPLC and HPTLC, adapted from established methods for similar flavonoid compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Extract a known weight of powdered Pterocarpus marsupium heartwood with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is commonly used for flavonoid separation. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., around 280 nm).
3. Quantification:
-
Prepare a calibration curve using standard this compound of known concentrations.
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
1. Sample and Standard Preparation:
-
Prepare the plant extract as described in the HPLC protocol.
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at various known concentrations.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply the sample and standard solutions as bands of a specific width using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents. A common system for flavonoids is Toluene: Ethyl Acetate: Formic Acid in appropriate ratios (e.g., 5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Drying: Dry the plate in an oven or with a stream of warm air.
3. Densitometric Analysis:
-
Detection: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound (e.g., 280 nm).
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Calculate the amount of this compound in the sample from its peak area using the regression equation of the calibration curve.
Visualizing the Process: Workflows and Mechanisms
To better understand the practical application and the biological context of this compound, the following diagrams illustrate a typical analytical workflow and a potential mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Marsupsin and Glibenclamide in Preclinical Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the hypoglycemic effects of Marsupsin, a novel natural compound, and glibenclamide, a widely used sulfonylurea drug, in preclinical diabetic models. The information is compiled from multiple studies to offer a comprehensive overview for researchers in metabolic diseases and drug discovery.
Executive Summary
Both this compound and glibenclamamde demonstrate significant glucose-lowering effects in animal models of diabetes. Glibenclamide, a well-established insulin secretagogue, acts by directly stimulating insulin release from pancreatic β-cells. This compound, derived from Pterocarpus marsupium, appears to exert its antihyperglycemic effects through a multi-faceted mechanism that includes promoting insulin secretion and potentially enhancing insulin sensitivity and β-cell regeneration. While direct head-to-head comparative studies are limited, available data suggests that this compound holds promise as a therapeutic agent. Notably, co-administration of a Pterocarpus marsupium extract with glibenclamide has been shown to produce synergistic effects in improving glycemic control.
Quantitative Data Comparison
The following tables summarize the quantitative data from various in vivo studies on this compound and glibenclamide in diabetic animal models. It is important to note that these results are from different studies and direct comparisons should be made with caution.
Table 1: Effects on Blood Glucose Levels in Diabetic Animal Models
| Compound | Animal Model | Dose | Duration of Treatment | % Reduction in Blood Glucose | Reference |
| Glibenclamide | Streptozotocin-induced diabetic pregnant rats | 0.6 mg/kg/day | - | 37.9% | [1] |
| Pterocarpus marsupium extract | Alloxan-induced diabetic mice | 150 mg/kg body weight | 15 days | Significant reduction (exact % not specified) | [2] |
| Glibenclamide + Pterocarpus marsupium extract | Alloxan-induced diabetic mice | 500 µg/kg + 150 mg/kg | 15 days | More pronounced reduction than either drug alone | [2] |
| Pterostilbene (from P. marsupium) | Streptozotocin-induced diabetic rats | 40 mg/kg | 6 weeks | Significant reduction (exact % not specified) | [3] |
Table 2: Effects on Insulin Secretion
| Compound | Model | Key Findings | Reference |
| Glibenclamide | In vivo, diabetic mice | Dose-dependent reduction in insulin secretion over time with chronic treatment.[4] | [4] |
| Glibenclamide | In vivo, type 2 diabetic patients | Increased C-peptide secretion rates at low, elevated, and high blood glucose levels.[5] | [5] |
| This compound/P. marsupium extract | In vitro/In vivo | Stimulated insulin secretion from pancreatic and muscle tissues in a concentration-dependent manner.[6] | [6] |
| (-)-Epicatechin (from P. marsupium) | In vitro/In vivo | Shown to have effects on β-cell regeneration and insulin release.[3] | [3] |
Mechanism of Action and Signaling Pathways
Glibenclamide
Glibenclamide is a second-generation sulfonylurea that primarily acts on pancreatic β-cells to stimulate insulin secretion.[7][8][9] Its mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[7][10][11] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.[7][9]
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
This compound
The precise signaling pathway of this compound is not as well-defined as that of glibenclamide. However, research on Pterocarpus marsupium and its active constituents, including this compound, suggests a multi-target mechanism of action.[3][12] These mechanisms include:
-
Stimulation of Insulin Secretion: Evidence suggests that components of P. marsupium can directly stimulate insulin release from pancreatic β-cells.[6][12]
-
β-cell Regeneration: Some studies indicate that extracts from P. marsupium may promote the regeneration of pancreatic β-cells, which is a significant potential advantage over drugs that only stimulate insulin secretion.[3][12]
-
Insulin-like Effects: Certain compounds isolated from P. marsupium, such as (-)-epicatechin, have demonstrated insulin-like actions.[3]
-
Inhibition of α-amylase and α-glucosidase: By inhibiting these enzymes, P. marsupium extracts can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[12]
References
- 1. Evaluating the effects of insulin, metformin and glibenclamide on the pupsâ prefrontal cortex and oxidative stress markers of streptozotocin-induced diabetic pregnant rats [ppj.org.ly]
- 2. Co-administration of Pterocarpus marsupium Extract and Glibenclamide Exhibits Better Effects in Regulating Hyperglycemia and Associated Changes in Alloxan-induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalejmp.com [journalejmp.com]
- 4. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of glibenclamide on insulin secretion at normal glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Glibenclamide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 10. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glibenclamide: an old drug with a novel mechanism of action? | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pterocarpus marsupium Extraction Methods for Researchers and Drug Development Professionals
An objective evaluation of the efficacy of various extraction techniques for Pterocarpus marsupium, supported by experimental data, to guide researchers in selecting the most suitable method for their specific research and development needs.
Pterocarpus marsupium, commonly known as the Indian Kino Tree or Vijayasar, has a long history of use in traditional medicine, particularly for the management of diabetes. The therapeutic properties of this plant are attributed to its rich phytochemical profile, with key bioactive compounds including pterostilbene and (-)-epicatechin. The efficiency of extracting these compounds is highly dependent on the method employed. This guide provides a detailed comparison of conventional and non-conventional extraction techniques, presenting quantitative data, experimental protocols, and insights into the underlying signaling pathways.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield of bioactive compounds and, consequently, the therapeutic efficacy of the resulting extract. Below is a summary of quantitative data from various studies comparing different extraction methods.
| Extraction Method | Solvent | Active Compound | Yield | Reference |
| Conventional Methods | ||||
| Maceration | Aqueous | (-)-Epicatechin | 13.14% w/w | [1] |
| 50% Methanol | (-)-Epicatechin | 17.46% w/w | [1] | |
| Methanol | (-)-Epicatechin | 9.15% w/w | [1] | |
| Percolation | Not Specified | Total Extract | Highest among conventional methods | |
| Soxhlet Extraction | Methanol | Pterostilbene | 0.20% w/w (0.020g /10g) | [2] |
| Methanol | Total Extract | 11% w/w | [3] | |
| Non-Conventional Methods | ||||
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Pterostilbene | 0.214% w/w (2.14 mg/g) | [4] |
| Not Specified | Pterostilbene | 2.05% w/w (0.205 g/10g ) | [2] | |
| Microwave-Assisted Extraction (MAE) | Not Specified | Pterostilbene | Significantly higher than other methods | |
| Not Specified | Total Extract | Highest among all methods |
Key Observations:
-
Non-conventional methods , particularly Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), generally demonstrate higher efficiency in extracting pterostilbene compared to conventional methods like Soxhlet extraction.[5][2]
-
For the extraction of (-)-epicatechin by maceration , a 50% methanolic solvent yielded the highest concentration.[1]
-
Among conventional methods , percolation is reported to provide the highest overall extract yield.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Extraction Protocols
-
Plant Material: Dried and powdered heartwood or bark of Pterocarpus marsupium.
-
Solvent: Water, 50% methanol, or absolute methanol.
-
Procedure:
-
Soak the powdered plant material in the chosen solvent in a closed container.
-
Agitate the mixture periodically.
-
Allow the extraction to proceed for a specified duration (e.g., 7 days).
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the extract using a rotary evaporator or by gentle heating.
-
2. Percolation [6]
-
Plant Material: Coarsely powdered dried heartwood of Pterocarpus marsupium.
-
Solvent: 95% alcohol.
-
Procedure:
-
Pack the powdered plant material into a percolator.
-
Add the solvent and allow it to macerate for a set period.
-
Begin the percolation process, allowing the solvent to flow slowly through the plant material.
-
Collect the percolate (extract) until the desired volume is obtained.
-
Concentrate the extract as needed.
-
3. Soxhlet Extraction [2][3][8]
-
Plant Material: Powdered heartwood of Pterocarpus marsupium.
-
Solvent: Methanol.
-
Procedure:
-
Place the powdered plant material in a thimble within the Soxhlet apparatus.
-
Fill the distillation flask with the solvent.
-
Heat the flask to reflux the solvent. The solvent vapor bypasses the thimble, condenses, and drips back onto the plant material, extracting the compounds.
-
Continue the extraction for a defined period (e.g., 5-6 hours).[3][8]
-
Once extraction is complete, concentrate the solvent to obtain the crude extract.
-
4. Ultrasound-Assisted Extraction (UAE) [5][4]
-
Plant Material: Powdered heartwood of Pterocarpus marsupium.
-
Solvent: Ethanol.
-
Procedure:
-
Mix the powdered plant material with the solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency and power for a set duration (e.g., 10 minutes sonication time after a 20-minute soaking time).[5][4]
-
Filter the mixture to separate the extract.
-
Concentrate the extract.
-
5. Microwave-Assisted Extraction (MAE) [5]
-
Plant Material: Powdered heartwood of Pterocarpus marsupium.
-
Solvent: Not specified in the provided search results.
-
Procedure:
-
Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Expose the mixture to microwave irradiation at a controlled power and for a specific time.
-
After extraction, cool the mixture and filter to obtain the extract.
-
Concentrate the extract.
-
Efficacy Assay Protocols
1. In Vivo Anti-diabetic Activity Assay (in Rats) [9][10]
-
Animal Model: Alloxan or Streptozotocin-induced diabetic rats.
-
Procedure:
-
Induce diabetes in rats by injecting alloxan or streptozotocin.
-
Divide the diabetic rats into groups: a control group receiving a vehicle, a standard drug group (e.g., Glibenclamide), and test groups receiving different doses of Pterocarpus marsupium extracts.
-
Administer the extracts orally for a specified period (e.g., 28 days).[10]
-
Monitor blood glucose levels at regular intervals.
-
At the end of the study, collect blood to analyze biochemical parameters like serum insulin, SGPT, and SGOT.
-
2. In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay) [3][11]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Pterocarpus marsupium extract, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
Prepare different concentrations of the plant extract.
-
Mix the extract solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[3]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Pterocarpus marsupium are mediated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Pterostilbene, a key compound in Pterocarpus marsupium, has been shown to exert its anti-diabetic effects through this pathway.[8]
Caption: PI3K/Akt signaling pathway activated by Pterocarpus marsupium.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in insulin resistance. Aqueous extracts of Pterocarpus marsupium have been shown to modulate TNF-α levels, suggesting an anti-inflammatory mechanism contributing to its anti-diabetic effects.[8]
Caption: Modulation of TNF-α signaling by Pterocarpus marsupium.
Experimental Workflow: From Extraction to Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of different Pterocarpus marsupium extraction methods.
Caption: General workflow for evaluating Pterocarpus marsupium extracts.
Conclusion
The selection of an appropriate extraction method is paramount for maximizing the yield of bioactive compounds from Pterocarpus marsupium and ensuring the potency of the resulting extract. Non-conventional methods like MAE and UAE have shown significant advantages in terms of efficiency for extracting key phytochemicals such as pterostilbene. However, conventional methods like maceration and percolation remain relevant, particularly when considering factors like scalability and cost.
For researchers and drug development professionals, a thorough understanding of these methods, coupled with detailed experimental protocols and insights into the molecular mechanisms of action, is essential for advancing the therapeutic applications of Pterocarpus marsupium. This guide provides a foundational framework to inform these critical decisions.
References
- 1. impactfactor.org [impactfactor.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. In Silico Analysis of PTP1B Inhibitors and TLC-MS Bioautography-Based Identification of Free Radical Scavenging and α-Amylase Inhibitory Compounds from Heartwood Extract of Pterocarpus marsupium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Optimization of ultrasound assisted extraction using response surface methodology for estimation of Pterostilbene in Pterocarpus marsupium | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. phcogrev.com [phcogrev.com]
- 7. sciensage.info [sciensage.info]
- 8. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. jpbs.in [jpbs.in]
- 11. globalsciencebooks.info [globalsciencebooks.info]
Cytotoxicity of Bioactive Compounds from Pterocarpus marsupium: A Comparative Analysis in Cancer and Normal Cell Lines
A detailed examination of the cytotoxic effects of compounds derived from Pterocarpus marsupium, with a focus on pterostilbene and various plant extracts, reveals a preferential inhibitory action against cancer cells over normal cells. While direct cytotoxic data for the specific compound Marsupsin remains limited in publicly available research, extensive studies on other constituents of Pterocarpus marsupium provide valuable insights into their potential as anti-cancer agents.
This guide offers a comparative analysis of the cytotoxic profiles of these natural products, presenting key experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms, particularly the induction of apoptosis.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of pterostilbene and Pterocarpus marsupium extracts across a range of cancer and normal cell lines, as determined by various in vitro studies.
Pterostilbene Cytotoxicity
Pterostilbene, a key bioactive compound found in Pterocarpus marsupium, has demonstrated significant cytotoxic activity against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| MCF-7 | Breast Cancer | 65.6 | MCF-10A | >100 |
| MDA-MB-231 | Breast Cancer | ~20-50 | - | - |
| SK-BR-3 | Breast Cancer | ~50-100 | - | - |
| PC-3 | Prostate Cancer | 74.3 | - | - |
| LNCaP | Prostate Cancer | 22.8 | - | - |
| DU145 | Prostate Cancer | 20.8 | - | - |
| HeLa | Cervical Cancer | 32.67 | - | - |
| CaSki | Cervical Cancer | 14.83 | - | - |
| SiHa | Cervical Cancer | 34.17 | - | - |
| HT29 | Colon Cancer | 15 | - | - |
| HCT116 | Colon Cancer | 12 | - | - |
| Caco-2 | Colon Cancer | 75 | - | - |
Pterocarpus marsupium Extracts Cytotoxicity
Various extracts from the heartwood and bark of Pterocarpus marsupium have also been evaluated for their cytotoxic potential.
| Cell Line | Cancer Type | Extract Type | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) |
| PC-3 | Prostate Cancer | Chloroform | 70.23 | - | - |
| PC-3 | Prostate Cancer | Ethanol | 79.02 | - | - |
| HeLa | Cervical Cancer | Chloroform | 48.13 | - | - |
| HeLa | Cervical Cancer | Ethanol | 59.87 | - | - |
| SCC29b | Oral Squamous Cell Carcinoma | Aqueous (Pm-AuNPs) | 25 ± 1.2 | HEK 293 | >100 |
| SSC154 | Oral Squamous Cell Carcinoma | Aqueous (Pm-AuNPs) | 45 ± 1.5 | MCF-10a | >100 |
| OECM-1 | Oral Squamous Cell Carcinoma | Aqueous (Pm-AuNPs) | 75 ± 2.1 | - | - |
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity, which was employed in many of the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of a compound on cultured cells by measuring the metabolic activity of viable cells.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Cultured cells (cancer and/or normal cell lines)
-
Complete cell culture medium
-
Test compound (e.g., Pterostilbene, P. marsupium extract)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways
The cytotoxic effects of pterostilbene in cancer cells are primarily attributed to the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways.
Pterostilbene-Induced Apoptotic Pathway
Pterostilbene has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mechanism of Action:
Pterostilbene treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, initiating the caspase cascade. Concurrently, pterostilbene can also activate death receptors on the cell surface, leading to the activation of caspase-8. Both caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell, leading to apoptosis.
Conclusion
The available scientific evidence strongly suggests that bioactive compounds from Pterocarpus marsupium, particularly pterostilbene and various extracts, exhibit significant and selective cytotoxicity against a range of cancer cell lines. Their ability to induce apoptosis through well-defined signaling pathways highlights their potential as a source for the development of novel anti-cancer therapies. While direct cytotoxic data for this compound is currently lacking, the promising results from other constituents of Pterocarpus marsupium warrant further investigation into the anti-cancer properties of this and other related compounds. Future research should focus on elucidating the specific cytotoxic profile of purified this compound and further exploring the in vivo efficacy and safety of these natural products.
Navigating the Analytical Maze: A Comparative Guide to Method Validation for Marsupsin in Biological Matrices
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the cornerstone of reliable data in preclinical and clinical studies. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Marsupsin, a key bioactive phenolic constituent of Pterocarpus marsupium, in biological matrices.[1][2][3] While specific validated methods for this compound in biological fluids are not extensively documented in publicly available literature, this guide synthesizes best practices and common techniques applied to similar analytes, offering a predictive framework for methodology comparison.
The increasing interest in the therapeutic potential of phytochemicals necessitates the development of sensitive and specific analytical methods to understand their pharmacokinetic and pharmacodynamic profiles. This compound, along with other compounds like pterosupin and pterostilbene from Pterocarpus marsupium, has demonstrated significant biological activity, including blood glucose-lowering effects.[1][2] Consequently, the ability to accurately measure its concentration in biological samples is crucial for its development as a potential therapeutic agent.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of this compound in biological matrices, such as plasma or serum, is critical and depends on the required sensitivity, selectivity, and throughput. The two most common methods for the analysis of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Below is a comparative summary of the expected performance of these methods for the analysis of this compound. The data presented are hypothetical and based on typical performance characteristics observed for similar phenolic compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Accuracy (%) | 85-115 | 95-105 |
| Precision (%RSD) | < 15 | < 10 |
| LOD (ng/mL) | 5-20 | 0.1-1 |
| LOQ (ng/mL) | 15-50 | 0.5-5 |
| Recovery (%) | 70-90 | 85-105 |
| Sample Volume (µL) | 100-200 | 20-50 |
Experimental Protocols: A Roadmap to Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following is a detailed, generalized protocol for the validation of an LC-MS/MS method for the quantification of this compound in a biological matrix, such as rat plasma. This protocol is based on established guidelines and practices for bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the same solvent to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution (1 mg/mL) of a suitable internal standard (e.g., a structurally similar compound not present in the biological matrix). Prepare a working solution of the IS by diluting the stock solution.
Sample Preparation
A robust sample preparation procedure is essential to remove interfering substances from the biological matrix.[4][5]
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 50 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Method Validation Parameters
-
Linearity: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate on three different days. Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the linearity using a weighted linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates (n=6) on three different days. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio of 3. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, typically with a signal-to-noise ratio of 10.
-
Recovery: Compare the peak area of this compound in extracted samples with the peak area of this compound in unextracted samples (spiked into the mobile phase) at three different concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of this compound in post-extraction spiked samples with the peak area in neat solutions.
-
Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[6]
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the key workflows in analytical method validation.
Caption: General workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature [mdpi.com]
Marsupsin vs. Synthetic Hypoglycemic Drugs: A Comparative Analysis of Mechanisms of Action
For Immediate Release
A deep dive into the molecular pathways of the natural compound Marsupsin compared with leading synthetic oral hypoglycemic agents offers new perspectives for diabetes research and drug development. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed signaling pathways.
Researchers and drug development professionals now have access to a detailed comparative analysis of the hypoglycemic mechanisms of this compound, a natural compound derived from the Indian Kino tree (Pterocarpus marsupium), and a range of synthetic drugs commonly used to treat type 2 diabetes. This guide synthesizes available experimental data to illuminate the distinct and overlapping pathways through which these compounds exert their glucose-lowering effects.
A Multifaceted Natural Compound
This compound, a phenolic constituent of Pterocarpus marsupium, has demonstrated significant antihyperglycemic activity in preclinical studies, with effects comparable to the widely prescribed drug metformin.[1][2] Its mechanism of action is multifaceted, encompassing the regeneration of pancreatic β-cells, enhancement of insulin secretion, and improvement of glucose uptake in peripheral tissues.[1][3]
Studies on extracts from Pterocarpus marsupium containing this compound and other active compounds have shown the potential to regenerate pancreatic β-cells, the primary insulin-producing cells in the body.[3] This regenerative capacity is a significant area of interest, as it suggests a potential to restore natural insulin production. Furthermore, this compound and related compounds have been shown to stimulate insulin secretion in a glucose-dependent manner, which can help lower blood sugar levels after meals.[1] Another key aspect of its action is the enhancement of glucose uptake by cells, a crucial process for clearing glucose from the bloodstream.
Unraveling the Signaling Pathways of this compound
Experimental evidence suggests that the hypoglycemic effect of compounds from Pterocarpus marsupium is mediated through various signaling pathways. An isoflavone isolated from this plant has been shown to upregulate the expression of Glucose Transporter Type 4 (GLUT4) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), both critical players in glucose metabolism.[4] Interestingly, while the methanolic extract of Pterocarpus marsupium activated the Phosphatidylinositol 3-kinase (PI3K) pathway, a central route for insulin signaling, the isolated isoflavone appeared to promote glucose transport through a PI3K-independent mechanism, suggesting multiple avenues of action.[4]
Caption: Putative signaling pathways of this compound and its related compounds.
A Comparative Overview of Synthetic Hypoglycemic Drugs
Synthetic oral hypoglycemic drugs are classified into several groups based on their distinct mechanisms of action.
Biguanides (e.g., Metformin)
Metformin, the most prescribed oral hypoglycemic agent, primarily acts by reducing hepatic glucose production.[5][6] It activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn inhibits gluconeogenesis in the liver.[6][7] Metformin also improves insulin sensitivity in peripheral tissues and reduces intestinal glucose absorption.[6][8]
Caption: Simplified mechanism of action of Metformin.
Sulfonylureas (e.g., Glibenclamide, Glipizide)
Sulfonylureas stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[9][10][11] This binding leads to the closure of the channel, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[11]
Caption: Mechanism of action of Sulfonylureas on pancreatic β-cells.
Thiazolidinediones (TZDs) (e.g., Pioglitazone, Rosiglitazone)
TZDs are potent insulin sensitizers that act as agonists for PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[4][12] Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity in adipose tissue, muscle, and the liver.[13]
Caption: Mechanism of action of Thiazolidinediones (TZDs).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin, Vildagliptin)
DPP-4 inhibitors work by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15] By increasing the levels of active incretins, these drugs enhance glucose-dependent insulin secretion and suppress glucagon release.[14][16]
Caption: Mechanism of action of DPP-4 Inhibitors.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Canagliflozin, Dapagliflozin)
SGLT2 inhibitors act independently of insulin by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[17][18] This mechanism directly lowers blood glucose levels.
Caption: Mechanism of action of SGLT2 Inhibitors.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Semaglutide)
GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1. They activate GLP-1 receptors in the pancreas, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and slowed gastric emptying.
Caption: Mechanism of action of GLP-1 Receptor Agonists.
Quantitative Data Summary
| Drug/Compound | Primary Mechanism(s) | Key Molecular Target(s) | Effect on Insulin Secretion | Effect on Insulin Sensitivity | Effect on Hepatic Glucose Production |
| This compound | β-cell regeneration, Insulin secretagogue, Increased glucose uptake | Putative receptors, PPARγ, GLUT4 | Stimulates (glucose-dependent) | Improves | Likely reduces |
| Metformin | Reduced hepatic glucose output, Increased insulin sensitivity | AMPK | No direct effect | Improves | Reduces |
| Sulfonylureas | Insulin secretagogue | SUR1 on KATP channel | Stimulates | No direct effect | No direct effect |
| Thiazolidinediones | Insulin sensitizer | PPARγ | No direct effect | Improves | Reduces |
| DPP-4 Inhibitors | Incretin enhancement | DPP-4 enzyme | Stimulates (glucose-dependent) | Indirectly improves | Reduces (via glucagon suppression) |
| SGLT2 Inhibitors | Increased urinary glucose excretion | SGLT2 transporter | No direct effect | No direct effect | No direct effect |
| GLP-1 RAs | Incretin mimetic | GLP-1 receptor | Stimulates (glucose-dependent) | Improves | Reduces (via glucagon suppression) |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
A commonly used experimental model to evaluate the efficacy of hypoglycemic agents is the streptozotocin (STZ)-induced diabetic rat model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered to the rats. The dosage can vary, but a common range is 40-60 mg/kg body weight. STZ is a toxin that selectively destroys pancreatic β-cells, leading to a state of hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels typically above 250 mg/dL are considered diabetic and selected for the study.
-
Treatment: The diabetic rats are then treated with the test compound (e.g., this compound or synthetic drugs) or a vehicle control over a specified period.
-
Outcome Measures: Blood glucose levels, insulin levels, lipid profiles, and body weight are monitored throughout the study. At the end of the study, pancreatic tissue may be collected for histological analysis to assess β-cell mass and morphology.
In Vitro Glucose Uptake Assay in L6 Myotubes
To investigate the direct effects of a compound on glucose uptake in muscle cells, an in vitro assay using L6 myotubes is frequently employed.
-
Cell Culture: L6 rat skeletal myoblasts are cultured and differentiated into myotubes.
-
Treatment: The differentiated myotubes are treated with the test compound (e.g., this compound, insulin as a positive control) for a specific duration.
-
Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the cells. The amount of radioactivity incorporated into the cells is then measured, which serves as an indicator of glucose uptake.
-
Analysis of Signaling Pathways: To elucidate the mechanism of action, the expression and phosphorylation status of key signaling proteins (e.g., Akt, AMPK, GLUT4) can be analyzed using techniques like Western blotting and RT-PCR.
Conclusion
This comparative guide highlights the diverse molecular strategies employed by both the natural compound this compound and various classes of synthetic drugs to achieve glycemic control. While synthetic drugs often target a specific molecule or pathway, this compound appears to exert its effects through multiple, potentially synergistic mechanisms. The unique potential of this compound to promote β-cell regeneration warrants further investigation and could pave the way for novel therapeutic approaches in the management of diabetes. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of diabetes drug discovery.
References
- 1. Upregulation of Glut-4 and PPAR gamma by an isoflavone from Pterocarpus marsupium on L6 myotubes: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The study of aqueous extract of Pterocarpus marsupium Roxb. on cytokine TNF-α in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Glut-4 and PPAR gamma by an isoflavone from Pterocarpus marsupium on L6 myotubes: a possible mechanism of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. biomedres.us [biomedres.us]
- 6. krishikosh [krishikosh.egranth.ac.in]
- 7. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 14. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.library.ucsf.edu [search.library.ucsf.edu]
- 16. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
comparative analysis of the antihyperlipidemic effects of flavonoids from Pterocarpus marsupium
A Comparative Guide to the Antihyperlipidemic Effects of Flavonoids from Pterocarpus marsupium
Introduction
Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijayasar, is a deciduous tree native to India and Southeast Asia.[1] For centuries, its heartwood has been a cornerstone of traditional Ayurvedic medicine, particularly for managing diabetes and related metabolic disorders.[1][2][3] Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for atherosclerosis and cardiovascular disease. Modern pharmacological research has focused on validating the traditional claims of P. marsupium, specifically investigating the antihyperlipidemic properties of its flavonoid constituents.[1][4]
This guide provides a comparative analysis of the antihyperlipidemic effects of flavonoids and extracts from Pterocarpus marsupium, objectively comparing their performance with each other and against standard therapeutic agents. It synthesizes experimental data from key preclinical studies to serve as a resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Antihyperlipidemic Efficacy
The antihyperlipidemic potential of P. marsupium has been evaluated using various extracts and isolated flavonoids in rodent models. The primary endpoints in these studies are the reduction of serum Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL) cholesterol, and Very-Low-Density Lipoprotein (VLDL) cholesterol, alongside changes in High-Density Lipoprotein (HDL) cholesterol.
Isolated Flavonoids vs. Crude Extract
A seminal study investigated an ethyl acetate (EtOAc) extract of the heartwood and three of its flavonoid constituents: marsupsin, pterosupin, and liquiritigenin.[4][5] The study utilized a Triton WR-1339-induced hyperlipidemia model in rats, which causes a rapid increase in blood lipid levels.
Key Findings:
-
The EtOAc extract demonstrated a significant reduction in serum TG, TC, LDL, and VLDL levels.[4][5]
-
Among the isolated flavonoids, liquiritigenin and pterosupin were the most effective, causing a significant fall in serum cholesterol and LDL-cholesterol.[4][5]
-
Pterosupin was additionally effective in lowering serum triglycerides.[4][5]
-
This compound did not show significant activity in this model.
This comparison underscores that while the crude extract is effective, specific flavonoids like pterosupin and liquiritigenin are major contributors to the plant's lipid-lowering activity.
Table 1: Comparative Effects of P. marsupium Extract and Flavonoids in Triton-Induced Hyperlipidemic Rats
| Treatment Group | Dose | % Reduction in Total Cholesterol (TC) | % Reduction in Triglycerides (TG) |
|---|---|---|---|
| EtOAc Extract | 100 mg/kg | 45.3% | 61.2% |
| This compound | 50 mg/kg | 12.1% (Not Significant) | 16.0% (Not Significant) |
| Pterosupin | 50 mg/kg | 42.6% | 46.8% |
| Liquiritigenin | 50 mg/kg | 31.0% | 23.5% |
Data synthesized from Jahromi et al., J Nat Prod, 1993.
Pterocarpus marsupium Extract vs. Atorvastatin
A more recent study compared the efficacy of a P. marsupium (PM) extract against Atorvastatin, a widely prescribed statin drug, in a high-fat diet (HFD)-induced dyslipidemia model in rats.[6][7][8] This model is highly relevant as it mimics hyperlipidemia caused by dietary factors in humans. The study involved a "therapy phase" where the treatments were administered after dyslipidemia was established.[6][8]
Key Findings:
-
Both P. marsupium extract and Atorvastatin significantly improved all measured lipid parameters (TC, TG, LDL, HDL) compared to the HFD control group.[6]
-
Atorvastatin (80 mg/kg) showed a greater percentage reduction in TC and TG compared to the PM extract (200 mg/kg) in the therapy phase.[6][8]
-
The P. marsupium extract demonstrated a potent ability to raise HDL cholesterol, a key beneficial effect in managing dyslipidemia.[6]
Table 2: Therapeutic Efficacy of P. marsupium Extract vs. Atorvastatin in HFD-Induced Dyslipidemic Rats (90-Day Therapy)
| Parameter | HFD Control (Final Value mg/dL) | Atorvastatin (80 mg/kg) | P. marsupium (200 mg/kg) |
|---|---|---|---|
| Total Cholesterol (TC) | 148.11 ± 2.60 | ↓ 50.27% | ↓ 41.04% |
| Triglycerides (TG) | 141.20 ± 2.45 | ↓ 67.10% | ↓ 50.10% |
| LDL Cholesterol | 81.38 ± 2.21 | ↓ 75.36% | ↓ 63.81% |
| HDL Cholesterol | 28.11 ± 0.65 | ↑ 90.93% | ↑ 84.76% |
Data derived from Shukla et al., IJPSR, 2024. Percentage change is calculated relative to the HFD control group after the therapy period.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Protocol 1: Triton WR-1339-Induced Hyperlipidemia Model
This acute model is used to screen for antihyperlipidemic agents.
-
Animal Model: Male Wistar rats (150-200g).[9]
-
Induction of Hyperlipidemia: A single intraperitoneal (i.p.) injection of Triton WR-1339 (100-200 mg/kg body weight) is administered to overnight-fasted rats.[9][10] This non-ionic detergent inhibits lipoprotein lipase, leading to a rapid accumulation of triglycerides and cholesterol in the blood.
-
Treatment Administration: The test compounds (e.g., P. marsupium extracts or flavonoids) are typically suspended in a vehicle like 2% Tween 80 and administered orally (p.o.) for a set period (e.g., 7 days) starting 72 hours after Triton injection.[9]
-
Blood Sampling and Analysis: Blood samples are collected after the final dose. Serum is separated by centrifugation and analyzed for TC, TG, LDL, and HDL levels using standard enzymatic kits.
Protocol 2: High-Fat Diet (HFD)-Induced Dyslipidemia Model
This chronic model better simulates diet-related dyslipidemia in humans.
-
Induction of Dyslipidemia: Animals are fed a specially prepared high-fat diet for an extended period (e.g., 7 weeks) to induce a stable state of dyslipidemia.[6][8] The control group receives a standard pellet diet.
-
Study Phases:
-
Prevention Phase: The test compound (P. marsupium extract) is administered concurrently with the HFD from day 1 to evaluate its ability to prevent the onset of dyslipidemia.[6][8]
-
Therapy Phase: After the induction period (e.g., 7 weeks), dyslipidemic rats are treated with the test compound or a standard drug (e.g., Atorvastatin) for a further period (e.g., 90 days) while continuing the HFD.[6][8]
-
-
Treatment Administration: Drugs are administered daily via oral gavage. Doses used in studies include Atorvastatin (80 mg/kg) and P. marsupium extract (200 mg/kg).[6]
-
Blood Sampling and Analysis: Blood is drawn at baseline, after the induction phase, and at the end of the therapy phase to monitor the lipid profile (TC, TG, LDL, HDL).
Visualizing Workflows and Mechanisms
Diagrams help clarify complex experimental procedures and biological pathways.
Caption: Experimental workflow for the Triton-induced hyperlipidemia model.
Caption: Workflow for the high-fat diet-induced dyslipidemia model.
Potential Mechanisms of Action
While the precise molecular mechanisms are still under investigation, evidence suggests that flavonoids from P. marsupium may lower lipids through pathways analogous to existing drug classes.
-
Inhibition of Cholesterol Synthesis: Hypercholesterolemia in some models is linked to the increased activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12] Statins act by inhibiting this enzyme. The significant cholesterol-lowering effect of P. marsupium flavonoids suggests they might also interfere with this pathway.
-
Upregulation of PPARγ: Some studies indicate that isoflavones from P. marsupium can upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[13] PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. Fibrate drugs, for example, are PPARα agonists. Activation of PPARγ can improve insulin sensitivity and influence lipid storage and metabolism, contributing to an improved lipid profile.
Caption: Potential inhibition of the HMG-CoA reductase pathway.
Conclusion
Experimental data robustly support the antihyperlipidemic properties of flavonoids from Pterocarpus marsupium.
-
Comparative Efficacy: Isolated flavonoids, particularly pterosupin and liquiritigenin, are highly effective, indicating their significant contribution to the overall activity of the plant's extracts.[4]
-
Therapeutic Potential: In chronic, diet-induced models of dyslipidemia, P. marsupium extract demonstrates potent lipid-lowering and HDL-raising effects, comparable, though slightly less potent on a mg/kg basis, to the standard drug Atorvastatin.[6][8]
-
Mechanistic Insights: The plant's flavonoids likely act via multiple mechanisms, potentially including the inhibition of cholesterol synthesis and modulation of metabolic regulators like PPARγ.[12][13]
The flavonoids of Pterocarpus marsupium represent promising candidates for the development of new antihyperlipidemic agents. Further research should focus on elucidating their precise molecular targets, conducting pharmacokinetic studies, and ultimately, translating these preclinical findings into controlled human trials.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Antihyperlipidemic effect of flavonoids from Pterocarpus marsupium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihyperlipidemic effect of flavonoids from Pterocarpus marsupium (1993) | M. A. Farboodniay Jahromi | 159 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpcr.net [ijpcr.net]
- 10. Hypolipidemic action of Rutin on Triton WR-1339 induced hyperlipidemia in rats [jpccr.eu]
- 11. neuroquantology.com [neuroquantology.com]
- 12. journalejmp.com [journalejmp.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Marsupsin: A Guide for Laboratory Professionals
For immediate reference, in the absence of a specific Safety Data Sheet (SDS) for Marsupsin, it is recommended to treat this compound as a chemical waste product and dispose of it through an approved hazardous waste management service. Do not dispose of this compound down the drain or in regular solid waste streams without a thorough hazard assessment and approval from your institution's Environmental Health and Safety (EHS) department.
This document provides a detailed, step-by-step guide for the proper disposal of this compound, a polyphenolic compound isolated from the heartwood of Pterocarpus marsupium. Given the absence of specific regulatory disposal information for this compound, the following procedures are based on conservative best practices for handling novel or uncharacterized research chemicals in a laboratory setting.
Chemical Profile and Disposal Considerations
| Property | Value/Classification | Disposal Implication |
| Chemical Name | 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one | The benzofuranone and polyphenol structure suggests potential for chemical reactivity and biological activity. |
| Molecular Formula | C16H14O6 | Organic compound. |
| Appearance | Solid (powder) | Solid waste stream management is required. |
| Hazard Classification | Not officially classified. Treat as potentially hazardous. | In the absence of data, a precautionary approach is warranted. Assume the compound may have irritant, toxic, or environmentally harmful properties. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of pure this compound and materials contaminated with it.
Phase 1: Waste Identification and Segregation
-
Identify all this compound waste streams:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, gloves, bench paper).
-
Empty this compound containers.
-
-
Segregate waste at the point of generation:
-
Solid Waste: Collect this compound powder and contaminated disposable labware in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After rinsing, deface or remove the label and dispose of the container according to institutional guidelines for clean lab glass or plastic.
-
Phase 2: Waste Containment and Labeling
-
Use appropriate waste containers:
-
For solids, use a puncture-resistant container with a secure lid.
-
For liquids, use a chemically resistant bottle with a screw cap. Ensure the container material is compatible with any solvents used.
-
-
Label containers clearly:
-
Affix a hazardous waste label to each container as soon as you begin adding waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The composition of any mixtures (e.g., "this compound in 70% Ethanol").
-
An estimate of the concentration and total volume or mass.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
-
Phase 3: Storage and Disposal
-
Store waste safely:
-
Keep waste containers sealed when not in use.
-
Store containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general traffic.
-
-
Arrange for pickup and disposal:
-
Once the waste container is full, or according to your institution's waste accumulation time limits, arrange for pickup by your institution's EHS or a certified hazardous waste contractor.
-
Follow all institutional procedures for requesting a waste pickup.
-
Experimental Protocols
Currently, there are no published, peer-reviewed experimental protocols specifically detailing the disposal or degradation of this compound. The procedures outlined above are based on established best practices for the management of laboratory chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific chemical hygiene and hazardous waste management plans. When in doubt, consult with your Environmental Health and Safety department.
Essential Safety and Logistical Information for Handling Marsupsin
For Researchers, Scientists, and Drug Development Professionals
Physical and Chemical Properties of Marsupsin
This compound is a polyphenol isolated from the heartwood of Pterocarpus marsupium and is known for its antihyperglycemic and antihyperlipidemic activities.[1][2] Its known properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C16H14O6 | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| IUPAC Name | 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 192°C–205°C | [3] |
| Solubility | Poor aqueous solubility is implied, as with many flavonoids | [3] |
| Chemical Class | Polyphenol, Aromatic Ether, 1-Benzofuran | [1] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a cautious approach is warranted. The following PPE is recommended as a minimum standard when handling this compound, particularly in its powdered form.[4][5][6]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[4] | Protects eyes from dust particles and potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. For handling larger quantities or when prolonged contact is possible, consider double-gloving or using a more robust glove type after consulting a chemical resistance chart. | Prevents skin contact with the compound. |
| Body Protection | A flame-resistant lab coat is required.[4] An additional chemical-resistant apron should be considered for procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling powdered this compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended to prevent inhalation of fine particles.[7][8] | Minimizes the risk of respiratory tract irritation or unknown systemic effects from inhalation. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[4] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Experimental Workflow
A systematic approach is essential when working with a novel compound like this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
References
- 1. Carpusin | C16H14O6 | CID 134369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
